Sgc-smarca-brdviii
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C19H25N5O3 |
|---|---|
Molecular Weight |
371.4 g/mol |
IUPAC Name |
tert-butyl 4-[3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl]piperazine-1-carboxylate |
InChI |
InChI=1S/C19H25N5O3/c1-19(2,3)27-18(26)24-10-8-23(9-11-24)15-12-14(21-22-17(15)20)13-6-4-5-7-16(13)25/h4-7,12,25H,8-11H2,1-3H3,(H2,20,22) |
InChI Key |
AQTNUGRRZDRZIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=CC(=NN=C2N)C3=CC=CC=C3O |
Origin of Product |
United States |
Foundational & Exploratory
SGC-SMARCA-BRDVIII: A High-Affinity Probe for SWI/SNF Complex Bromodomains
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-SMARCA-BRDVIII is a potent and selective chemical probe targeting the bromodomains of key components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes.[1] Specifically, it is a high-affinity inhibitor of the bromodomains of SMARCA2 (also known as BRM), SMARCA4 (also known as BRG1), and the fifth bromodomain of PBRM1 (PB1(5)).[1][2][3] The SWI/SNF complexes are crucial epigenetic regulators that modulate DNA accessibility and are frequently mutated in various human cancers, making them attractive targets for therapeutic development.[1] This guide provides a comprehensive overview of the target profile of this compound, detailed experimental protocols for its characterization, and visual representations of its mechanism of action.
Target Profile and Quantitative Data
This compound demonstrates high affinity and selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1(BD5).[2] Its binding affinity has been quantified using Isothermal Titration Calorimetry (ITC), and its selectivity has been assessed against a panel of other bromodomains and protein kinases.[1]
Binding Affinity
| Target Bromodomain | Dissociation Constant (Kd) (nM) (ITC) |
| PBRM1(BD5) | 13[2][3] |
| SMARCA2 | 35[2][3] |
| SMARCA4 | 36[2][3] |
| PBRM1(BD2) | 3,655[4] |
| PBRM1(BD3) | 1,963[4] |
Table 1: Binding affinities of this compound for target bromodomains as determined by Isothermal Titration Calorimetry (ITC).
Selectivity Profile
This compound exhibits high selectivity for its primary targets. It has been screened against a panel of 25 other bromodomain families and showed no significant binding.[1] Furthermore, in temperature-shift binding assays, it displayed no off-target activity against a panel of 85 protein kinases.[1] A structurally similar but inactive negative control compound, SGC-BRDVIII-NC, is available to help distinguish on-target from off-target effects in cellular assays.[1]
Cellular Activity
In a functional context, this compound has been shown to impair the differentiation of 3T3-L1 mouse fibroblasts into adipocytes, with an effective concentration (EC50) of less than 1.0 μM.[1][2] This cellular activity highlights its utility in probing the biological functions of the SWI/SNF complex bromodomains.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions.
Objective: To determine the dissociation constant (Kd) of this compound for its target bromodomains.
Methodology:
-
Protein Preparation: Express and purify the recombinant bromodomain proteins of SMARCA2, SMARCA4, and PBRM1(BD5). Ensure high purity and proper folding.
-
Sample Preparation: Prepare a solution of the purified bromodomain protein in the calorimeter cell and a solution of this compound in the injection syringe, both in the same buffer (e.g., PBS or HEPES-based buffer).
-
Titration: A series of small injections of the this compound solution are made into the protein solution in the calorimeter cell.
-
Data Acquisition: The heat change associated with each injection is measured.
-
Data Analysis: The resulting data are fitted to a binding model to determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of the interaction.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
DSF is a high-throughput method used to assess the thermal stability of proteins and can be used to screen for compound binding.
Objective: To assess the selectivity of this compound against a panel of bromodomains and other protein kinases.
Methodology:
-
Reaction Setup: In a multiwell plate, combine the purified protein (bromodomain or kinase), a fluorescent dye that binds to hydrophobic regions of unfolded proteins (e.g., SYPRO Orange), and the test compound (this compound).
-
Thermal Denaturation: The plate is heated in a real-time PCR instrument with a defined temperature gradient.
-
Fluorescence Measurement: The fluorescence intensity is measured at each temperature increment. As the protein unfolds, the dye binds to the exposed hydrophobic regions, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) of the protein is determined by fitting the fluorescence data to a sigmoidal curve. A significant increase in the Tm in the presence of the compound indicates binding and stabilization of the protein.
3T3-L1 Adipocyte Differentiation Assay
This cell-based assay is used to evaluate the functional effect of this compound on a biological process regulated by the SWI/SNF complex.
Objective: To determine the cellular potency (EC50) of this compound in inhibiting adipogenesis.
Methodology:
-
Cell Culture: Culture 3T3-L1 mouse fibroblasts in appropriate growth medium.
-
Induction of Differentiation: To induce differentiation into adipocytes, treat the confluent cells with a differentiation cocktail typically containing insulin, dexamethasone, and IBMX.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or the negative control (SGC-BRDVIII-NC) during the differentiation period.
-
Assessment of Adipogenesis: After several days, assess the extent of adipocyte formation. This can be done by:
-
Oil Red O Staining: Staining the lipid droplets within the differentiated adipocytes with Oil Red O and quantifying the staining intensity.
-
Gene Expression Analysis: Measuring the expression of adipocyte-specific marker genes (e.g., PPARγ, aP2) by qPCR.
-
-
Data Analysis: Plot the dose-response curve and calculate the EC50 value, which is the concentration of the compound that causes a 50% inhibition of adipocyte differentiation.
Visualizations
Signaling Pathway and Mechanism of Action
The following diagram illustrates the role of the SWI/SNF complex in chromatin remodeling and how this compound inhibits this process.
Caption: Inhibition of SWI/SNF complex by this compound.
Experimental Workflow: Target Engagement
This diagram outlines the workflow for confirming the engagement of this compound with its target in a cellular context.
References
The Role of SGC-SMARCA-BRDVIII in Elucidating SWI/SNF Complex Function: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex is a critical regulator of gene expression, and its dysregulation is implicated in numerous human cancers. A key mechanism for the recruitment and function of this complex involves the recognition of acetylated histones by bromodomains present in several of its subunits. SGC-SMARCA-BRDVIII is a potent and selective chemical probe that targets the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1), core components of the SWI/SNF complex. This technical guide provides an in-depth overview of this compound, its role in studying the SWI/SNF complex, and detailed protocols for its characterization and use in cellular assays.
Introduction to the SWI/SNF Complex and the Role of Bromodomains
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin structure, thereby controlling DNA accessibility for transcription, replication, and repair.[1][2][3] The complex is a large, multi-subunit assembly with two main variants in mammals: BAF (BRG1/BRM-associated factors) and PBAF (polybromo-associated BAF).[4] These complexes contain one of two mutually exclusive ATPase subunits, SMARCA4 (also known as BRG1) or SMARCA2 (also known as BRM).[3]
A crucial aspect of SWI/SNF function is its ability to be recruited to specific genomic loci. This is often mediated by the recognition of post-translational modifications on histone tails, particularly acetylation. Bromodomains are protein modules that specifically bind to acetylated lysine residues.[5][6] Several key subunits of the SWI/SNF complex, including the ATPase subunits SMARCA2 and SMARCA4, as well as PBRM1 (a subunit of the PBAF complex), contain bromodomains.[4] The interaction between these bromodomains and acetylated histones is thought to be critical for tethering the SWI/SNF complex to chromatin and for its subsequent remodeling activity.[5][6]
This compound: A Chemical Probe for SWI/SNF Bromodomains
This compound is a potent, selective, and cell-permeable chemical probe that inhibits the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[4][7][8][9][10] Its development has provided a valuable tool for dissecting the specific roles of these bromodomains in SWI/SNF complex function and for exploring their therapeutic potential.
Quantitative Binding and Cellular Activity Data
The following tables summarize the key quantitative data for this compound.
Table 1: In Vitro Binding Affinity of this compound
| Target Bromodomain | Dissociation Constant (Kd) | Assay Method | Reference(s) |
| SMARCA2 | 35 nM | Isothermal Titration Calorimetry (ITC) | [7][8][11][12] |
| SMARCA4 | 36 nM | Isothermal Titration Calorimetry (ITC) | [7][8][11][12] |
| PBRM1 (PB1(5)) | 13 nM | Isothermal Titration Calorimetry (ITC) | [7][8][11][12] |
| PBRM1 (PB1(2)) | 3.7 µM | Isothermal Titration Calorimetry (ITC) | [7][11][12] |
| PBRM1 (PB1(3)) | 2.0 µM | Isothermal Titration Calorimetry (ITC) | [7][11][12] |
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Line | EC50 | Key Findings | Reference(s) |
| Adipogenesis Inhibition | 3T3-L1 | < 1.0 µM | Impairs the formation of adipocytes from fibroblasts. | [4][7][8] |
| Non-toxicity | NCI-60 Panel | > 10 µM | Does not influence cell growth at concentrations up to 10 µM. | [4][11] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize and utilize this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity Determination
Objective: To quantitatively measure the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound to a target bromodomain.
Materials:
-
Purified bromodomain protein (e.g., SMARCA2, SMARCA4, or PBRM1)
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl)
-
DMSO (for compound stock)
Protocol:
-
Sample Preparation:
-
Thoroughly dialyze the purified bromodomain protein against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the protein and the compound in the final dialysis buffer. The final DMSO concentration in both the protein and ligand solutions should be identical and typically kept below 5% to minimize solvent effects.
-
A common starting concentration is 10-20 µM protein in the sample cell and 100-200 µM this compound in the syringe.
-
-
ITC Experiment Setup:
-
Equilibrate the ITC instrument to the desired temperature (e.g., 25°C).
-
Load the protein solution into the sample cell and the this compound solution into the injection syringe.
-
Set the experimental parameters:
-
Number of injections: 20-30
-
Injection volume: 1-2 µL
-
Stirring speed: 750 rpm
-
Spacing between injections: 150-180 seconds
-
-
-
Data Acquisition and Analysis:
-
Initiate the titration. The instrument will measure the heat change upon each injection.
-
After the experiment, integrate the raw data peaks to obtain the heat change per injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine the Kd, n, ΔH, and ΔS.
-
Thermal Shift Assay (TSA) for Target Engagement
Objective: To confirm the binding of this compound to its target bromodomain by measuring the change in protein melting temperature (Tm).
Materials:
-
Purified bromodomain protein
-
This compound
-
SYPRO Orange dye (5000x stock)
-
Real-time PCR instrument with a thermal melt curve module
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
Protocol:
-
Reaction Setup:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. A typical final protein concentration is 2-5 µM, and the final dye concentration is 5x.
-
Aliquot the master mix into the wells of a 96- or 384-well PCR plate.
-
Add this compound or DMSO (vehicle control) to the wells to achieve the desired final concentrations. A typical concentration range for the inhibitor is 0.1 to 100 µM.
-
-
Thermal Melt:
-
Seal the plate and centrifuge briefly.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve protocol, typically ramping the temperature from 25°C to 95°C with a ramp rate of 0.5-1°C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The Tm is the temperature at which the protein is 50% unfolded, corresponding to the inflection point of the sigmoidal curve or the peak of the first derivative plot.
-
Calculate the change in melting temperature (ΔTm) by subtracting the Tm of the control (DMSO) from the Tm of the inhibitor-treated sample. A positive ΔTm indicates ligand binding and stabilization of the protein.
-
3T3-L1 Adipogenesis Assay for Cellular Activity
Objective: To assess the ability of this compound to inhibit the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 pre-adipocyte cell line
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound and a negative control compound (SGC-BRDVIII-NC).
-
Oil Red O staining solution.
-
Formalin (10%) and isopropanol (60% and 100%).
Protocol:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 cells in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence (Day 0), replace the medium with MDI medium containing various concentrations of this compound or the negative control.
-
On Day 2, replace the medium with insulin medium containing the respective compounds.
-
On Day 4, and every two days thereafter, replace the medium with fresh DMEM with 10% FBS containing the compounds.
-
-
Oil Red O Staining (Day 8-10):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 20-30 minutes to visualize lipid droplets.
-
Wash with water to remove excess stain.
-
-
Quantification:
-
Visually inspect the cells under a microscope for the presence of red-stained lipid droplets, which indicate adipocyte differentiation.
-
For quantitative analysis, elute the Oil Red O stain from the cells with 100% isopropanol and measure the absorbance at approximately 500 nm.
-
A decrease in Oil Red O staining in the presence of this compound compared to the control indicates inhibition of adipogenesis.
-
Visualizing Molecular Interactions and Experimental Workflows
Signaling Pathway: SWI/SNF Complex Recruitment and Action
Caption: SWI/SNF complex recruitment and inhibition by this compound.
Experimental Workflow: Characterization of a Bromodomain Inhibitor
Caption: A typical workflow for the characterization of a chemical probe for a bromodomain.
Conclusion
This compound is a critical tool for investigating the role of the SWI/SNF complex in health and disease. Its high potency and selectivity for the bromodomains of SMARCA2, SMARCA4, and PBRM1 allow for the precise dissection of their functions in chromatin remodeling and gene regulation. The experimental protocols and workflows detailed in this guide provide a framework for researchers to effectively utilize this chemical probe in their studies, ultimately contributing to a deeper understanding of SWI/SNF-mediated processes and the development of novel therapeutic strategies targeting this essential complex.
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. tandfonline.com [tandfonline.com]
- 3. mdpi.com [mdpi.com]
- 4. Determination of Protein–Ligand Binding Affinities by Thermal Shift Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pure.port.ac.uk [pure.port.ac.uk]
- 7. Design of a Chemical Probe for the Bromodomain and Plant Homeodomain Finger-Containing (BRPF) Family of Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Development of an adipocyte differentiation protocol using 3T3-L1 cells for the investigation of the browning process: identification of the PPAR-γ agonist rosiglitazone as a browning reference drug - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Best Practices for Isothermal Titration Calorimetry to study binding interactions – Part 3 | Malvern Panalytical [malvernpanalytical.com]
- 11. The Bromodomains of the mammalian SWI/SNF (mSWI/SNF) ATPases Brahma (BRM) and Brahma Related Gene 1 (BRG1) promote chromatin interaction and are critical for skeletal muscle differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A Chemical Probe for the ATAD2 Bromodomain [repository.cam.ac.uk]
SGC-SMARCA-BRDVIII: A Technical Guide to a Potent Dual Inhibitor of SMARCA2/4 Bromodomains
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-SMARCA-BRDVIII is a potent and selective chemical probe that acts as a dual inhibitor of the bromodomains of SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), the catalytic ATPase subunits of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex.[1][2][3] It also exhibits high affinity for the fifth bromodomain of PBRM1 (PB1(5)).[1][4] This guide provides an in-depth overview of this compound, including its biochemical and cellular activities, selectivity profile, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this chemical probe for investigating the biological functions of SMARCA2/4 bromodomains and for potential therapeutic development.
Introduction to SMARCA2/4 and the SWI/SNF Complex
The SWI/SNF complex is a crucial ATP-dependent chromatin remodeling machinery that plays a fundamental role in regulating gene expression by altering the structure of chromatin.[1][5] This allows for the modulation of DNA accessibility to transcription factors and other regulatory proteins. The catalytic core of this complex is driven by one of two mutually exclusive ATPases: SMARCA2 or SMARCA4.[2][6] Both of these proteins contain a bromodomain, a highly conserved protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci.
Dysregulation of the SWI/SNF complex is implicated in a significant percentage of human cancers, where mutations in its subunits, particularly SMARCA4, are frequently observed.[2][5] In SMARCA4-deficient cancers, there is often a reliance on the paralog SMARCA2 for survival, a concept known as synthetic lethality.[2] This makes the bromodomains of SMARCA2 and SMARCA4 attractive targets for therapeutic intervention. This compound serves as a valuable tool to explore this therapeutic hypothesis.
Quantitative Data Presentation
The following tables summarize the quantitative biochemical and cellular data for this compound.
Table 1: Biochemical Binding Affinity (Kd) of this compound
| Target Bromodomain | Dissociation Constant (Kd) in nM (ITC) |
| SMARCA2 | 35[1][4][7] |
| SMARCA4 | 36[1][4][7] |
| PBRM1 (PB1(5)) | 13[1][4][7] |
| PBRM1 (PB1(2)) | 3655[1] |
| PBRM1 (PB1(3)) | 1963[1] |
Data obtained via Isothermal Titration Calorimetry (ITC).
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Parameter | Value |
| Adipogenesis Inhibition | 3T3-L1 | EC50 | < 1.0 µM[1][3][4] |
Table 3: Selectivity Profile of this compound
| Assay Type | Panel | Result |
| Thermal Shift Assay | 25 Bromodomains | Selective for SMARCA2/4 and PB1(5)[1][3][4] |
| Differential Scanning Fluorimetry (DSF) | 85 Protein Kinases | No significant off-target activity observed[1][3][4] |
Table 4: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C19H25N5O3[4][8] |
| Molecular Weight | 371.44 g/mol [4] |
| CAS Number | 1997319-84-2[4][7][8] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the biological context and experimental approaches for studying this compound.
Caption: Role of SMARCA2/4 in SWI/SNF-mediated gene regulation.
Caption: Experimental workflow for characterizing this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound. These are generalized protocols that should be optimized for specific laboratory conditions.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound to purified bromodomain proteins.
Materials:
-
Purified SMARCA2, SMARCA4, or PBRM1 bromodomain protein
-
This compound
-
ITC instrument (e.g., MicroCal ITC200)
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO (for compound stock)
Procedure:
-
Sample Preparation:
-
Thoroughly dialyze the purified protein against the ITC buffer to ensure buffer matching.
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the protein and the compound into the final ITC buffer. The final DMSO concentration must be identical in both the protein and ligand solutions to minimize heats of dilution.
-
Degas all solutions before use.
-
-
ITC Experiment:
-
Load the protein solution (typically 5-50 µM) into the sample cell of the calorimeter.
-
Load the this compound solution (typically 10-fold higher concentration than the protein) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 19 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
-
Data Analysis:
-
Integrate the heat change for each injection peak.
-
Plot the integrated heat per mole of injectant against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine Kd, n, and ΔH.
-
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
Objective: To assess the thermal stability of the target protein upon ligand binding and to screen for selectivity against a panel of other proteins.
Materials:
-
Purified bromodomain proteins
-
This compound
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl)
Procedure:
-
Reaction Setup:
-
In a 96-well PCR plate, prepare a reaction mixture containing the protein (final concentration 2-5 µM), SYPRO Orange dye (final concentration 5x), and this compound at various concentrations. Include a DMSO control.
-
-
Thermal Denaturation:
-
Place the plate in the real-time PCR instrument.
-
Apply a temperature gradient, for example, from 25°C to 95°C with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange at each temperature increment.
-
-
Data Analysis:
-
Plot fluorescence intensity versus temperature to generate a melting curve.
-
Determine the melting temperature (Tm), which is the midpoint of the unfolding transition, by fitting the curve to a Boltzmann equation.
-
A positive shift in Tm in the presence of the compound indicates stabilization and binding.
-
3T3-L1 Adipocyte Differentiation Assay
Objective: To determine the cellular potency (EC50) of this compound by measuring its ability to inhibit adipogenesis.
Materials:
-
3T3-L1 mouse embryo fibroblasts
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation-inducing cocktail (MDI): 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin in DMEM with 10% FBS.
-
This compound
-
Oil Red O staining solution
Procedure:
-
Cell Culture and Differentiation Induction:
-
Culture 3T3-L1 cells in DMEM with 10% FBS until they reach confluence.
-
Two days post-confluence, replace the medium with MDI cocktail containing various concentrations of this compound or DMSO as a vehicle control.
-
After 2-3 days, replace the medium with DMEM containing 10% FBS and insulin, along with the respective concentrations of the inhibitor.
-
Continue to culture for another 2-3 days, then switch to DMEM with 10% FBS and the inhibitor, replenishing the medium every 2-3 days for a total of 8-10 days.
-
-
Quantification of Adipogenesis:
-
Wash the cells with PBS and fix with 10% formalin for at least 1 hour.
-
Stain the lipid droplets with Oil Red O solution for 1-2 hours.
-
Wash extensively with water to remove unbound dye.
-
Elute the Oil Red O from the stained cells using isopropanol.
-
Measure the absorbance of the eluate at ~510 nm using a plate reader.
-
-
Data Analysis:
-
Plot the absorbance against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to calculate the EC50 value.
-
NanoBRET™ Target Engagement Assay
Objective: To confirm target engagement and determine the intracellular affinity of this compound in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Expression vector for the target bromodomain fused to NanoLuc® luciferase.
-
NanoBRET™ tracer specific for the bromodomain.
-
NanoBRET™ Nano-Glo® Substrate
-
Opti-MEM® I Reduced Serum Medium
-
This compound
Procedure:
-
Cell Transfection and Plating:
-
Transfect HEK293 cells with the NanoLuc®-bromodomain fusion vector.
-
After 24 hours, resuspend the transfected cells and plate them in a 96-well white assay plate.
-
-
Compound Treatment and Tracer Addition:
-
Prepare serial dilutions of this compound.
-
Add the compound dilutions to the cells and incubate.
-
Add the NanoBRET™ tracer to the wells.
-
-
Signal Detection:
-
Add the NanoBRET™ Nano-Glo® Substrate.
-
Measure the donor (NanoLuc®, ~460 nm) and acceptor (tracer, >600 nm) luminescence signals using a plate reader equipped with appropriate filters.
-
-
Data Analysis:
-
Calculate the NanoBRET™ ratio (acceptor signal / donor signal).
-
Plot the BRET ratio against the compound concentration and fit to a dose-response curve to determine the IC50, which reflects the intracellular affinity.
-
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) Assay
Objective: To measure the inhibition of the interaction between the target bromodomain and an acetylated histone peptide by this compound.
Materials:
-
GST-tagged purified bromodomain protein.
-
Biotinylated acetylated histone peptide (e.g., H4K16ac).
-
Terbium-conjugated anti-GST antibody (donor).
-
Streptavidin-conjugated fluorophore (e.g., d2 or APC) (acceptor).
-
This compound
-
Assay buffer (e.g., 20 mM Tris pH 7.5, 150 mM NaCl, 0.01% NP-40).
Procedure:
-
Assay Setup:
-
In a 384-well low-volume black plate, add the assay buffer.
-
Add this compound at various concentrations.
-
Add the GST-tagged bromodomain protein and the biotinylated histone peptide.
-
Add the terbium-conjugated anti-GST antibody and the streptavidin-conjugated acceptor.
-
-
Incubation and Measurement:
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Measure the TR-FRET signal using a plate reader with an excitation wavelength of ~340 nm and emission wavelengths for the donor (~620 nm) and acceptor (~665 nm).
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (acceptor emission / donor emission).
-
Plot the ratio against the inhibitor concentration and fit the data to determine the IC50 value.
-
Conclusion
This compound is a well-characterized, potent, and selective dual inhibitor of the SMARCA2 and SMARCA4 bromodomains. Its demonstrated cellular activity and well-defined selectivity profile make it an invaluable chemical probe for elucidating the biological roles of these epigenetic readers in health and disease. The detailed protocols provided in this guide are intended to facilitate its use by the scientific community, ultimately advancing our understanding of SWI/SNF complex function and aiding in the development of novel therapeutic strategies for cancers with SWI/SNF pathway alterations. A corresponding negative control, SGC-BRDVIII-NC, is available and recommended for use in cellular assays to distinguish on-target from off-target effects.[1][3]
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. eubopen.org [eubopen.org]
- 4. medkoo.com [medkoo.com]
- 5. Role of SWI/SNF chromatin remodeling genes in lung cancer development | Biochemical Society Transactions | Portland Press [portlandpress.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
An In-depth Technical Guide to SGC-SMARCA-BRDVIII: A Chemical Probe for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the function, mechanism of action, and experimental application of SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex.
Core Function and Mechanism of Action
This compound is a high-affinity, cell-permeable inhibitor targeting the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5))[1][2]. These proteins are critical components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complex, a key regulator of gene expression through its ability to alter nucleosome positioning and DNA accessibility[3]. The bromodomain is a protein module that recognizes and binds to acetylated lysine residues on histone tails, thereby tethering the SWI/SNF complex to specific chromatin regions to modulate gene transcription.
The mechanism of action of this compound involves its competitive binding to the acetylated lysine (Kac) binding pocket of the target bromodomains, thereby preventing their interaction with acetylated histones. This disruption of the reader function of the SWI/SNF complex leads to downstream effects on gene expression. A notable and well-characterized cellular phenotype of this compound is the potent blockage of adipogenesis, the differentiation of preadipocytes into mature fat cells[1][2]. This effect is achieved through the downregulation of key adipogenic transcription factors such as PPARγ and C/EBPα[2][4].
A structurally similar but inactive molecule, SGC-BRDVIII-NC, serves as a negative control for experiments with this compound. The methylation of a critical hydroxyl group in SGC-BRDVIII-NC abolishes its binding to the bromodomain pocket, rendering it inactive[3]. The use of this negative control is crucial for attributing observed cellular effects specifically to the inhibition of the target bromodomains.
Quantitative Data
Binding Affinity and Cellular Potency
| Target | Kd (nM) (ITC) | Assay | Reference |
| SMARCA2 | 35 | Isothermal Titration Calorimetry | [1][2] |
| SMARCA4 | 36 | Isothermal Titration Calorimetry | [1][2] |
| PB1(5) | 13 | Isothermal Titration Calorimetry | [1][2] |
| PB1(2) | 3700 | Isothermal Titration Calorimetry | [1] |
| PB1(3) | 2000 | Isothermal Titration Calorimetry | [1] |
| Cellular Assay | EC50 (µM) | Cell Line | Reference |
| Adipogenesis Inhibition | < 1.0 | 3T3-L1 | [3] |
Selectivity Profile
This compound exhibits high selectivity for the SMARCA2/4 and PB1(5) bromodomains.
| Assay Type | Panel Details | Outcome | Reference |
| Thermal Shift Assay | In-house panel of 25 bromodomains | Selective for SMARCA2/4 and PB1(5) | [3][5] |
| Differential Scanning Fluorimetry | In-house panel of 85 protein kinases | No significant off-target activity observed | [3][5] |
Experimental Protocols
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To quantitatively determine the binding affinity (Kd) of this compound to its target bromodomains.
Methodology:
-
Protein and Ligand Preparation:
-
Recombinant bromodomain proteins (SMARCA2, SMARCA4, PB1(5)) are expressed and purified.
-
The final buffer for protein dialysis and ligand dilution is 20 mM HEPES, pH 7.5, 150 mM NaCl.
-
This compound is dissolved in 100% DMSO to create a stock solution, which is then diluted in the final assay buffer to the desired concentration. The final DMSO concentration in the experiment is kept below 5%.
-
-
ITC Experiment:
-
Experiments are performed on a MicroCal PEAQ-ITC or similar instrument at 25°C.
-
The sample cell is filled with the bromodomain protein at a concentration of 10-20 µM.
-
The syringe is loaded with this compound at a concentration of 100-200 µM.
-
The titration consists of an initial 0.4 µL injection followed by 18 injections of 2 µL of the ligand into the protein solution.
-
-
Data Analysis:
-
The raw titration data is integrated to generate a binding isotherm.
-
The isotherm is fitted to a one-site binding model using the instrument's software to determine the dissociation constant (Kd), enthalpy of binding (ΔH), and stoichiometry (n).
-
Differential Scanning Fluorimetry (DSF) for Selectivity Screening
Objective: To assess the selectivity of this compound against a panel of off-target proteins, such as kinases.
Methodology:
-
Reaction Mixture Preparation:
-
In a 96-well or 384-well PCR plate, prepare a reaction mixture containing the target protein (2 µM), this compound (10 µM in 1% DMSO), and SYPRO Orange dye (5x final concentration) in a final volume of 20 µL in a buffer of 10 mM HEPES, pH 7.5, 500 mM NaCl.
-
-
Thermal Denaturation:
-
The plate is sealed and placed in a real-time PCR instrument.
-
A temperature ramp is applied, typically from 25°C to 95°C with a ramp rate of 0.05°C/s.
-
Fluorescence is monitored continuously during the temperature increase.
-
-
Data Analysis:
-
The melting temperature (Tm) is determined by identifying the temperature at which the fluorescence signal is at its maximum, corresponding to the protein's unfolding.
-
A significant shift in Tm in the presence of the compound compared to a DMSO control indicates binding. The absence of a significant shift suggests no interaction.
-
3T3-L1 Adipocyte Differentiation Assay
Objective: To evaluate the cellular activity of this compound by measuring its effect on the differentiation of 3T3-L1 preadipocytes.
Methodology:
-
Cell Culture and Plating:
-
3T3-L1 murine fibroblasts are cultured in DMEM with 10% bovine calf serum.
-
Cells are seeded in 24-well plates and grown to confluence. Differentiation is initiated two days post-confluence.
-
-
Induction of Differentiation:
-
On day 0, the culture medium is replaced with differentiation medium I (DMEM, 10% FBS, 1 µM dexamethasone, 0.5 mM IBMX, and 1 µg/mL insulin). Cells are treated with either this compound (e.g., 1 µM), the negative control SGC-BRDVIII-NC, or a vehicle control (DMSO).
-
On day 2, the medium is replaced with differentiation medium II (DMEM, 10% FBS, and 1 µg/mL insulin) containing the respective compounds or vehicle.
-
From day 4 onwards, the medium is replaced every two days with fresh differentiation medium II containing the compounds or vehicle.
-
-
Assessment of Adipogenesis:
-
After 8-14 days of differentiation, the extent of adipogenesis is assessed.
-
Oil Red O Staining: Cells are fixed with 10% formalin and stained with Oil Red O solution to visualize lipid droplet accumulation. The stain can be extracted with isopropanol and quantified by measuring the absorbance at 520 nm.
-
Gene Expression Analysis: RNA is extracted from the cells, and quantitative real-time PCR (qRT-PCR) is performed to measure the mRNA levels of adipogenic marker genes such as Pparg and Cebpa.
-
Visualizations
Signaling Pathway of this compound in Adipogenesis Inhibition
Caption: Inhibition of SMARCA2/4 bromodomains by this compound blocks adipogenesis.
Experimental Workflow for 3T3-L1 Adipogenesis Assay
Caption: Workflow for assessing this compound's effect on 3T3-L1 adipogenesis.
References
An In-depth Technical Guide to the SGC-SMARCA-BRDVIII and PBRM1 Bromodomain Interaction
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the interaction between the chemical probe SGC-SMARCA-BRDVIII and the fifth bromodomain of Polybromo-1 (PBRM1), a key subunit of the PBAF chromatin remodeling complex. This document details the binding affinity, selectivity, and cellular activity of this compound, alongside detailed experimental protocols for key assays used in its characterization. Visualizations of the relevant biological pathways and experimental workflows are provided to facilitate a deeper understanding of the subject matter.
Introduction to this compound and PBRM1
The SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complexes are crucial regulators of gene expression, and their dysfunction is implicated in numerous cancers.[1] These large, multi-subunit protein complexes utilize the energy of ATP hydrolysis to modulate the structure of chromatin, thereby controlling the accessibility of DNA to transcription factors and other regulatory proteins.[2]
Two major forms of the SWI/SNF complex in mammals are the BAF (BRG1/BRM-associated factors) and PBAF (Polybromo-associated BAF) complexes.[3] A key distinction between these complexes lies in their subunit composition. The PBAF complex uniquely contains the PBRM1 (Polybromo-1 or BAF180) protein, which is characterized by the presence of six tandem bromodomains.[4] Bromodomains are protein modules that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby targeting the chromatin remodeling machinery to specific genomic loci.[5]
This compound is a potent and selective chemical probe that targets the bromodomains of several key components of the SWI/SNF complexes, including SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PBRM1(BD5)).[6][7] Its ability to engage these targets with high affinity makes it a valuable tool for elucidating the biological roles of these bromodomains and for exploring their therapeutic potential.
Quantitative Binding and Cellular Activity Data
The interaction of this compound with its targets has been quantitatively characterized using various biophysical and cellular assays. The primary method for determining the binding affinity in vitro is Isothermal Titration Calorimetry (ITC), which directly measures the heat changes associated with molecular interactions.
Table 1: In Vitro Binding Affinity of this compound
| Target | Assay | Dissociation Constant (Kd) | Reference |
| PBRM1 (BD5) | ITC | 13 nM | [4][6][8] |
| SMARCA2 | ITC | 35 nM | [4][6][8] |
| SMARCA4 | ITC | 36 nM | [4][8] |
| PBRM1 (BD2) | ITC | 3.7 µM | [8] |
| PBRM1 (BD3) | ITC | 2.0 µM | [8] |
Table 2: Cellular Activity of this compound
| Cell Line | Assay | Parameter | Value | Reference |
| 3T3-L1 Murine Fibroblasts | Adipogenesis Differentiation | EC50 | < 1.0 µM | [3][4][7] |
Signaling Pathway and Molecular Interactions
PBRM1 and the SMARCA proteins are integral components of the PBAF and BAF chromatin remodeling complexes, respectively. These complexes play a central role in regulating gene expression by altering nucleosome positioning and accessibility. The bromodomains of these proteins are critical for targeting the complexes to specific acetylated regions of chromatin.
Caption: The role of PBRM1 and SMARCA proteins in SWI/SNF chromatin remodeling complexes.
Detailed Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the interaction between this compound and PBRM1.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding event.
Objective: To determine the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) of this compound binding to the PBRM1 bromodomain.
Materials:
-
Purified recombinant PBRM1 bromodomain (e.g., PBRM1 BD5)
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP), degassed
-
DMSO (for compound stock)
Procedure:
-
Sample Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Dilute the PBRM1 bromodomain protein to a final concentration of 10-20 µM in the ITC buffer.
-
Dilute the this compound stock solution into the same ITC buffer to a final concentration of 100-200 µM. The final DMSO concentration should be matched between the protein and ligand solutions and kept low (e.g., < 2%) to minimize solvent effects.
-
Thoroughly degas both the protein and ligand solutions before loading into the ITC.
-
-
ITC Experiment Setup:
-
Load the PBRM1 bromodomain solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the titration syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Program the titration sequence: typically a series of 19 injections of 2 µL each, with a spacing of 150 seconds between injections to allow for a return to baseline. A small initial injection of 0.4 µL is often included to remove any air bubbles from the syringe tip and is typically excluded from the data analysis.
-
-
Data Analysis:
-
The raw data, consisting of heat pulses for each injection, is integrated to obtain the heat change per injection.
-
The integrated heat data is then plotted against the molar ratio of ligand to protein.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding model) using the instrument's analysis software to determine the Kd, n, and ΔH.
-
Caption: Workflow for Isothermal Titration Calorimetry (ITC) experiment.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
AlphaScreen is a bead-based, no-wash immunoassay technology used to study biomolecular interactions in a high-throughput format.
Objective: To determine the IC50 of this compound in inhibiting the interaction between the PBRM1 bromodomain and an acetylated histone peptide.
Materials:
-
His-tagged PBRM1 bromodomain
-
Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K16ac)
-
AlphaScreen Histidine (Nickel Chelate) Donor Beads
-
Streptavidin-coated Acceptor Beads
-
This compound
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA)
-
384-well microplate (low-volume, white)
Procedure:
-
Reagent Preparation:
-
Prepare a serial dilution of this compound in assay buffer containing a constant, low percentage of DMSO.
-
Prepare a solution of His-tagged PBRM1 bromodomain and biotinylated histone peptide in assay buffer. The optimal concentrations of protein and peptide should be determined empirically through titration experiments.
-
-
Assay Protocol:
-
Add a small volume (e.g., 2.5 µL) of the this compound serial dilution to the wells of the 384-well plate.
-
Add an equal volume (e.g., 2.5 µL) of the protein-peptide mix to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the inhibitor to bind to the bromodomain.
-
Prepare a mixture of Donor and Acceptor beads in assay buffer. This step should be performed under subdued light conditions as the beads are light-sensitive.[9]
-
Add a volume (e.g., 5 µL) of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for a further period (e.g., 60-90 minutes) to allow the beads to come into proximity.
-
-
Signal Detection and Analysis:
-
Read the plate on an AlphaScreen-capable plate reader.
-
The resulting signal is plotted against the logarithm of the inhibitor concentration.
-
The data is fitted to a sigmoidal dose-response curve to determine the IC50 value.
-
References
- 1. PBRM1 regulates proliferation and the cell cycle in renal cell carcinoma through a chemokine/chemokine receptor interaction pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SWI/SNF - Wikipedia [en.wikipedia.org]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. eubopen.org [eubopen.org]
- 5. PBRM1 polybromo 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. axonmedchem.com [axonmedchem.com]
- 7. SGC SMARCA-BRDVIII | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bmglabtech.com [bmglabtech.com]
The Technical Core of SGC-SMARCA-BRDVIII: An In-depth Guide for Researchers
An overview of the potent and selective chemical probe SGC-SMARCA-BRDVIII, detailing its mechanism of action, experimental applications, and the signaling pathways it modulates. This technical guide is intended for researchers, scientists, and drug development professionals interested in the initial studies and applications of this compound, a chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1(5)).
Quantitative Data Summary
The following tables summarize the key quantitative data from initial studies of this compound, providing a clear comparison of its binding affinity, selectivity, and cellular activity.
Table 1: In Vitro Binding Affinity of this compound for Bromodomain Targets
| Target Bromodomain | Dissociation Constant (Kd) (nM) | Assay Type |
| SMARCA2 | 35 | Isothermal Titration Calorimetry (ITC) |
| SMARCA4 | 36 | Isothermal Titration Calorimetry (ITC) |
| PB1(5) | 13 | Isothermal Titration Calorimetry (ITC) |
| PB1(2) | 3700 | Isothermal Titration Calorimetry (ITC) |
| PB1(3) | 2000 | Isothermal Titration Calorimetry (ITC) |
Data sourced from references[1][2][3][4].
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Line | Parameter | Value |
| Adipocyte Differentiation | 3T3-L1 | EC50 | < 1.0 µM |
| Cytotoxicity | NCI-60 Panel | - | Non-toxic at 10 µM |
Data sourced from references[1][5][6].
Key Experimental Protocols
Detailed methodologies for the pivotal experiments cited in the initial studies of this compound are provided below.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to its target bromodomains.
Methodology:
-
Protein Preparation: Recombinant bromodomain proteins (SMARCA2, SMARCA4, PB1(5), PB1(2), and PB1(3)) were expressed and purified.
-
Sample Preparation: The purified protein was dialyzed against the ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl). The compound this compound was dissolved in the same buffer.
-
ITC Measurement: The experiments were performed on an ITC instrument (e.g., MicroCal ITC200). The protein solution was placed in the sample cell, and the compound solution was loaded into the injection syringe.
-
Titration: A series of small injections of the compound were made into the protein solution. The heat change associated with each injection was measured.
-
Data Analysis: The resulting data were fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
This protocol is a generalized representation based on standard ITC procedures and the data presented in the cited literature[3][7][8].
3T3-L1 Adipocyte Differentiation Assay
Objective: To assess the cellular activity of this compound by measuring its effect on the differentiation of pre-adipocytes into adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 murine fibroblasts were cultured in a growth medium (e.g., DMEM with 10% fetal bovine serum) until confluent.
-
Initiation of Differentiation: Two days post-confluency, the growth medium was replaced with a differentiation-inducing medium containing a "cocktail" of adipogenic inducers. A common cocktail includes 3-isobutyl-1-methylxanthine (IBMX), dexamethasone, and insulin.[9][10]
-
Compound Treatment: this compound or a vehicle control was added to the differentiation medium at various concentrations.
-
Maturation: After 2-3 days, the medium was replaced with an insulin-containing medium for another 2 days, followed by a regular growth medium. The cells were maintained for a total of 8-14 days to allow for full differentiation, with media changes every 2-3 days.[9][11]
-
Assessment of Differentiation: Adipocyte differentiation was quantified by:
-
Oil Red O Staining: Mature adipocytes accumulate lipid droplets, which can be visualized and quantified by staining with Oil Red O. The stained lipid droplets can be extracted and measured spectrophotometrically.[10]
-
Gene Expression Analysis: The expression levels of key adipogenic marker genes, such as PPARγ and C/EBPα, were measured by quantitative PCR (qPCR).[3][6]
-
This protocol is a composite based on standard 3T3-L1 differentiation protocols and details from the cited literature[9][10][11][12].
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows related to the initial studies of this compound.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC SMARCA-BRDVIII | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. caymanchem.com [caymanchem.com]
- 7. medkoo.com [medkoo.com]
- 8. SGC SMARCA-BRDVIII (7460) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 10. medchemexpress.com [medchemexpress.com]
- 11. agilent.com [agilent.com]
- 12. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of SGC-SMARCA-BRDVIII: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-SMARCA-BRDVIII is a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1(5)), components of the SWI/SNF (Switch/Sucrose Non-fermentable) chromatin remodeling complex. This guide provides a comprehensive overview of the discovery, development, and characterization of this compound, intended for researchers in epigenetics and drug discovery. It includes detailed quantitative data, experimental protocols for key assays, and visualizations of the relevant signaling pathways and experimental workflows.
Introduction
The SWI/SNF chromatin remodeling complexes are crucial regulators of gene expression, and their dysregulation is implicated in numerous diseases, including cancer.[1] These complexes utilize the energy from ATP hydrolysis to modulate nucleosome positioning, thereby controlling DNA accessibility for transcription, replication, and repair. The bromodomans within the SMARCA2, SMARCA4, and PBRM1 subunits of the SWI/SNF complex recognize and bind to acetylated lysine residues on histone tails, a key mechanism for recruiting the complex to specific genomic loci.
This compound was developed as a high-affinity, selective chemical probe to enable the study of the biological functions of these bromodomains.[1] It serves as a valuable tool for target validation and for investigating the therapeutic potential of inhibiting SWI/SNF complex recruitment to chromatin. This document details the biochemical, cellular, and selectivity profile of this compound, along with the experimental methodologies used for its characterization.
Quantitative Data
The following tables summarize the key quantitative data for this compound and its negative control, SGC-BRDVIII-NC.
Table 1: Biochemical Activity and Cellular Potency
| Compound | Target | Assay Type | Kd (nM) | EC50 (µM) |
| This compound | SMARCA2 | ITC | 35[1][2][3][4][5][6] | - |
| SMARCA4 | ITC | 36[1][2][3][4][5][6] | - | |
| PB1(5) | ITC | 13[1][2][3][4][5][6] | - | |
| 3T3-L1 Adipogenesis | Cellular | - | < 1.0[1][4] | |
| SGC-BRDVIII-NC | SMARCA2/4, PB1(5) | - | Inactive[1] | Inactive[1] |
Table 2: Bromodomain Selectivity Profile of this compound
| Bromodomain | Assay Type | Kd (nM) |
| PB1(2) | ITC | 3700[2][3] |
| PB1(3) | ITC | 2000[2][3] |
| PBRM1(4) | ITC | >10,000[7] |
| 25 other bromodomains | Thermal Shift | No significant binding[1][4][5] |
Table 3: Off-Target Selectivity
| Target Class | Number of Targets | Assay Type | Result |
| Protein Kinases | 85 | Thermal Shift (DSF) | No activity observed[1][4][5] |
| NCI-60 Cancer Cell Lines | 60 | Cellular Proliferation | Non-toxic at 10 µM[1][4][5] |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize this compound.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and its target bromodomains.
Materials:
-
Purified bromodomain protein (e.g., SMARCA2, SMARCA4, PB1(5)) in ITC buffer (e.g., 20 mM HEPES pH 8.0).
-
This compound dissolved in ITC buffer.
-
Isothermal Titration Calorimeter.
Protocol:
-
Prepare the protein solution to a final concentration of 50-60 µM in the sample cell.[8]
-
Prepare the ligand (this compound) solution to a final concentration 10-fold higher than the protein concentration in the injection syringe.[8]
-
Equilibrate the protein and ligand solutions to the experimental temperature (e.g., 25°C).
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand solution into the protein solution.
-
Record the heat change after each injection.
-
Analyze the resulting data by fitting to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, ΔH, and ΔS.
Thermal Shift Assay (Differential Scanning Fluorimetry - DSF)
This assay is used to assess the selectivity of this compound by measuring its ability to stabilize a panel of bromodomains and other protein targets against thermal denaturation.
Materials:
-
Purified proteins (bromodomain panel, kinase panel).
-
SYPRO Orange dye (5000x stock).
-
Assay buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound.
-
Real-time PCR instrument.
Protocol:
-
Prepare a master mix containing the protein of interest (final concentration 2-5 µM) and SYPRO Orange dye (final concentration 5x) in the assay buffer.
-
Aliquot the master mix into a 96-well PCR plate.
-
Add this compound or vehicle (DMSO) to the wells (final compound concentration typically 10 µM).
-
Seal the plate and centrifuge briefly.
-
Place the plate in a real-time PCR instrument.
-
Set the instrument to increase the temperature from 25°C to 95°C with a ramp rate of 1°C/min.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant increase in Tm in the presence of the compound indicates binding and stabilization.
3T3-L1 Adipogenesis Inhibition Assay
This cellular assay evaluates the ability of this compound to inhibit the differentiation of pre-adipocytes into mature adipocytes.
Materials:
-
3T3-L1 murine fibroblasts.
-
Growth medium (DMEM with 10% fetal bovine serum).
-
Differentiation medium (DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin).[9]
-
This compound and SGC-BRDVIII-NC.
-
Oil Red O staining solution.
Protocol:
-
Seed 3T3-L1 cells in a multi-well plate and grow to confluence.
-
Two days post-confluence, replace the growth medium with differentiation medium containing various concentrations of this compound or the negative control.
-
Incubate the cells for 3 days.
-
Replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective compounds.
-
Continue to culture for an additional 2-4 days, replacing the medium every 2 days.
-
After a total of 7-10 days of differentiation, wash the cells with PBS and fix with 10% formalin.
-
Stain the lipid droplets with Oil Red O solution.
-
Wash away excess stain and visualize the stained lipid droplets by microscopy.
-
For quantification, extract the Oil Red O from the cells with isopropanol and measure the absorbance at 490-520 nm.[10]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate the key signaling pathway and experimental workflows related to this compound.
Conclusion
This compound is a well-characterized chemical probe that potently and selectively inhibits the bromodomains of SMARCA2, SMARCA4, and PB1(5). Its demonstrated cellular activity in a relevant biological context, coupled with its selectivity and the availability of a negative control, makes it an invaluable tool for the scientific community. This guide provides the essential technical information and protocols to facilitate its use in elucidating the roles of SWI/SNF bromodomains in health and disease and in the development of novel therapeutics.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. eubopen.org [eubopen.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. axonmedchem.com [axonmedchem.com]
- 7. caymanchem.com [caymanchem.com]
- 8. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 9. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 10. bioscience.co.uk [bioscience.co.uk]
SGC-SMARCA-BRDVIII: A Technical Guide to a Selective Chemical Probe for SWI/SNF Bromodomains
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-SMARCA-BRDVIII is a potent and selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). As a key epigenetic reader, the SWI/SNF complex plays a crucial role in regulating DNA accessibility, gene transcription, and cellular differentiation. Dysregulation of this complex is implicated in numerous cancers, making its components attractive therapeutic targets. This document provides an in-depth overview of the chemical and biological properties of this compound, detailed experimental protocols for its characterization, and visual diagrams of its mechanism of action and experimental validation workflow.
Core Chemical and Biological Properties
This compound is a cell-active pan-inhibitor of family VIII bromodomains.[1] It was developed as a second-generation chemical probe, distinct from the earlier inhibitor PFI-3, to facilitate the study of SWI/SNF bromodomain function.[2] A structurally similar but inactive compound, SGC-BRDVIII-NC, is available for use as a negative control in cellular assays.[2]
Physicochemical Properties
| Property | Value | Reference |
| IUPAC Name | tert-butyl 4-(3-amino-6-(2-hydroxyphenyl)pyridazin-4-yl)piperazine-1-carboxylate | [3] |
| CAS Number | 1997319-84-2 | [3][4] |
| Molecular Formula | C₁₉H₂₅N₅O₃ | [3][4] |
| Molecular Weight | 371.44 g/mol | [3][5] |
| SMILES | O=C(N1CCN(C2=CC(C3=CC=CC=C3O)=NN=C2N)CC1)OC(C)(C)C | [3] |
| InChI Key | AQTNUGRRZDRZIA-UHFFFAOYSA-N | [3][6] |
In Vitro Binding Affinity and Selectivity
The binding affinity of this compound to its target bromodomains was determined using Isothermal Titration Calorimetry (ITC).[2][6][7] Its selectivity was profiled against a panel of other bromodomains and protein kinases using Differential Scanning Fluorimetry (DSF).[2][6][7]
Table 1: Binding Affinity (Kd) for Target Bromodomains
| Target Bromodomain | Dissociation Constant (Kd) | Assay |
| PBRM1 (PB1(5)) | 13 nM | ITC |
| SMARCA2 (BRM) | 35 nM | ITC |
| SMARCA4 (BRG1) | 36 nM | ITC |
| PB1(2) | 3,655 nM (3.7 µM) | ITC |
| PB1(3) | 1,963 nM (2.0 µM) | ITC |
| Data sourced from multiple references.[1][2][3][8][9][10] |
Table 2: Selectivity Profile
| Target Family | Results | Assay |
| Bromodomains | Selective over a panel of 25 other bromodomains. | DSF / Thermal Shift |
| Protein Kinases | No significant activity observed against a panel of 85 protein kinases. | DSF / Thermal Shift |
| Data sourced from multiple references.[2][3][5][6][7] |
Cellular Activity
This compound demonstrates cellular activity by impairing the differentiation of 3T3-L1 murine fibroblasts into adipocytes.[2][8] This effect is achieved by blocking the expression of key adipogenic transcription factors.[1][8] The compound is reported to be non-toxic in the NCI-60 human tumor cell line screen at concentrations up to 10 µM.[2][6][7]
Table 3: Cellular Assay Potency
| Assay | Cell Line | Endpoint | Potency (EC₅₀) |
| Adipogenesis Inhibition | 3T3-L1 | Impaired differentiation | < 1.0 µM |
| Data sourced from multiple references.[2][3][5][6] |
In Vivo Suitability
This chemical probe was developed for in vitro and cell-based assays and has not been tested for in vivo use.[6] No pharmacokinetic or pharmacodynamic data is currently available.
Experimental Protocols
The following sections describe the methodologies used to characterize this compound.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
ITC directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the dissociation constant (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Protein and Compound Preparation : Recombinant bromodomain proteins (e.g., SMARCA2, SMARCA4, PBRM1(5)) are purified and dialyzed extensively against the ITC buffer (e.g., 20 mM HEPES pH 8.0). This compound is dissolved in 100% DMSO to create a high-concentration stock and then diluted into the final dialysis buffer to a concentration approximately 10-fold higher than the protein concentration, ensuring the final DMSO concentration is matched between the syringe and the cell and kept low (<2%).
-
Instrument Setup : An automated microcalorimeter is used. The sample cell (typically ~200-300 µL) is loaded with the protein solution (e.g., 20-50 µM), and the injection syringe is loaded with the this compound solution (e.g., 200-500 µM).
-
Titration : The experiment is conducted at a constant temperature (e.g., 25°C). A series of small, automated injections (e.g., 2-10 µL) of the compound solution are made into the protein-filled sample cell.
-
Data Acquisition : The heat change after each injection is measured relative to a reference cell. The raw data appears as a series of peaks corresponding to each injection.
-
Data Analysis : The area under each peak is integrated and plotted against the molar ratio of the ligand to the protein. This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) to calculate the Kd, n, and ΔH.
Differential Scanning Fluorimetry (DSF) for Selectivity Profiling
DSF, or Thermal Shift Assay, measures the change in the thermal denaturation temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, resulting in a positive shift in Tm.
Methodology:
-
Reagent Preparation : A master mix of the target protein (e.g., 2 µM final concentration) and a fluorescent dye (e.g., SYPRO Orange, 5x final concentration) is prepared in a suitable buffer.
-
Compound Plating : this compound is serially diluted and dispensed into a 96- or 384-well PCR plate. A no-ligand (DMSO vehicle) control is included.
-
Assay Assembly : The protein/dye master mix is added to the wells containing the compound. The final volume is typically 20-25 µL.
-
Thermal Denaturation : The plate is sealed and placed in a real-time PCR instrument. A thermal ramp is applied, increasing the temperature from a starting point (e.g., 25°C) to a final temperature (e.g., 95°C) with a slow ramp rate (e.g., 0.05 °C/sec).
-
Fluorescence Monitoring : The fluorescence of the SYPRO Orange dye, which binds to hydrophobic regions of the protein exposed during unfolding, is monitored at each temperature increment.
-
Data Analysis : The resulting fluorescence curve is plotted against temperature. The midpoint of the transition, representing the Tm, is calculated by fitting the curve to a Boltzmann equation. The change in melting temperature (ΔTm) is determined by subtracting the Tm of the vehicle control from the Tm of the compound-treated sample. This is repeated across a large panel of proteins (e.g., 25 bromodomains, 85 kinases) to assess selectivity.[2][4][7]
3T3-L1 Adipocyte Differentiation Assay
This cellular assay assesses the ability of this compound to inhibit the differentiation of pre-adipocytes into mature, lipid-accumulating adipocytes.
Methodology:
-
Cell Culture : 3T3-L1 murine fibroblasts are cultured in high-glucose DMEM supplemented with 10% bovine calf serum until they reach confluence. To prime them for differentiation, they are maintained at confluence for an additional 2 days.
-
Initiation of Differentiation (Day 0) : The culture medium is replaced with a differentiation induction medium (MDI) containing:
-
High-glucose DMEM with 10% Fetal Bovine Serum (FBS)
-
0.5 mM 3-isobutyl-1-methylxanthine (IBMX)
-
1 µM Dexamethasone
-
10 µg/mL Insulin
-
Test compounds (this compound or SGC-BRDVIII-NC negative control) are added at various concentrations.
-
-
Maturation Phase (Day 3 onwards) : After 2-3 days, the MDI medium is replaced with a maintenance medium consisting of high-glucose DMEM with 10% FBS and 10 µg/mL insulin. This medium is refreshed every 2 days.
-
Assessment of Differentiation (Day 8-10) :
-
Microscopy and Lipid Staining : Adipocyte formation is visually confirmed by the presence of intracellular lipid droplets. For quantification, cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids. The dye is then extracted (e.g., with isopropanol) and quantified by measuring its absorbance at ~490 nm.
-
Gene Expression Analysis : To measure the effect on adipogenic transcription factors, RNA is extracted from the cells at various time points. The expression levels of key marker genes such as Pparg (PPARγ), Cebpa (C/EBPα), and Fabp4 are quantified using RT-qPCR.[1]
-
Visualizations: Workflows and Pathways
The following diagrams were generated using Graphviz (DOT language) to illustrate key relationships and mechanisms associated with this compound.
References
- 1. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. Protocol for performing and optimizing differential scanning fluorimetry experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. selleckchem.com [selleckchem.com]
- 6. Isothermal Titration Calorimetry Assays to Measure Binding Affinities In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. axonmedchem.com [axonmedchem.com]
SGC-SMARCA-BRDVIII (CAS 1997319-84-2): A Technical Guide to a Pan-Family VIII Bromodomain Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-SMARCA-BRDVIII is a potent and selective chemical probe that acts as a pan-inhibitor of the family VIII bromodomains, critical components of the SWI/SNF chromatin remodeling complexes. This guide provides an in-depth overview of this compound, including its physicochemical properties, binding affinities, cellular activity, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers in utilizing this tool compound to investigate the biological roles of family VIII bromodomains, particularly in processes such as adipogenesis, and to facilitate further drug development efforts targeting these epigenetic readers.
Physicochemical Properties
This compound is a small molecule inhibitor with the following properties:
| Property | Value |
| CAS Number | 1997319-84-2 |
| Molecular Formula | C₁₉H₂₅N₅O₃ |
| Molecular Weight | 371.43 g/mol [1][2] |
| Appearance | White to beige powder |
| Solubility | Soluble in DMSO (up to 25 mg/mL)[2] |
| Storage | Store as a powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 6 months.[3] |
Biological Activity and Selectivity
This compound demonstrates high-affinity binding to the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1][3][4] It exhibits significant selectivity for these family VIII members over other bromodomain families.
Binding Affinity (Kd)
The dissociation constants (Kd) of this compound for various bromodomains have been determined by Isothermal Titration Calorimetry (ITC).
| Target Bromodomain | Dissociation Constant (Kd) |
| SMARCA2 (BRM) | 35 nM[1][3][4] |
| SMARCA4 (BRG1) | 36 nM[1][3][4] |
| PBRM1 (BD5) | 13 nM[1][3][4] |
| PBRM1 (BD2) | 3.7 µM[1][3][4] |
| PBRM1 (BD3) | 2.0 µM[1][3][4] |
Cellular Activity
This compound is cell-active and has been shown to impair the differentiation of 3T3-L1 murine fibroblasts into adipocytes with an EC50 of less than 1.0 µM. At a concentration of 1 µM, it effectively blocks adipocyte differentiation over a 14-day period.[1][4] Furthermore, the compound is reported to be non-toxic in the NCI-60 human tumor cell line screen at a dose of 10 µM.[5]
Mechanism of Action in Adipogenesis
This compound exerts its anti-adipogenic effects by inhibiting the activity of family VIII bromodomains, which are essential for the transcriptional regulation of key adipogenic factors. By binding to the acetyl-lysine binding pockets of these bromodomains, the inhibitor prevents their interaction with acetylated histones, thereby disrupting the chromatin remodeling processes necessary for the expression of genes that drive adipocyte differentiation. Specifically, treatment with this compound has been shown to decrease the expression of the master adipogenic transcription factors PPARγ and C/EBPα, as well as the adipocyte marker FABP4.[6]
Experimental Protocols
The following are detailed protocols for the characterization of this compound.
Synthesis of this compound
A detailed synthesis protocol for this compound is described in the supplementary information of Wanior et al., J. Med. Chem. 2020, 63(23), 14680–14699. A generalized workflow is depicted below.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of the interaction between this compound and target bromodomains.
Materials:
-
Purified bromodomain protein (e.g., SMARCA2, SMARCA4, PBRM1(5)) in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
This compound dissolved in ITC buffer containing a final concentration of 2-5% DMSO.
-
MicroCal ITC200 or similar instrument.
Procedure:
-
Prepare the protein solution at a concentration of 10-20 µM in the sample cell.
-
Prepare the ligand (this compound) solution at a concentration of 100-200 µM in the injection syringe.
-
Set the experiment temperature to 25°C.
-
Perform a series of 19 injections of 2 µL of the ligand solution into the protein solution at 150-second intervals.
-
Record the heat changes upon each injection.
-
Analyze the resulting data by fitting to a one-site binding model to determine the thermodynamic parameters.
Differential Scanning Fluorimetry (DSF) / Thermal Shift Assay
DSF is used to assess the selectivity of this compound by measuring the change in the melting temperature (Tm) of a panel of bromodomains upon ligand binding.
Materials:
-
Panel of purified bromodomain proteins.
-
This compound.
-
SYPRO Orange dye.
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 500 mM NaCl).
-
Real-time PCR instrument.
Procedure:
-
Prepare a reaction mixture containing the bromodomain protein (2 µM), this compound (10 µM), and SYPRO Orange dye (5x concentrate) in DSF buffer.
-
Dispense the mixture into a 96-well PCR plate.
-
Seal the plate and centrifuge briefly.
-
Heat the plate in the real-time PCR instrument from 25°C to 95°C with a ramp rate of 0.05°C/s.
-
Monitor the fluorescence of the SYPRO Orange dye.
-
The melting temperature (Tm) is determined as the midpoint of the unfolding transition. A significant shift in Tm in the presence of the compound indicates binding.
3T3-L1 Adipocyte Differentiation Assay
This assay is used to evaluate the effect of this compound on the differentiation of preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 murine fibroblasts.
-
DMEM supplemented with 10% fetal bovine serum (FBS) and penicillin/streptomycin.
-
Differentiation induction medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin. The addition of a PPARγ agonist like rosiglitazone (1 µM) can enhance differentiation.
-
Insulin medium: DMEM with 10% FBS and 1 µg/mL insulin.
-
This compound dissolved in DMSO.
-
Oil Red O staining solution.
Procedure:
-
Culture 3T3-L1 cells to confluence in a 6-well plate.
-
Two days post-confluence, induce differentiation by replacing the medium with differentiation induction medium containing either vehicle (DMSO) or this compound at the desired concentration (e.g., 0.5 µM or 1 µM).
-
After 2-3 days, replace the medium with insulin medium containing the respective treatments.
-
Continue to culture for an additional 2 days.
-
Thereafter, replace the medium every 2-3 days with fresh DMEM with 10% FBS containing the treatments for a total of 10-14 days.
-
Assess adipocyte differentiation by staining for lipid droplets with Oil Red O. The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
Quantitative Real-Time PCR (qPCR)
qPCR is used to measure the effect of this compound on the expression of key adipogenic genes.
Materials:
-
Differentiated 3T3-L1 cells (from the adipogenesis assay).
-
RNA extraction kit.
-
cDNA synthesis kit.
-
qPCR master mix (e.g., SYBR Green).
-
Primers for target genes (e.g., Pparg, Cebpa, Fabp4) and a housekeeping gene (e.g., Actb).
-
Real-time PCR instrument.
Procedure:
-
At the end of the differentiation period, harvest the cells and extract total RNA.
-
Synthesize cDNA from the extracted RNA.
-
Perform qPCR using the synthesized cDNA, gene-specific primers, and qPCR master mix.
-
Analyze the relative gene expression levels using the ΔΔCt method, normalizing to the housekeeping gene.
Conclusion
This compound is a valuable chemical probe for studying the biological functions of family VIII bromodomains. Its well-characterized potency, selectivity, and cellular activity make it an excellent tool for dissecting the role of these epigenetic readers in gene regulation and cellular differentiation. The detailed protocols provided in this guide are intended to enable researchers to effectively utilize this compound in their studies and to contribute to a deeper understanding of SWI/SNF complex biology and its implications in health and disease.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Selective and Cell-Active PBRM1 Bromodomain Inhibitors Discovered through NMR Fragment Screening. | Semantic Scholar [semanticscholar.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for SGC-SMARCA-BRDVIII
For Researchers, Scientists, and Drug Development Professionals
Introduction
SGC-SMARCA-BRDVIII is a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (PB1) bromodomain 5. As a component of the SWI/SNF chromatin remodeling complex, the SMARCA family of proteins plays a crucial role in regulating gene expression by altering chromatin structure. The bromodomain of these proteins is responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci. Dysregulation of SWI/SNF complex function is implicated in various cancers, making its components, including the SMARCA bromodomains, attractive targets for therapeutic development.
This document provides detailed application notes and experimental protocols for the characterization and use of this compound in biochemical and cellular assays.
Data Presentation
Quantitative Binding and Cellular Activity Data
The following table summarizes the binding affinities (Kd) and cellular activity (EC50) of this compound and its corresponding negative control, SGC-BRDVIII-NC.
| Compound | Target | Assay Type | Kd (nM) | EC50 (µM) |
| This compound | SMARCA2 | Isothermal Titration Calorimetry (ITC) | 35 | - |
| SMARCA4 | Isothermal Titration Calorimetry (ITC) | 36 | - | |
| PB1(5) | Isothermal Titration Calorimetry (ITC) | 13 | - | |
| 3T3-L1 Adipogenesis | Cellular Assay | - | < 1.0 | |
| SGC-BRDVIII-NC | 3T3-L1 Adipogenesis | Cellular Assay | - | Inactive |
Signaling Pathway
The SMARCA2/4 proteins are core catalytic subunits of the SWI/SNF chromatin remodeling complex. The bromodomain of these proteins is essential for targeting the complex to specific genomic locations by recognizing acetylated histones. This interaction facilitates the ATP-dependent remodeling of chromatin, leading to the activation or repression of target gene transcription. In certain cancers, particularly those with mutations in other SWI/SNF subunits, the activity of the SMARCA2/4 bromodomain becomes critical for cell survival and proliferation. Inhibition of the SMARCA2/4 bromodomain with probes like this compound can disrupt this process, leading to anti-proliferative or differentiation-inducing effects.
Caption: Role of SMARCA2/4 bromodomain in gene regulation and its inhibition by this compound.
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
This protocol describes the determination of the binding affinity (Kd) of this compound to its target bromodomains.
Materials:
-
Purified recombinant SMARCA2, SMARCA4, or PB1(5) bromodomain protein
-
This compound
-
ITC instrument (e.g., MicroCal PEAQ-ITC)
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP)
-
DMSO
Procedure:
-
Prepare a 20-50 µM solution of the bromodomain protein in ITC buffer.
-
Prepare a 200-500 µM solution of this compound in ITC buffer with a final DMSO concentration matched to the protein solution (typically 1-2%).
-
Degas both the protein and compound solutions for 10-15 minutes.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental parameters:
-
Temperature: 25°C
-
Stirring speed: 750 rpm
-
Injection volume: 2 µL
-
Number of injections: 19-25
-
Spacing between injections: 150 seconds
-
-
Perform an initial injection of 0.4 µL and discard this data point during analysis.
-
Run the titration experiment.
-
Analyze the data by integrating the heat changes for each injection and fitting the resulting binding isotherm to a one-site binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This protocol provides a method for a competitive binding assay to measure the inhibition of the SMARCA2/4 bromodomain interaction with an acetylated histone peptide.[1]
Materials:
-
Purified recombinant His-tagged SMARCA2 or SMARCA4 bromodomain protein
-
Biotinylated histone H4 peptide (e.g., Biotin-SGRGKGGKGLGKGGAKRHRKVLRD-AcK-GG-amide)
-
This compound
-
AlphaScreen Nickel Chelate Acceptor beads
-
AlphaScreen Streptavidin Donor beads
-
Assay buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA, 0.05% CHAPS)
-
384-well white opaque microplates
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add 2.5 µL of the compound dilutions or assay buffer for controls.
-
Add 2.5 µL of a 2X concentration of the His-tagged SMARCA bromodomain protein (final concentration ~20-50 nM) to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 5 µL of a 2X concentration of the biotinylated histone peptide (final concentration ~20-50 nM) to each well.
-
Incubate for 60 minutes at room temperature.
-
In subdued light, prepare a 1:1 mixture of Acceptor and Donor beads in assay buffer. Add 10 µL of this bead suspension to each well.
-
Incubate the plate in the dark at room temperature for 60-90 minutes.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Analyze the data by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting to a sigmoidal dose-response curve to determine the IC50 value.
BROMOscan® (Representative Protocol)
BROMOscan® is a proprietary competition binding assay offered by Eurofins Discovery. While the exact protocol is not public, a representative workflow based on the technology's principles is described below. The assay measures the ability of a test compound to compete with an immobilized ligand for binding to a DNA-tagged bromodomain.
Assay Principle:
-
A specific bromodomain is tagged with a unique DNA identifier.
-
The bromodomain is incubated with an immobilized ligand to which it binds.
-
The test compound (this compound) is added to the mixture.
-
If the test compound binds to the bromodomain, it will prevent the bromodomain from binding to the immobilized ligand.
-
After an incubation period, unbound components are washed away.
-
The amount of bromodomain remaining bound to the solid support is quantified by qPCR using the DNA tag.
-
A decrease in the qPCR signal compared to a control indicates that the test compound has bound to the bromodomain.
Experimental Workflow Diagram:
Caption: A simplified workflow of the BROMOscan competition binding assay.
3T3-L1 Adipogenesis Assay
This protocol details the induction of adipogenesis in 3T3-L1 preadipocytes and the assessment of inhibition by this compound.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with high glucose
-
Bovine calf serum (BCS)
-
Fetal bovine serum (FBS)
-
Penicillin-Streptomycin
-
Differentiation induction medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound and SGC-BRDVIII-NC
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Culture and Plating:
-
Culture 3T3-L1 cells in DMEM with 10% BCS and 1% Penicillin-Streptomycin.
-
Seed cells in 24-well plates at a density that allows them to reach confluence.
-
Grow cells to confluence and maintain for an additional 2 days (post-confluence).
-
-
Differentiation Induction:
-
On day 0, replace the medium with MDI medium containing various concentrations of this compound, SGC-BRDVIII-NC, or vehicle (DMSO).
-
Incubate for 2 days.
-
-
Maturation:
-
On day 2, replace the medium with insulin medium containing the respective compounds or vehicle.
-
Incubate for 2 days.
-
On day 4, and every 2 days thereafter, replace the medium with DMEM containing 10% FBS and the respective compounds or vehicle.
-
-
Assessment of Adipogenesis (Day 8-10):
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash extensively with water to remove unbound dye.
-
Visually inspect and photograph the cells to assess lipid droplet formation.
-
For quantification, elute the Oil Red O stain by adding 100% isopropanol to each well and measure the absorbance at 490-520 nm.
-
Calculate the EC50 value for the inhibition of adipogenesis.
-
Conclusion
This compound is a valuable tool for investigating the biological roles of the SMARCA2/4 and PB1(5) bromodomains. The protocols provided herein offer robust methods for characterizing the binding and cellular effects of this chemical probe. These experimental frameworks can be adapted for screening and development of novel inhibitors targeting the SWI/SNF complex for therapeutic intervention.
References
Application Notes and Protocols for SGC-SMARCA-BRDVIII in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Abstract
SGC-SMARCA-BRDVIII is a potent and selective chemical probe that inhibits the bromodomains of SMARCA2, SMARCA4, and Polybromo-1 (PB1) bromodomain 5 (PB1(5)), key components of the SWI/SNF chromatin remodeling complex. This document provides detailed application notes and experimental protocols for the utilization of this compound in cell culture experiments. The included information is intended to guide researchers in the effective use of this inhibitor to investigate the biological functions of the SWI/SNF complex in various cellular processes.
Introduction to this compound
This compound is a high-affinity inhibitor of the bromodomains of the SWI/SNF family members SMARCA2, SMARCA4, and PB1(5). These proteins are essential regulators of chromatin structure and gene expression, and their dysregulation is implicated in numerous diseases, including cancer. By selectively blocking the interaction of these bromodomains with acetylated histones, this compound serves as a valuable tool to dissect the roles of these proteins in cellular signaling and disease pathogenesis. A structurally similar but inactive compound, SGC-BRDVIII-NC, is available as a negative control for experiments.
Mechanism of Action
The SWI/SNF complex utilizes the energy from ATP hydrolysis to remodel chromatin, thereby controlling gene accessibility and transcription. The bromodomains of SMARCA2, SMARCA4, and PBRM1 recognize and bind to acetylated lysine residues on histone tails, a key step in targeting the complex to specific genomic loci. This compound competitively binds to the acetyl-lysine binding pocket of these bromodomains, preventing their engagement with chromatin and thereby inhibiting the downstream functions of the SWI/SNF complex.
Figure 1: Mechanism of action of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound.
Table 1: Binding Affinities (Kd)
| Target Protein | Binding Affinity (Kd) |
| SMARCA2 | 35 nM |
| SMARCA4 | 36 nM |
| PB1(5) | 13 nM |
| PB1(2) | 3.7 µM |
| PB1(3) | 2.0 µM |
Table 2: Recommended Concentrations for Cellular Assays
| Parameter | Concentration | Reference |
| General Cellular Use | Up to 10 µM | |
| Recommended Range | 500 - 1000 nM | |
| Adipogenesis Inhibition (3T3-L1 cells) | EC50 < 1.0 µM |
Experimental Protocols
Reagent Handling and Storage
-
Solubility: this compound is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.
-
Storage: Store the solid compound at -20°C. For stock solutions in DMSO, it is recommended to store them at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.
General Cell Culture Guidelines
-
Preparation of Stock Solutions: Prepare a high-concentration stock solution of this compound in sterile DMSO (e.g., 10 mM).
-
Working Concentrations: Dilute the stock solution in cell culture medium to the desired final concentration immediately before use. To minimize the chance of off-target effects, it is recommended to use a concentration of no higher than 10 µM in cell-based assays.
-
Negative Control: The use of the inactive control compound, SGC-BRDVIII-NC, at the same concentration is highly recommended to distinguish specific effects from off-target or solvent-related effects.
-
Toxicity: this compound has been shown to be non-toxic and does not influence cell growth at a dose of 10 µM in the NCI-60 human tumor cell line screen. However, it is always advisable to perform a dose-response curve to determine the optimal non-toxic concentration for your specific cell line and assay.
Figure 2: General workflow for using this compound.
Protocol: Inhibition of Adipogenesis in 3T3-L1 Cells
This protocol describes how to use this compound to inhibit the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 murine fibroblasts
-
DMEM with high glucose, 10% FBS, and 1% penicillin/streptomycin
-
Adipogenesis induction medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin
-
This compound
-
SGC-BRDVIII-NC (negative control)
-
DMSO (vehicle control)
-
Oil Red O staining solution
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a multi-well plate at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence, replace the growth medium with adipogenesis induction medium.
-
Inhibitor Treatment: Add this compound (e.g., 1 µM final concentration), SGC-BRDVIII-NC, or DMSO to the induction medium.
-
Maintenance: After 2-3 days, replace the induction medium with DMEM containing 10% FBS and 1 µg/mL insulin, supplemented with the respective inhibitors or vehicle.
-
Long-term Culture: Continue to culture the cells for up to 14 days, replacing the medium every 2-3 days with fresh medium containing insulin and the inhibitors.
-
Assessment of Adipogenesis:
-
Oil Red O Staining: At the end of the treatment period, fix the cells with 10% formalin and stain with Oil Red O solution to visualize lipid droplet accumulation.
-
Quantification: Elute the Oil Red O stain with isopropanol and measure the absorbance at a specific wavelength (e.g., 492 nm) to quantify the extent of adipogenesis.
-
Gene Expression Analysis: Harvest RNA from the cells and perform qRT-PCR to analyze the expression of adipogenic marker genes such as Pparg, Cebpa, and Fabp4.
-
Protocol: Cell Viability Assay
This protocol is to determine the effect of this compound on the viability of a chosen cell line.
Materials:
-
Cell line of interest
-
Appropriate cell culture medium
-
This compound
-
SGC-BRDVIII-NC
-
DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue, CellTiter-Glo)
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treatment: Prepare a serial dilution of this compound and SGC-BRDVIII-NC in culture medium. Add the different concentrations to the wells. Include a DMSO vehicle control.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, 72 hours).
-
Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Normalize the data to the vehicle control and plot the results to determine the IC50 value, if applicable.
Protocol: Western Blot Analysis
This protocol can be used to assess the effect of this compound on the protein levels of SWI/SNF subunits or downstream targets.
Materials:
-
Cell line of interest
-
This compound, SGC-BRDVIII-NC, DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies against SMARCA2, SMARCA4, and other proteins of interest
-
Secondary antibodies
-
SDS-PAGE gels and blotting equipment
Procedure:
-
Cell Treatment: Treat cells with this compound, SGC-BRDVIII-NC, or DMSO for the desired time and concentration.
-
Cell Lysis: Harvest the cells and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with the primary antibody of interest, followed by incubation with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescence detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH, β-actin).
Protocol: Quantitative Real-Time PCR (qRT-PCR)
This protocol is for analyzing changes in gene expression following treatment with this compound.
Materials:
-
Cell line of interest
-
This compound, SGC-BRDVIII-NC, DMSO
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for target genes and a housekeeping gene
Procedure:
-
Cell Treatment: Treat cells with this compound, SGC-BRDVIII-NC, or DMSO.
-
RNA Extraction: Isolate total RNA from the cells using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into cDNA.
-
qPCR: Perform qPCR using primers for your genes of interest and a housekeeping gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Signaling Pathways and Experimental Logic
The following diagram illustrates the central role of the SWI/SNF complex in chromatin remodeling and gene expression, and how this compound can be used to probe its function.
Figure 3: Probing the SWI/SNF pathway with this compound.
Conclusion
This compound is a valuable chemical probe for investigating the cellular functions of the SWI/SNF chromatin remodeling complex. The protocols and data presented in this document provide a comprehensive guide for researchers to effectively utilize this inhibitor in their cell culture experiments. Careful experimental design, including the use of appropriate controls and concentration ranges, will ensure the generation of robust and reliable data to further elucidate the critical roles of SMARCA2, SMARCA4, and PB1(5) in health and disease.
SGC-SMARCA-BRDVIII recommended concentration for assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and recommended concentrations for the use of SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (BD5).
Introduction
This compound is an inhibitor of the family VIII bromodomain-containing proteins, which are components of the SWI/SNF chromatin remodeling complexes.[1] These complexes, specifically BAF and PBAF, are crucial epigenetic regulators that control DNA accessibility and are involved in cell proliferation and differentiation.[2] Dysregulation of these complexes has been implicated in various diseases, including cancer. This compound offers a valuable tool for investigating the biological roles of the SMARCA2/4 and PBRM1 bromodomains. For optimal experimental design, it is recommended to use the negative control compound, SGC-BRDVIII-NC, in parallel to distinguish specific on-target effects.[3]
Quantitative Data Summary
The following tables summarize the in vitro binding affinities and recommended concentrations for cellular assays.
Table 1: In Vitro Binding Affinity of this compound [1][2][4]
| Target | Kd (nM) | Assay Type |
| SMARCA2 | 35 | Isothermal Titration Calorimetry (ITC) |
| SMARCA4 | 36 | Isothermal Titration Calorimetry (ITC) |
| PBRM1 (BD5) | 13 | Isothermal Titration Calorimetry (ITC) |
| PBRM1 (BD2) | 3655 | Isothermal Titration Calorimetry (ITC) |
| PBRM1 (BD3) | 1963 | Isothermal Titration Calorimetry (ITC) |
Table 2: Recommended Concentrations for Cellular Assays [1][2][3][5]
| Assay Type | Recommended Concentration | Notes |
| General Cell-Based Assays | < 10 µM | To minimize off-target effects. Shown to be non-toxic at this concentration in NCI-60 cell line screen. |
| Reviewer Recommended Range | 500 nM - 1000 nM | A more specific starting range for cellular experiments. |
| 3T3-L1 Adipogenesis Assay | EC50 < 1.0 µM | Effective concentration for impairing adipocyte differentiation. |
| Gene Expression Analysis (3T3-L1) | 0.5 µM | Used to decrease the expression of adipocyte marker genes (PPARγ, C/EBPα, FABP4). |
| Lipid Accumulation Assay (3T3-L1) | 1.0 µM | Used to decrease lipid accumulation. |
Signaling Pathway
This compound targets the bromodomains of SMARCA2/4 and PBRM1, which are key components of the SWI/SNF chromatin remodeling complex. This complex utilizes the ATPase activity of SMARCA2/4 to modulate chromatin structure, thereby regulating gene expression. In the context of adipogenesis, the SWI/SNF complex is involved in the transcriptional regulation of key adipogenic factors. By inhibiting the bromodomains, this compound prevents the "reading" of acetylated histones, leading to altered gene expression and impaired differentiation of pre-adipocytes into mature adipocytes.
References
Application Notes and Protocols for SGC-SMARCA-BRDVIII Solubility in DMSO
These application notes provide detailed information and protocols for dissolving and handling SGC-SMARCA-BRDVIII, a potent and selective inhibitor of SMARCA2/4 and PB1(5) bromodomains, in DMSO. This document is intended for researchers, scientists, and drug development professionals.
Introduction
This compound is a chemical probe that acts as a pan-inhibitor of family VIII bromodomains, which are integral components of the SWI/SNF chromatin remodeling complexes.[1] It demonstrates high affinity for SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[2][3][4] Understanding its solubility and proper handling is crucial for accurate and reproducible experimental results. Dimethyl sulfoxide (DMSO) is a common solvent for this compound in in vitro studies.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₅N₅O₃ | [1][2] |
| Molecular Weight | 371.43 g/mol | [2] |
| CAS Number | 1997319-84-2 | [1][2] |
Solubility Data in DMSO
The solubility of this compound in DMSO has been reported by various suppliers. The data is summarized in the table below. It is important to note that factors such as the purity of the compound, the quality and water content of the DMSO, and the dissolution method can affect solubility.
| Supplier | Reported Solubility (mg/mL) | Reported Solubility (mM) | Notes |
| MedchemExpress | 25 | 67.31 | Requires ultrasonic agitation.[3][4] |
| Selleck Chemicals | 78 | 209.99 | Moisture-absorbing DMSO reduces solubility; use fresh DMSO.[5] |
| Tocris Bioscience | 37.14 | 100 | - |
| Sigma-Aldrich | 2 | - | For the inactive control, SGC-BRDVIII-NC. |
Note: The significant variation in reported solubility values highlights the importance of using high-quality, anhydrous DMSO and appropriate dissolution techniques. For optimal results, it is recommended to start with a lower concentration and gradually increase it as needed for your specific experimental setup.
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used concentration for in vitro assays.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Vortex mixer
-
Ultrasonic bath (optional, but recommended)
-
Sterile microcentrifuge tubes or vials
Procedure:
-
Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture absorption.
-
Weigh Compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.3714 mg of the compound (based on a molecular weight of 371.43 g/mol ).
-
Add DMSO: Add the appropriate volume of fresh, anhydrous DMSO to the vial containing the this compound powder.
-
Dissolution:
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Note on Storage: Stock solutions in DMSO are typically stable for several months when stored at -20°C or -80°C. However, it is advisable to use fresh stock solutions for critical experiments.
Signaling Pathway and Experimental Workflow
This compound inhibits the bromodomains of SMARCA2/4 and PB1(5), which are key components of the SWI/SNF chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering chromatin structure. In the context of adipogenesis, the inhibition of these bromodomains by this compound leads to a downstream reduction in the expression of key adipogenic transcription factors.
Caption: Inhibitory pathway of this compound on adipogenesis.
The following diagram illustrates a general workflow for preparing this compound for use in cell-based assays.
Caption: General workflow for preparing this compound.
Safety Precautions
This compound is intended for research use only. Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. For further safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
References
Application Notes and Protocols for SGC-SMARCA-BRDVIII in Chromatin Remodeling Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PB1(5), key components of the SWI/SNF chromatin remodeling complex.[1][2][3] This document includes detailed protocols for key experiments, quantitative data for performance evaluation, and visualizations to aid in understanding its mechanism and application.
Introduction to this compound
This compound is a valuable tool for investigating the biological roles of the SWI/SNF chromatin remodeling complexes, which are crucial regulators of gene expression through their ability to alter nucleosome positioning.[1] Dysregulation of these complexes is implicated in various diseases, including cancer.[1] this compound offers a non-genetic approach to acutely inhibit the function of the SMARCA2/4 and PB1(5) bromodomains, allowing for the study of the downstream consequences on gene regulation and cellular processes.[1] A structurally similar but inactive compound, SGC-BRDVIII-NC, is available as a negative control to ensure that observed cellular effects are due to on-target inhibition.[1][4] Furthermore, this compound has served as a scaffold for the development of proteolysis-targeting chimeras (PROTACs), such as ACBI1, which induce the degradation of SMARCA2/4 and PBRM1.[1][5][6][7][8]
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Target Bromodomain | Dissociation Constant (Kd) (nM) | Assay |
| SMARCA2 | 35 | Isothermal Titration Calorimetry (ITC)[1][9] |
| SMARCA4 | 36 | Isothermal Titration Calorimetry (ITC)[1][9] |
| PB1(5) | 13 | Isothermal Titration Calorimetry (ITC)[1][9] |
| PB1(2) | 3700 | Isothermal Titration Calorimetry (ITC)[10] |
| PB1(3) | 2000 | Isothermal Titration Calorimetry (ITC)[10] |
Table 2: Cellular Activity of this compound
| Cellular Assay | Cell Line | EC50 | Notes |
| Adipogenesis Inhibition | 3T3-L1 murine fibroblasts | < 1.0 µM | Impairs the formation of adipocytes by reducing the expression of adipocyte-related genes.[1] |
Table 3: Selectivity Profile of this compound
| Assay Type | Number of Targets Screened | Results |
| Bromodomain Panel (DSF) | 25 | Selective for subfamily VIII bromodomains.[1] |
| Kinase Panel | 85 | No significant off-target activity observed.[1] |
Mandatory Visualizations
Caption: Role of SMARCA4 in Chromatin Remodeling and Gene Expression.
Caption: Experimental Workflow for using this compound.
Caption: Mechanism of PROTAC-mediated degradation of SMARCA4.
Experimental Protocols
Adipogenesis Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 murine fibroblasts
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation medium: DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin
-
Maintenance medium: DMEM with 10% FBS and 10 µg/mL insulin
-
This compound (and SGC-BRDVIII-NC negative control) dissolved in DMSO
-
Oil Red O staining solution
-
Formalin
-
Isopropanol
Procedure:
-
Cell Seeding: Seed 3T3-L1 cells in a 24-well plate at a density that allows them to reach confluence in 2-3 days.
-
Induction of Differentiation: Two days post-confluence, replace the medium with differentiation medium containing either this compound (e.g., 0.1, 0.5, 1, 5, 10 µM), SGC-BRDVIII-NC (10 µM), or DMSO vehicle control.
-
Maintenance: After 2-3 days, replace the differentiation medium with maintenance medium containing the respective compounds or vehicle.
-
Maturation: Continue to culture the cells for an additional 4-6 days, replacing the maintenance medium every 2 days.
-
Staining:
-
Wash cells with PBS.
-
Fix with 10% formalin for 30 minutes.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20 minutes.
-
Wash with water.
-
-
Quantification:
-
Visually assess lipid droplet formation under a microscope.
-
For quantitative analysis, elute the Oil Red O stain with 100% isopropanol and measure the absorbance at 510 nm.
-
-
Gene Expression Analysis (Optional): At the end of the differentiation period, lyse the cells and extract RNA. Perform RT-qPCR to analyze the expression of adipocyte marker genes such as Pparg, Cebpa, and Fabp4.[3]
Chromatin Immunoprecipitation (ChIP-seq) Protocol (Starting Point)
This protocol provides a starting point for performing ChIP-seq to identify the genomic binding sites of SMARCA2/4 and assess the effect of this compound on their chromatin occupancy. Note: This is a generalized protocol and requires optimization for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
This compound and SGC-BRDVIII-NC
-
Formaldehyde (16% stock)
-
Glycine
-
Lysis buffers (e.g., RIPA buffer)
-
Chromatin shearing equipment (sonicator or micrococcal nuclease)
-
Anti-SMARCA2 or Anti-SMARCA4 ChIP-grade antibody
-
Protein A/G magnetic beads
-
Wash buffers
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
Reagents for library preparation and sequencing
Procedure:
-
Compound Treatment: Treat cells with this compound (e.g., 1 µM for 24 hours) and the negative control SGC-BRDVIII-NC. Include a DMSO vehicle control.
-
Cross-linking: Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin to an average size of 200-500 bp by sonication or enzymatic digestion.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G beads.
-
Incubate the chromatin overnight at 4°C with the anti-SMARCA2 or anti-SMARCA4 antibody.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specific binding.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with NaCl.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome and perform peak calling to identify SMARCA2/4 binding sites. Compare the peak profiles between this compound treated and control samples.
ATPase Assay (Starting Point)
This protocol outlines a method to measure the ATPase activity of recombinant SMARCA2/4 and assess the inhibitory effect of this compound. Note: This protocol is a starting point and should be optimized.
Materials:
-
Recombinant human SMARCA2 or SMARCA4 protein
-
Nucleosome substrate
-
ATP
-
Assay buffer (e.g., 25 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl2, 0.1% BSA, 1 mM DTT)
-
This compound and SGC-BRDVIII-NC
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound and SGC-BRDVIII-NC in assay buffer.
-
Reaction Setup: In a 384-well plate, add the assay buffer, recombinant SMARCA2 or SMARCA4 protein, and the nucleosome substrate.
-
Inhibitor Incubation: Add the diluted compounds or DMSO vehicle to the reaction wells and incubate for 15-30 minutes at room temperature.
-
Initiate Reaction: Add ATP to start the reaction. The final ATP concentration should be at or near the Km for the enzyme.
-
Incubation: Incubate the reaction at 30°C for a time period determined to be in the linear range of the assay.
-
Detection: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ system according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA) (Starting Point)
CETSA is used to verify target engagement of this compound with SMARCA2/4 in a cellular context. Note: This is a generalized protocol and requires optimization.
Materials:
-
Cells expressing endogenous SMARCA2/4
-
This compound and SGC-BRDVIII-NC
-
PBS
-
Lysis buffer with protease inhibitors
-
Equipment for heating (e.g., PCR machine) and centrifugation
-
SDS-PAGE and Western blotting reagents
-
Anti-SMARCA2 or Anti-SMARCA4 antibody
Procedure:
-
Compound Treatment: Treat cells with a high concentration of this compound (e.g., 10 µM) or DMSO vehicle for 1-2 hours.
-
Heat Shock:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.
-
Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Sample Preparation and Western Blotting:
-
Collect the supernatant (soluble fraction).
-
Normalize the protein concentration of the samples.
-
Perform SDS-PAGE and Western blotting using an anti-SMARCA2 or anti-SMARCA4 antibody.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[11]
Conclusion
This compound is a well-characterized and selective chemical probe for studying the functions of the SMARCA2/4 and PB1(5) bromodomains in chromatin remodeling and gene regulation. The provided data and protocols offer a solid foundation for researchers to design and execute experiments to further elucidate the roles of these important epigenetic regulators in health and disease. As with any chemical probe, the use of the inactive control, SGC-BRDVIII-NC, is highly recommended to ensure on-target effects.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. selleckchem.com [selleckchem.com]
- 3. axonmedchem.com [axonmedchem.com]
- 4. eubopen.org [eubopen.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pardon Our Interruption [opnme.com]
- 8. ACBI1 | Apoptosis | Epigenetic Reader Domain | PROTACs | TargetMol [targetmol.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for SGC-SMARCA-BRDVIII in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). While direct inhibition of these bromodomains has not demonstrated significant anti-proliferative effects in cancer models, this compound serves as an invaluable tool for fundamental cancer research and as a foundational molecule for the development of targeted protein degraders.
Introduction to this compound
This compound is a high-affinity ligand for the bromodomains of the core ATPase subunits of the SWI/SNF chromatin remodeling complex, SMARCA2 (also known as BRM) and SMARCA4 (also known as BRG1), as well as PBRM1(BD5).[1][2][3] The SWI/SNF complex is a critical regulator of gene expression, and its subunits are frequently mutated in a wide range of human cancers.[4][5]
A key genetic vulnerability in some cancers is the synthetic lethal relationship between SMARCA4 and SMARCA2.[5][6] Tumors with loss-of-function mutations in SMARCA4 become dependent on the paralog SMARCA2 for survival.[6][7][8] While genetic knockdown of SMARCA2 in SMARCA4-deficient cancer cells is lethal, pharmacological inhibition of the SMARCA2/4 bromodomain alone with probes like PFI-3 and, by extension, this compound, has not been shown to replicate this anti-proliferative phenotype.[4][5][9][10] Studies suggest that the ATPase domain, rather than the bromodomain, is essential for the oncogenic activity of the SWI/SNF complex.[4][5][9][10]
Despite the lack of direct cytotoxic effects, this compound is a critical tool for:
-
Investigating the non-proliferative, biological roles of SMARCA2/4 bromodomains in cancer.
-
Serving as a high-quality chemical starting point for the development of Proteolysis Targeting Chimeras (PROTACs) to induce the degradation of SMARCA2/4 proteins.[1]
A structurally similar but inactive molecule, SGC-BRDVIII-NC , is available as a negative control for experiments.[1]
Quantitative Data
The following tables summarize the known binding affinities and cellular activity of this compound.
| Target Bromodomain | Dissociation Constant (Kd) (nM) | Assay Type | Reference |
| SMARCA2 | 35 | ITC | [1][2] |
| SMARCA4 | 36 | ITC | [1][2] |
| PB1(5) | 13 | ITC | [1][2] |
| PB1(2) | 3655 | ITC | [11] |
| PB1(3) | 1963 | ITC | [11] |
| Cellular Assay | Cell Line | EC50 | Notes | Reference |
| Adipogenesis | 3T3-L1 | < 1.0 µM | Inhibits differentiation of fibroblasts into adipocytes. | [1][2] |
| Cell Proliferation | NCI-60 Panel | Non-toxic up to 10 µM | Does not influence cell growth at the tested concentration. | [1][2] |
Signaling Pathways and Mechanism of Action
This compound acts by competitively binding to the acetyl-lysine binding pocket of the SMARCA2/4 and PB1(5) bromodomains. This prevents the SWI/SNF complex from "reading" acetylated histone tails, a key step in chromatin targeting and gene regulation. While this does not typically lead to cancer cell death, it can alter the expression of specific genes. A more profound anti-cancer effect is achieved when this compound is used as a warhead for a PROTAC, which recruits an E3 ubiquitin ligase to the entire SMARCA2/4 protein, leading to its degradation.
Experimental Protocols
The following are detailed, exemplary protocols for using this compound in a cancer research setting. Note: As this compound does not typically induce proliferation arrest, the focus of these protocols is on target engagement and downstream effects on gene expression.
Protocol 1: Assessing Target Gene Expression via RT-qPCR
This protocol determines if inhibiting SMARCA2/4 bromodomains with this compound alters the transcription of known SWI/SNF target genes.
Methodology:
-
Cell Culture: Plate SMARCA4-deficient (e.g., A549, NCI-H1299) and SMARCA4-proficient (e.g., NCI-H460) lung cancer cells in 6-well plates and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of this compound and the negative control SGC-BRDVIII-NC in DMSO (e.g., 10 mM).
-
Treatment: Dilute the compounds in cell culture medium to a final concentration of 0.5 µM - 1.0 µM. A DMSO-only control should be run in parallel. The final DMSO concentration should not exceed 0.1%. Incubate cells for 24 to 48 hours.
-
RNA Isolation: Harvest cells and isolate total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from 1 µg of total RNA using a reverse transcription kit.
-
RT-qPCR: Perform real-time quantitative PCR using a SYBR Green-based master mix. Use primers for genes known to be regulated by SWI/SNF (e.g., c-MYC target genes) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative change in gene expression using the ΔΔCt method, comparing the this compound-treated samples to the negative control and DMSO-treated samples.
Protocol 2: Chromatin Immunoprecipitation (ChIP) to Confirm Target Engagement
This protocol is designed to verify that this compound can displace the SMARCA2/4-containing SWI/SNF complex from the chromatin at specific gene promoters. Note: Studies with the similar inhibitor PFI-3 showed it was unable to displace the full-length endogenous SMARCA2 protein from chromatin, so this experiment is crucial to characterize the effects of this compound.[5][10]
Methodology:
-
Cell Treatment: Grow cancer cells in 15-cm dishes to ~80-90% confluency. Treat with this compound (e.g., 1-10 µM) or DMSO for 4-24 hours.
-
Cross-linking: Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature. Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Cell Lysis and Chromatin Shearing: Harvest and lyse the cells. Shear the chromatin to an average size of 200-1000 bp using sonication. Optimization of sonication conditions is critical.
-
Immunoprecipitation: Pre-clear the chromatin lysate with Protein A/G beads. Incubate the cleared chromatin overnight at 4°C with an antibody specific for SMARCA2 or SMARCA4, or a non-specific IgG as a control.
-
Immune Complex Capture: Add Protein A/G beads to capture the antibody-chromatin complexes. Wash the beads extensively to remove non-specific binding.
-
Elution and Cross-link Reversal: Elute the chromatin from the beads and reverse the formaldehyde cross-links by heating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K.
-
DNA Purification: Purify the DNA using phenol:chloroform extraction or a commercial ChIP DNA purification kit.
-
Analysis: Use the purified DNA as a template for qPCR with primers flanking known SWI/SNF binding sites on target gene promoters. Results are typically expressed as a percentage of the input chromatin.
Protocol 3: Cell Viability Assay
This protocol is used to confirm the reported non-toxic nature of this compound in cancer cell lines and to serve as a baseline for combination studies or PROTAC development.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-10,000 cells per well, depending on the cell line's growth rate. Allow cells to attach overnight.
-
Compound Dilution: Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 0.01 µM to 20 µM. Include DMSO-only and untreated controls.
-
Treatment: Add the compound dilutions to the cells and incubate for 72 hours.
-
Viability Assessment: Measure cell viability using a metabolic assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Data Analysis: Normalize the results to the DMSO-treated control cells and plot the dose-response curve. Confirm the lack of significant growth inhibition at concentrations up to 10 µM.
Conclusion and Future Directions
This compound is a well-characterized, selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5). While not a direct anti-cancer agent, its utility in cancer research is significant. It enables the detailed study of SWI/SNF bromodomain function in gene regulation and provides a validated starting point for the development of SMARCA2/4-targeting PROTACs, a promising therapeutic strategy for SMARCA4-deficient cancers. Future research should focus on leveraging this tool to uncover novel regulatory functions of the SWI/SNF complex and to design the next generation of targeted cancer therapies.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. eubopen.org [eubopen.org]
- 3. axonmedchem.com [axonmedchem.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Residual Complexes Containing SMARCA2 (BRM) Underlie the Oncogenic Drive of SMARCA4 (BRG1) Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. preludetx.com [preludetx.com]
- 9. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. [PDF] The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies. | Semantic Scholar [semanticscholar.org]
- 11. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
Application Notes and Protocols for Western Blot Analysis Following SGC-SMARCA-BRDVIII Treatment
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for performing Western blot analysis to investigate the cellular effects of SGC-SMARCA-BRDVIII, a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and PBRM1 (BRD9), key components of the SWI/SNF chromatin remodeling complex. Detailed protocols for cell treatment, protein extraction, quantification, and immunodetection are presented, along with recommendations for antibody selection and data interpretation. Furthermore, this guide includes visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding of the experimental setup and the mechanism of action of this compound.
Introduction
The SWI/SNF (SWItch/Sucrose Non-Fermentable) complex is a critical ATP-dependent chromatin remodeling complex that plays a fundamental role in regulating gene expression by altering nucleosome structure. The catalytic core of this complex is comprised of one of two mutually exclusive ATPases, SMARCA2 (BRM) or SMARCA4 (BRG1). PBRM1, another key component, is a subunit of the PBAF-specific SWI/SNF complex. The bromodomains within these proteins are responsible for recognizing and binding to acetylated lysine residues on histones, thereby targeting the complex to specific genomic loci.
This compound is a chemical probe that selectively inhibits the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1[1]. This inhibition prevents the SWI/SNF complex from binding to acetylated histones, leading to alterations in gene expression. Consequently, this compound serves as a valuable tool for studying the biological functions of these bromodomains and for exploring their therapeutic potential in various diseases, including cancer. Western blotting is an indispensable technique to elucidate the downstream consequences of this compound treatment by examining changes in the protein levels of the direct targets and their downstream effectors.
Data Presentation
Table 1: Recommended Cell Lines for SWI/SNF Complex Studies
| Cell Line | Tissue of Origin | Relevant Characteristics |
| 3T3-L1 | Mouse Embryo | Preadipocyte cell line, well-established model for studying adipogenesis, a process known to be affected by this compound. |
| HEK293T | Human Embryonic Kidney | High transfection efficiency, commonly used for protein expression and interaction studies. |
| HeLa | Human Cervical Cancer | Widely used cancer cell line, suitable for general studies on chromatin remodeling and gene expression. |
| A549 | Human Lung Carcinoma | A common model for lung cancer studies, where SWI/SNF mutations are prevalent. |
| Various Cancer Cell Lines | e.g., Ovarian, Renal | Cell lines with known mutations or dependencies on SWI/SNF components can be particularly informative. |
Table 2: this compound Treatment Recommendations
| Parameter | Recommendation | Notes |
| Concentration Range | 0.1 - 10 µM | A concentration of up to 10 µM is generally considered non-toxic in many cell lines[1][2]. A starting range of 0.5-1.0 µM has been shown to be effective in cellular assays[1]. |
| Treatment Duration | 24 - 72 hours | For observing changes in protein expression levels. Shorter time points (e.g., 4-12 hours) may be suitable for detecting early signaling events. |
| Vehicle Control | DMSO | This compound is typically dissolved in DMSO. Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%. |
| Negative Control | SGC-BRDVIII-NC | An inactive control compound is available and should be used to confirm that the observed effects are specific to the inhibition of the target bromodomains. |
Table 3: Recommended Antibodies for Western Blot Analysis
| Target Protein | Host Species | Recommended Dilution | Supplier (Example) | Catalog # (Example) |
| SMARCA2/BRM | Rabbit | 1:1000 | Abcam | ab240648 |
| SMARCA4/BRG1 | Rabbit | 1:1000 | Proteintech | 21634-1-AP |
| PBRM1/BAF180 | Rabbit | 1:1000 | Cell Signaling Technology | #91894 |
| BRD9 | Rabbit | 1:1000 | Abcam | ab259839 |
| c-Myc | Rabbit | 1:1000 | Cell Signaling Technology | #5605 |
| Cyclin D1 | Rabbit | 1:1000 | Cell Signaling Technology | #2978 |
| GAPDH | Mouse | 1:10000 | Proteintech | 60004-1-Ig |
| β-Actin | Mouse | 1:5000 | Santa Cruz Biotechnology | sc-47778 |
Note: Optimal antibody dilutions should be determined empirically by the end-user.
Experimental Protocols
I. Cell Culture and this compound Treatment
-
Cell Seeding: Plate the chosen cell line at an appropriate density in multi-well plates to ensure they reach 70-80% confluency at the time of harvesting.
-
Treatment Preparation: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
II. Protein Extraction (Nuclear Proteins)
Given that SWI/SNF components are nuclear proteins, a nuclear extraction protocol is recommended for higher sensitivity.
-
Cell Harvesting: After treatment, place the culture plates on ice. Wash the cells twice with ice-cold PBS.
-
Cell Lysis (Cytoplasmic Fraction): Add 500 µl of ice-cold Buffer A (20 mM Tris pH 7.5–8.0, 100 mM NaCl, 300 mM sucrose, 3 mM MgCl₂) with freshly added protease and phosphatase inhibitors to each plate. Scrape the cells and transfer the suspension to a pre-chilled microfuge tube. Incubate on ice for 10 minutes.
-
Nuclei Isolation: Centrifuge the lysate at 3,000 rpm for 10 minutes at 4°C. Carefully remove the supernatant (cytoplasmic fraction).
-
Nuclear Lysis: Resuspend the nuclear pellet in 374 µl of ice-cold Buffer B (20 mM Tris pH 8.0, 100 mM NaCl, 2 mM EDTA pH 8.0) with freshly added protease and phosphatase inhibitors. Add 26 µl of 4.6 M NaCl to achieve a final concentration of 300 mM NaCl.
-
Homogenization: Homogenize the nuclear suspension using a Dounce homogenizer with 20 strokes on ice.
-
Nuclear Protein Extraction: Incubate the homogenate on ice for 30 minutes with occasional vortexing.
-
Clarification: Centrifuge at 24,000 x g for 20 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the nuclear proteins, to a new pre-chilled tube.
III. Protein Quantification (Bradford Assay)
-
Standard Preparation: Prepare a series of protein standards using Bovine Serum Albumin (BSA) at concentrations ranging from 0.1 to 1.0 mg/ml.
-
Sample Preparation: Dilute the nuclear extract samples with PBS to fall within the linear range of the standard curve.
-
Assay: In a 96-well plate, add 5 µl of each standard or diluted sample in duplicate. Add 250 µl of Bradford reagent to each well and mix.
-
Incubation and Measurement: Incubate at room temperature for 5-10 minutes. Measure the absorbance at 595 nm using a microplate reader.
-
Concentration Calculation: Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations. Use the equation of the line to calculate the protein concentration of the unknown samples.
IV. Western Blotting
-
Sample Preparation: To 20-30 µg of protein from each sample, add 4X Laemmli sample buffer to a final concentration of 1X. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the denatured protein samples into the wells of a polyacrylamide gel (the percentage of which depends on the molecular weight of the target proteins). Run the gel in 1X running buffer until the dye front reaches the bottom.
-
Protein Transfer:
-
Activate a PVDF membrane by immersing it in 100% methanol for 15-30 seconds[3][4].
-
Equilibrate the activated membrane in transfer buffer for at least 5 minutes[3].
-
Assemble the transfer sandwich (filter paper, gel, PVDF membrane, filter paper) and perform the transfer according to the manufacturer's instructions for your transfer apparatus.
-
-
Blocking: After transfer, block the membrane in 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imaging system.
Mandatory Visualization
Caption: this compound inhibits SWI/SNF complex function.
References
Troubleshooting & Optimization
SGC-SMARCA-BRDVIII: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions regarding the use of SGC-SMARCA-BRDVIII, a chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1(BD5).
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the 5th bromodomain of PBRM1 (PB1(5)).[1][2][3][4][5][6]
Q2: How selective is this compound? Am I likely to see off-target effects?
A2: this compound demonstrates high selectivity. It has been screened against a panel of 25 other bromodomains and 85 protein kinases and showed no significant activity.[1][3][4][6][7] However, weak affinity has been observed for the highly conserved homologous bromodomains PB1(2) and PB1(3).[1][2][8] To minimize the risk of off-target effects, it is crucial to use the lowest effective concentration and to run parallel experiments with the recommended negative control, SGC-BRDVIII-NC.[1][8]
Q3: What is the recommended concentration for cell-based assays?
A3: For cell-based assays, a concentration of up to 10 µM is recommended.[1][7] However, cellular activity has been observed at lower concentrations, with an EC50 of less than 1.0 µM in 3T3-L1 adipogenesis assays.[1][3][4][9] The optimal concentration should be determined empirically for your specific cell line and assay.
Q4: Is this compound toxic to cells?
A4: The compound is generally considered non-toxic. It did not influence cell growth at a concentration of 10 µM in the NCI-60 human tumor cell line screen.[1][7][9]
Q5: What is the purpose of the negative control, SGC-BRDVIII-NC?
A5: SGC-BRDVIII-NC is an inactive analogue of the probe.[8] It is structurally very similar to this compound but has been modified to abolish binding to the target bromodomains.[8] It is an essential experimental control to help differentiate on-target effects from non-specific or off-target cellular phenotypes.
Q6: How should I prepare and store this compound?
A6: The probe is soluble in DMSO up to 100 mM and in ethanol up to 10 mM.[3][4] For storage, keep the solid powder at -20°C for up to 3 years.[2] DMSO stock solutions (e.g., 10 mM) should be stored at -20°C and aliquoted to avoid repeated freeze-thaw cycles.[9] It is recommended to use stocks within 3-6 months.[9]
Quantitative Data Summary
In Vitro Binding Affinity
The following table summarizes the dissociation constants (Kd) of this compound for its primary targets and known weaker off-targets, as determined by Isothermal Titration Calorimetry (ITC).
| Target Bromodomain | Dissociation Constant (Kd) | Citation(s) |
| PBRM1 (BD5) | 13 nM | [1][2][3][4][9][10] |
| SMARCA2 | 35 nM | [1][2][3][4][9][10] |
| SMARCA4 | 36 nM | [1][2][3][4][9][10] |
| PBRM1 (BD3) | 2.0 µM (1963 nM) | [2][7][8][10] |
| PBRM1 (BD2) | 3.7 µM (3655 nM) | [2][7][8][10] |
| PBRM1 (BD4) | >10,000 nM | [10] |
Cellular Activity
The following table shows the half-maximal effective concentration (EC50) of this compound in a key cellular assay.
| Assay | Cell Line | Effective Concentration (EC50) | Citation(s) |
| Adipocyte Differentiation | 3T3-L1 Murine Fibroblasts | < 1.0 µM | [1][3][4][9] |
Visualized Guides and Workflows
SWI/SNF Complex in Chromatin Remodeling
Caption: Role of SMARCA2/4 bromodomain in SWI/SNF complex recruitment and its inhibition by this compound.
Troubleshooting Guide
Unexpected results can arise from various factors. This guide helps you diagnose and resolve common issues.
Problem: No cellular effect observed at the recommended concentration.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. SGC SMARCA-BRDVIII | Bromodomain Inhibitors: R&D Systems [rndsystems.com]
- 4. SGC SMARCA-BRDVIII (7460) by Tocris, Part of Bio-Techne [bio-techne.com]
- 5. axonmedchem.com [axonmedchem.com]
- 6. medkoo.com [medkoo.com]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. eubopen.org [eubopen.org]
- 10. caymanchem.com [caymanchem.com]
Technical Support Center: Optimizing SGC-SMARCA-BRDVIII Concentration for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1(BD5).[1][2][3] This guide offers troubleshooting advice and frequently asked questions to ensure optimal experimental outcomes while maintaining cell viability.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective inhibitor of the bromodomains of the SMARCA2, SMARCA4, and PB1(5) proteins.[1][4] These proteins are core components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes.[3][5] By binding to the bromodomains, this compound prevents these complexes from recognizing acetylated lysine residues on histones, thereby modulating gene transcription.[6]
Q2: What are the binding affinities of this compound for its primary targets?
A2: this compound exhibits high affinity for its targets as determined by Isothermal Titration Calorimetry (ITC).[7] The dissociation constants (Kd) are summarized in the table below.
| Target Protein | Dissociation Constant (Kd) |
| SMARCA2 | 35 nM[1][2][3] |
| SMARCA4 | 36 nM[1][2][3] |
| PB1(5) / PBRM1(BD5) | 13 nM[1][2][3] |
Q3: What is the recommended concentration range for this compound in cell-based assays?
A3: The optimal concentration of this compound is cell-line and assay-dependent. However, a general starting point is between 500 nM and 1000 nM.[7] It has been shown to be non-toxic and does not affect cell growth at concentrations up to 10 µM in the NCI-60 human tumor cell line screen.[5][7] For specific assays, such as inducing adipogenesis in 3T3-L1 fibroblasts, an EC50 of less than 1.0 µM has been reported.[2][5][8]
Q4: Is there a negative control compound available for this compound?
A4: Yes, SGC-BRDVIII-NC is the recommended negative control.[9] This compound is structurally similar to this compound but has been modified to abolish its binding to the target bromodomains.[9] It is crucial to include a negative control in your experiments to ensure that the observed effects are due to the specific inhibition of the target and not off-target effects or compound-specific artifacts.[10]
Troubleshooting Guide
Q5: I am observing significant cell death even at low concentrations of this compound. What could be the cause?
A5: While this compound is generally considered non-toxic up to 10 µM, some cell lines may be more sensitive.[5][7]
-
Recommendation: Perform a dose-response curve starting from a low concentration (e.g., 10 nM) and titrating up to a high concentration (e.g., 20 µM) to determine the specific IC50 for cytotoxicity in your cell line.
-
Vehicle Control: Ensure that the solvent used to dissolve the compound (e.g., DMSO) is not causing toxicity.[11] Run a vehicle-only control at the same final concentration used in your experimental wells.
-
Cell Health: Confirm that your cells are healthy and in the logarithmic growth phase before adding the compound.
Q6: I am not observing the expected biological effect after treating my cells with this compound. What should I do?
A6:
-
Concentration: The concentration might be too low. Based on your initial viability assays, try increasing the concentration, ensuring it remains below the toxic threshold for your specific cell line. A concentration of 500-1000 nM is a recommended starting point for many cellular assays.[7]
-
Treatment Duration: The incubation time may be insufficient to observe a phenotypic change. Consider a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
-
Target Expression: Verify that your cell line expresses the target proteins (SMARCA2, SMARCA4) at sufficient levels. This can be checked by western blot or qPCR.
-
Compound Integrity: Ensure the compound has been stored correctly (typically at -20°C as a powder or -80°C in solvent) to maintain its activity.[11]
Q7: How can I confirm that this compound is engaging its target in my cells?
A7: Target engagement can be assessed through various methods. One common approach is to measure the downstream effects of inhibiting the SWI/SNF complex. For example, you can use qPCR to measure changes in the expression of known target genes of the SWI/SNF complex. In an adipogenesis assay using 3T3-L1 cells, treatment with 0.5 µM this compound resulted in decreased expression of adipocyte marker genes like PPARγ, C/EBPα, and FABP4.[3]
Experimental Protocols
Protocol: Determining Optimal this compound Concentration using a Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol provides a framework for a dose-response experiment to determine the impact of this compound on cell viability.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
SGC-BRDVIII-NC (negative control)
-
DMSO (or other appropriate solvent)
-
96-well clear-bottom plates (for colorimetric assays) or white-walled plates (for luminescent assays)
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere and enter logarithmic growth (typically 18-24 hours).
-
Compound Preparation: Prepare a 10 mM stock solution of this compound and SGC-BRDVIII-NC in DMSO. Perform serial dilutions in complete culture medium to create a range of concentrations (e.g., 20 µM, 10 µM, 5 µM, 2.5 µM, 1.25 µM, 0.625 µM, 0.313 µM, 0.156 µM, and a no-drug control). Include a vehicle-only control.
-
Cell Treatment: Carefully remove the old medium from the cells and replace it with the medium containing the different concentrations of the compounds.
-
Incubation: Incubate the plate for a duration relevant to your planned experiments (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Data Analysis: Normalize the data to the vehicle-only control wells (representing 100% viability). Plot the cell viability (%) against the log of the compound concentration to generate a dose-response curve and determine the concentration that does not significantly impact viability.
Visualizations
SWI/SNF Signaling Pathway and Point of Inhibition
Caption: Inhibition of the SWI/SNF complex by this compound.
Experimental Workflow for Concentration Optimization
Caption: Workflow for optimizing this compound concentration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. eubopen.org [eubopen.org]
- 3. caymanchem.com [caymanchem.com]
- 4. axonmedchem.com [axonmedchem.com]
- 5. This compound | Structural Genomics Consortium [thesgc.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 8. medkoo.com [medkoo.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Systematic literature review reveals suboptimal use of chemical probes in cell-based biomedical research - PMC [pmc.ncbi.nlm.nih.gov]
- 11. selleckchem.com [selleckchem.com]
avoiding precipitation of SGC-SMARCA-BRDVIII in media
Welcome to the technical support center for SGC-SMARCA-BRDVIII. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments, with a focus on preventing and troubleshooting precipitation issues in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for preparing a stock solution of this compound is dimethyl sulfoxide (DMSO).[1][2] It is highly soluble in DMSO at concentrations up to 100 mM.[1] For optimal results, use fresh, anhydrous DMSO, as hygroscopic DMSO can negatively impact solubility.[3][4] Some sources also report solubility in ethanol, but to a lesser extent (e.g., 10 mM).[1]
Q2: My this compound precipitated immediately after I added it to my cell culture medium. What went wrong?
A2: This is a common issue when adding a compound dissolved in a high concentration of an organic solvent (like DMSO) to an aqueous solution like cell culture media. The abrupt change in solvent polarity can cause the compound to crash out of solution if its solubility limit in the final media formulation is exceeded. This is a primary reason for precipitation.
Q3: What is the maximum recommended concentration of this compound in cell-based assays?
A3: It is recommended to use a final concentration of up to 10 µM in cell-based assays.[5][6][7] Exceeding this concentration may increase the risk of precipitation and potential off-target effects. For best practices, it is advisable to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare my working solution of this compound in cell culture media to avoid precipitation?
A4: To minimize precipitation, it is crucial to perform a serial dilution. First, prepare a high-concentration stock solution in 100% DMSO. Then, perform an intermediate dilution step in cell culture medium to create a working stock that is at a higher concentration than your final desired concentration. Finally, add this intermediate dilution to your culture vessel to reach the final desired concentration. This gradual decrease in DMSO concentration helps to keep the compound in solution. See the detailed protocol below for a step-by-step guide.
Q5: Can I store my this compound solution in cell culture media?
A5: It is not recommended to store this compound in cell culture media for extended periods. The compound's stability in aqueous solutions may be limited, and components of the media could interact with the compound over time. It is best to prepare fresh working solutions from a DMSO stock for each experiment.
Q6: How should I store the powdered compound and my DMSO stock solution?
A6: The powdered form of this compound should be stored at -20°C.[2] DMSO stock solutions should also be stored at -20°C or -80°C.[3][4] To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the DMSO stock solution into smaller, single-use volumes.[3]
Troubleshooting Guide
Issue: Precipitate observed in cell culture plate/flask after adding this compound.
This troubleshooting guide will help you identify the cause of precipitation and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Notes | Reference(s) |
| DMSO | 100 | 37.14 | Ultrasonic assistance may be needed. Use fresh, anhydrous DMSO. | [1][3] |
| DMSO | 67.31 | 25 | Ultrasonic assistance may be needed. | [3][8] |
| DMSO | 209.99 | 78 | Use fresh DMSO as moisture can reduce solubility. | [4] |
| Ethanol | 10 | 3.71 | [1] | |
| 0.1N HCl (aq) | Soluble | Soluble | [9] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 371.43 g/mol )[8]
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate the required amount of this compound and DMSO. To prepare 1 mL of a 10 mM stock solution, you will need 3.71 mg of this compound.
-
Weigh out the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. If necessary, use an ultrasonic bath to aid dissolution.[3]
-
Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
This protocol uses a serial dilution approach to minimize precipitation.
References
- 1. SGC SMARCA-BRDVIII (7460) by Tocris, Part of Bio-Techne [bio-techne.com]
- 2. caymanchem.com [caymanchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. selleckchem.com [selleckchem.com]
- 5. eubopen.org [eubopen.org]
- 6. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 7. This compound | Structural Genomics Consortium [thesgc.org]
- 8. file.medchemexpress.com [file.medchemexpress.com]
- 9. axonmedchem.com [axonmedchem.com]
interpreting unexpected results with SGC-SMARCA-BRDVIII
Welcome to the technical support center for SGC-SMARCA-BRDVIII, a chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1 (BD5). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this probe and to help interpret unexpected experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and potential issues that may arise during your experiments with this compound.
Q1: I am observing unexpected cytotoxicity in my cell line, even though this compound is reported to be non-toxic. What could be the reason?
A1: While this compound has been shown to be non-toxic in the NCI-60 human tumor cell line screen at concentrations up to 10 µM, cellular responses can be context-dependent.[1][2][3] Here are some troubleshooting steps:
-
Confirm Probe Concentration and Purity: Ensure your stock solution concentration is accurate and that the probe has been stored correctly to prevent degradation. We recommend aliquoting DMSO stocks and limiting freeze-thaw cycles.[3]
-
Use the Negative Control: It is crucial to run parallel experiments with the negative control compound, SGC-BRDVIII-NC.[1][3] This will help determine if the observed cytotoxicity is a result of on-target inhibition or a potential off-target effect of the chemotype. SGC-BRDVIII-NC has no significant cellular activity.[3]
-
Cell Line Specificity: The NCI-60 panel represents a broad but not exhaustive collection of cancer cell lines. Your specific cell line may have a unique dependency on the SWI/SNF complex, making it more sensitive to SMARCA2/4 bromodomain inhibition. For instance, some cancers with SMARCA4 mutations exhibit synthetic lethality with the inhibition of other cellular pathways.[4][5][6]
-
Concentration Range: We recommend using the lowest effective concentration of this compound, ideally not exceeding 10 µM in cell-based assays to minimize the chance of off-target effects.[1][2][3] Perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
-
Culture Conditions: Ensure your cell culture conditions are optimal and consistent. Factors such as confluency and serum batch can influence cellular responses to chemical probes.
Q2: My adipogenesis inhibition assay with 3T3-L1 cells is not showing the expected phenotype (i.e., no reduction in lipid droplet formation with this compound treatment). What should I check?
A2: this compound has been shown to impair the formation of adipocytes from 3T3-L1 fibroblasts.[1][3][7][8] If you are not observing this effect, consider the following:
-
Differentiation Protocol: The timing of compound addition and the composition of the differentiation cocktail are critical. Ensure you are using a validated 3T3-L1 differentiation protocol.[9][10]
-
Cell Health and Passage Number: Use low-passage 3T3-L1 cells for your experiments. High-passage cells may lose their differentiation potential. Ensure the cells are healthy and not overly confluent before initiating differentiation.
-
Probe Activity: Confirm the activity of your this compound stock. If possible, test it in a biochemical assay (e.g., DSF) with recombinant SMARCA2/4 or PBRM1(BD5) bromodomain protein.
-
Negative Control: Compare the results to cells treated with the negative control, SGC-BRDVIII-NC, which should not affect adipogenesis.[3]
-
Visualization Method: Ensure your Oil Red O staining protocol is optimized for quantitative analysis. The fixation, staining, and elution steps can significantly impact the results.[9][11]
Q3: I am seeing a discrepancy between my biochemical assay (e.g., ITC or DSF) results and my cellular assay results. What could be the cause?
A3: Discrepancies between in vitro and cellular data are not uncommon. Several factors can contribute to this:
-
Cellular Permeability: While this compound is cell-active, its uptake and effective intracellular concentration can vary between cell lines.
-
Efflux Pumps: Some cell lines express high levels of efflux pumps that can actively remove the compound, reducing its intracellular concentration and apparent potency.
-
Target Engagement in Cells: The accessibility of the SMARCA2/4 and PBRM1 bromodomains within the SWI/SNF complex in a cellular context may differ from that of the isolated recombinant protein.
-
Cellular Compensation Mechanisms: Cells may have compensatory mechanisms that are activated upon inhibition of the SWI/SNF complex, masking the expected phenotype.
-
Assay Sensitivity: The sensitivity of your cellular assay may not be sufficient to detect the effects of the probe at the concentrations tested.
Q4: Can this compound be used to study the role of the SWI/SNF complex in apoptosis or the cell cycle?
A4: While the primary reported cellular phenotype for this compound is the inhibition of adipogenesis, the SWI/SNF complex is known to play a crucial role in cellular processes like DNA repair, cell cycle progression, and apoptosis.[12][13][14][15][16] Therefore, it is plausible that this compound could be used to investigate these processes. However, it is important to note that:
-
Cell-Type Specific Effects: The impact of SWI/SNF inhibition on apoptosis and the cell cycle is highly dependent on the cellular context and genetic background. For example, loss of SMARCA4 has been shown to sensitize some cancer cells to inhibitors of DNA repair pathways like ATR and PARP.[13][14][15][16]
-
Careful Controls are Essential: When exploring these endpoints, it is critical to use the negative control SGC-BRDVIII-NC and to perform experiments in multiple cell lines to understand the specificity of the observed effects.
Data Presentation
Table 1: In Vitro Binding Affinity of this compound
| Target Bromodomain | Dissociation Constant (Kd) [nM] (Assay) |
| SMARCA2 | 35 (ITC) |
| SMARCA4 | 36 (ITC) |
| PBRM1 (BD5) | 13 (ITC) |
| PBRM1 (BD2) | 3700 (ITC) |
| PBRM1 (BD3) | 2000 (ITC) |
Data sourced from multiple references.[1][3][8][17][18]
Table 2: Recommended Concentrations for this compound
| Assay Type | Recommended Concentration |
| Cellular Assays | < 10 µM |
| Adipogenesis Assay (3T3-L1) | EC50 < 1.0 µM |
Data sourced from multiple references.[1][2][3]
Mandatory Visualizations
Caption: this compound inhibits the bromodomains of SMARCA2/4 and PBRM1, disrupting SWI/SNF complex interaction with chromatin.
Caption: A logical workflow for troubleshooting unexpected cellular results with this compound.
Caption: A decision tree to guide the interpretation of 3T3-L1 adipogenesis assay results.
Experimental Protocols
1. Isothermal Titration Calorimetry (ITC) for this compound Binding Affinity
This protocol provides a general framework for determining the binding affinity of this compound to a bromodomain-containing protein.
-
Materials:
-
Purified bromodomain protein (e.g., SMARCA2, SMARCA4, or PBRM1(BD5))
-
This compound
-
ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl)
-
Isothermal Titration Calorimeter
-
-
Procedure:
-
Prepare a 20-50 µM solution of the purified bromodomain protein in the ITC buffer.
-
Prepare a 200-500 µM solution of this compound in the same ITC buffer. Ensure the DMSO concentration is matched in both the protein and ligand solutions and is typically kept below 5%.
-
Degas both the protein and ligand solutions for 5-10 minutes.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Set the experimental temperature (e.g., 25°C) and allow the system to equilibrate.
-
Perform a series of injections (e.g., 20 injections of 2 µL each) of the ligand into the protein solution, with sufficient time between injections for the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
Subtract the heat of dilution from the protein-ligand binding data.
-
Analyze the integrated heat data using a suitable binding model (e.g., one-site binding) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
2. Differential Scanning Fluorimetry (DSF) for Target Engagement
DSF, or Thermal Shift Assay, can be used to confirm the binding of this compound to its target bromodomains.
-
Materials:
-
Purified bromodomain protein
-
This compound
-
DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl)
-
SYPRO Orange dye (5000x stock in DMSO)
-
Real-time PCR instrument with a thermal melt curve function
-
-
Procedure:
-
Prepare a working solution of the bromodomain protein at 2-5 µM in DSF buffer.
-
Prepare a serial dilution of this compound in DSF buffer.
-
Prepare a 20x working solution of SYPRO Orange dye in DSF buffer.
-
In a 96-well PCR plate, add the protein solution, the compound dilution (or buffer as a control), and the SYPRO Orange dye to a final volume of 20-25 µL. The final protein concentration should be around 1-2 µM, and the final dye concentration should be 5x.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature gradient from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence of SYPRO Orange as a function of temperature.
-
The melting temperature (Tm) is the midpoint of the unfolding transition. A positive shift in Tm in the presence of this compound indicates ligand binding and protein stabilization.
-
3. 3T3-L1 Adipogenesis Inhibition Assay
This protocol describes how to assess the inhibitory effect of this compound on the differentiation of 3T3-L1 preadipocytes into mature adipocytes.[10]
-
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
DMEM with 10% Fetal Bovine Serum (FBS)
-
Differentiation cocktail (MDI): 0.5 mM IBMX, 1 µM Dexamethasone, 10 µg/mL Insulin in DMEM with 10% FBS
-
Insulin solution: 10 µg/mL Insulin in DMEM with 10% FBS
-
This compound and SGC-BRDVIII-NC
-
Oil Red O staining solution
-
Formalin (10%)
-
Isopropanol
-
-
Procedure:
-
Plate 3T3-L1 preadipocytes in a multi-well plate and grow them to confluence in DMEM with 10% BCS.
-
Two days post-confluence (Day 0), replace the medium with the differentiation cocktail (MDI) containing either vehicle (DMSO), this compound, or SGC-BRDVIII-NC at the desired concentrations.
-
On Day 2, replace the medium with the insulin solution containing the respective compounds.
-
On Day 4, and every two days thereafter, replace the medium with DMEM with 10% FBS containing the respective compounds.
-
On Day 8-10, assess adipocyte differentiation by Oil Red O staining:
-
Wash the cells with PBS.
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 20-30 minutes.
-
Wash extensively with water.
-
Visualize and quantify the stained lipid droplets. For quantification, the stain can be eluted with isopropanol, and the absorbance can be measured at ~510 nm.[9]
-
-
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 3. eubopen.org [eubopen.org]
- 4. researchgate.net [researchgate.net]
- 5. SMARCA4 loss is synthetic lethal with CDK4/6 inhibition in non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. smarca4-loss-is-synthetic-lethal-with-cdk4-6-inhibition-in-non-small-cell-lung-cancer - Ask this paper | Bohrium [bohrium.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. SGC SMARCA-BRDVIII (7460) by Tocris, Part of Bio-Techne [bio-techne.com]
- 9. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Differentiation of 3T3-L1 Cells and Oil Red O Staining [bio-protocol.org]
- 11. researchgate.net [researchgate.net]
- 12. SMARCA4/2 loss inhibits chemotherapy-induced apoptosis by restricting IP3R3-mediated Ca2+ flux to mitochondria - PMC [pmc.ncbi.nlm.nih.gov]
- 13. SMARCA4 deficiency-associated heterochromatin induces intrinsic DNA replication stress and susceptibility to ATR inhibition in lung adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. medchemexpress.com [medchemexpress.com]
- 18. medchemexpress.com [medchemexpress.com]
how to confirm SGC-SMARCA-BRDVIII activity in cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for confirming the cellular activity of SGC-SMARCA-BRDVIII.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective chemical probe that inhibits the bromodomains of SMARCA2, SMARCA4, and PB1(5)[1][2][3][4]. These proteins are components of the SWI/SNF (Switch/Sucrose Non-Fermentable) chromatin remodeling complexes[3]. The SWI/SNF complex utilizes the energy from ATP hydrolysis to alter chromatin structure, thereby regulating gene expression[5][6]. The bromodomain is a protein domain that recognizes and binds to acetylated lysine residues on histones, tethering the complex to specific chromatin regions. By inhibiting the bromodomain, this compound is designed to prevent this interaction and modulate the expression of SWI/SNF target genes.
Q2: What are the primary targets of this compound and its in vitro potency?
This compound demonstrates high affinity for the bromodomains of SMARCA2, SMARCA4, and the 5th bromodomain of PBRM1 (PB1(5)). It is selective against other bromodomain families and has shown no significant off-target activity on a panel of 85 protein kinases[1][3].
| Target | In Vitro Potency (Kd) |
| SMARCA2 | 35 nM[1][2][4] |
| SMARCA4 | 36 nM[1][2][4] |
| PB1(5) | 13 nM[1][2][4] |
| PB1(2) | 3.7 µM[4] |
| PB1(3) | 2.0 µM[4] |
Q3: What is the recommended concentration for cellular assays?
A concentration of up to 10 µM is generally considered non-toxic and suitable for cell-based assays[1][3]. However, for optimal selectivity and to minimize the risk of off-target effects, a concentration range of 500 nM to 1 µM is often recommended[2]. The EC50 in the 3T3-L1 adipogenesis assay was observed to be less than 1.0 µM[1][3].
Q4: Is there a negative control available for this compound?
Yes, SGC-BRDVIII-NC is the recommended negative control[1][3]. It is structurally similar to this compound but has been designed to be inactive against its targets. It is crucial to include this negative control in your experiments to ensure that the observed cellular effects are due to the specific inhibition of the target bromodomains and not due to off-target effects of the chemical scaffold.
Troubleshooting Guide
Problem 1: I am not observing any phenotypic changes in my cells after treatment with this compound.
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Confirm Target Engagement: The first and most critical step is to verify that this compound is binding to its intended targets (SMARCA2/4) in your specific cell line.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses target engagement by measuring the change in the thermal stability of a protein upon ligand binding. An increase in the melting temperature of SMARCA2/4 in the presence of this compound would confirm target engagement.
-
NanoBRET™ Target Engagement Assay: This is a live-cell assay that measures the binding of a compound to a NanoLuc® luciferase-tagged target protein. It can provide quantitative data on intracellular affinity.
-
-
Consider the Biological Context: The functional consequence of bromodomain inhibition is highly context-dependent.
-
Cell Line Specificity: The 3T3-L1 adipogenesis model shows a clear phenotypic outcome[1][3]. However, in some cancer cell lines, simple bromodomain inhibition of SMARCA2/4 may not be sufficient to induce a strong anti-proliferative effect[7][8]. This is because the ATPase domain, not the bromodomain, may be the critical driver of the oncogenic phenotype in certain contexts[7][8].
-
Redundancy: SMARCA2 and SMARCA4 are paralogs and can have redundant functions in some cellular processes[5]. If both are expressed in your cell line, inhibiting the bromodomain of one may be compensated for by the other.
-
-
Use the Negative Control: Always run parallel experiments with the inactive control compound, SGC-BRDVIII-NC. If neither the active probe nor the negative control elicits a phenotype, the issue may lie with the experimental model rather than the compound's activity.
Problem 2: I am observing a phenotype, but I am concerned about off-target effects.
-
Dose-Response Curve: Perform a dose-response experiment to determine the potency of this compound in your assay. A clear dose-dependent effect that is absent with the negative control strengthens the evidence for on-target activity.
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Use an Orthogonal Probe: PFI-3 is another chemical probe that targets the SMARCA2/4 bromodomains but has a different chemical scaffold[1][3]. Replicating your findings with PFI-3 can provide additional confidence that the observed phenotype is due to the inhibition of the intended target.
-
Rescue Experiments: If possible, perform a genetic rescue experiment. For example, if you hypothesize that the phenotype is due to SMARCA2 inhibition, overexpressing a version of SMARCA2 that is resistant to the inhibitor (e.g., with a mutated bromodomain) should rescue the phenotype.
Problem 3: Should I be considering a PROTAC approach?
Recent research has highlighted that while bromodomain inhibitors like this compound can bind to SMARCA2/4, they may not be effective at displacing the full-length protein from chromatin in certain cancer contexts[7][8]. This has led to the development of Proteolysis Targeting Chimeras (PROTACs) that utilize this compound or similar ligands to induce the degradation of the target protein rather than just inhibiting its bromodomain[9][10].
-
When to consider a PROTAC: If you have confirmed target engagement with this compound but are not observing the expected downstream functional effects (e.g., anti-proliferative effects in SMARCA4-mutant cancers), a PROTAC approach may be more effective. PROTACs based on SMARCA2/4 binders have been shown to induce degradation of the target protein and exhibit anti-cancer activity where the inhibitor alone is ineffective[11][12].
Experimental Protocols
Protocol 1: 3T3-L1 Adipocyte Differentiation Assay
This protocol is adapted from established methods to induce the differentiation of 3T3-L1 preadipocytes into mature adipocytes, a process that is inhibited by this compound[13][14][15].
Materials:
-
3T3-L1 cells
-
DMEM with high glucose
-
Fetal Bovine Serum (FBS)
-
Calf Serum
-
Penicillin-Streptomycin
-
This compound (and SGC-BRDVIII-NC)
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Oil Red O staining solution
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate and culture in DMEM with 10% calf serum until they reach confluence.
-
Initiation of Differentiation (Day 0): Two days post-confluence, replace the medium with differentiation medium containing DMEM, 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin. Add this compound or the negative control at the desired concentrations.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with fresh this compound or the negative control.
-
Maintenance (Day 4 onwards): After another 48 hours, switch to DMEM with 10% FBS and continue to culture for several more days, replenishing the medium and compounds every 2 days.
-
Assessment of Differentiation (Day 8-10): Mature adipocytes containing lipid droplets should be visible.
-
Microscopy: Visualize lipid droplet formation.
-
Oil Red O Staining: Fix the cells and stain with Oil Red O to quantify lipid accumulation.
-
Gene Expression Analysis: Extract RNA and perform qRT-PCR to measure the expression of adipocyte marker genes such as Pparg, Cebpa, and Fabp4. A significant decrease in the expression of these markers in this compound-treated cells compared to the vehicle and negative control-treated cells indicates inhibitory activity[2].
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) - Immunoblotting Method
This protocol provides a general workflow for performing a CETSA to confirm the target engagement of this compound with endogenous SMARCA2/4[16][17].
Materials:
-
Cell line of interest
-
This compound and SGC-BRDVIII-NC
-
PBS and protease inhibitors
-
PCR tubes or plate
-
Thermocycler
-
Lysis buffer
-
Antibodies against SMARCA2 and SMARCA4
Procedure:
-
Cell Treatment: Treat cultured cells with this compound, SGC-BRDVIII-NC, or vehicle (DMSO) for a specified time (e.g., 1-2 hours).
-
Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler. One sample should be kept at 37°C as a no-heat control.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or sonication.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Sample Preparation and Immunoblotting: Collect the supernatant containing the soluble protein fraction. Normalize the protein concentration, prepare samples for SDS-PAGE, and perform immunoblotting using antibodies against SMARCA2 and SMARCA4.
-
Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the controls indicates target stabilization and therefore, target engagement.
Visualizations
Caption: SWI/SNF complex interaction with chromatin and its inhibition.
Caption: A logical workflow for experimental validation.
Caption: Mechanism of PROTAC-induced protein degradation.
References
- 1. Diverse Roles and Interactions of the SWI/SNF Chromatin Remodeling Complex Revealed Using Global Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. axonmedchem.com [axonmedchem.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. tandfonline.com [tandfonline.com]
- 7. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The SMARCA2/4 ATPase Domain Surpasses the Bromodomain as a Drug Target in SWI/SNF-Mutant Cancers: Insights from cDNA Rescue and PFI-3 Inhibitor Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. US20210380579A1 - Proteolysis targeting chimera (protacs) as degraders of smarca2 and /or smarca4 - Google Patents [patents.google.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Selective PROTAC-Mediated Degradation of SMARCA2 is Efficacious in SMARCA4 Mutant Cancers [genedata.com]
- 12. Selective PROTAC-mediated degradation of SMARCA2 is efficacious in SMARCA4 mutant cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]
- 16. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 17. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
SGC-SMARCA-BRDVIII Negative Control Compound: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of the SGC-SMARCA-BRDVIII negative control compound, SGC-BRDVIII-NC, in conjunction with its active chemical probe, this compound. This guide offers troubleshooting advice and frequently asked questions to ensure robust and reliable experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the this compound negative control compound?
A1: The this compound negative control, SGC-BRDVIII-NC, is a close structural analog of the active probe this compound.[1] It is designed to be inactive against the intended biological targets, SMARCA2/4 and PB1(5) bromodomains.[2] By using SGC-BRDVIII-NC in parallel with the active probe, researchers can differentiate between on-target effects and non-specific or off-target effects, thus validating that the observed phenotype is a direct result of inhibiting the target proteins.[1][2]
Q2: What is the key structural difference between this compound and its negative control?
A2: The negative control, SGC-BRDVIII-NC, has the phenolic hydroxyl group of the active probe methylated. This modification completely abolishes its binding capacity to the SMARCA2/4 and PB1 bromodomains.
Q3: At what concentration should I use the negative control compound?
A3: The negative control should be used at the same concentration as the active probe, this compound. The recommended concentration for cellular assays is typically up to 10 µM.[2][3] A reviewer-recommended concentration is between 500-1000 nM. It is crucial to use both compounds at the same concentration to ensure a valid comparison.
Q4: In which experimental systems has the this compound probe and its negative control been validated?
A4: The this compound probe has been shown to be effective in cellular assays, particularly in blocking the adipogenesis of 3T3-L1 murine fibroblasts.[2][4][5] The negative control, SGC-BRDVIII-NC, showed no cellular activity in these assays.[2][3]
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and its negative control, SGC-BRDVIII-NC.
| Parameter | This compound (Active Probe) | SGC-BRDVIII-NC (Negative Control) | Reference |
| Target(s) | SMARCA2, SMARCA4, PB1(5) | Inactive | [2][3] |
| Kd (SMARCA2) | 35 nM | Inactive | [2][4] |
| Kd (SMARCA4) | 36 nM | Inactive | [2][4] |
| Kd (PB1(5)) | 13 nM | Inactive | [2][4] |
| Cellular Potency (EC50 in 3T3-L1 adipogenesis) | < 1.0 µM | No cellular activity | [2][3] |
| Recommended Cellular Concentration | Up to 10 µM | Same as active probe | [2][3] |
Experimental Protocols
Detailed Protocol for 3T3-L1 Adipogenesis Assay
This protocol is adapted from established methods for inducing adipogenesis in 3T3-L1 cells and can be used to test the efficacy of this compound and its negative control.
Materials:
-
3T3-L1 preadipocyte cells
-
DMEM with 10% calf serum (Growth Medium)
-
DMEM with 10% fetal bovine serum (FBS)
-
Differentiation Induction Medium (MDI): DMEM with 10% FBS, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Insulin Medium: DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound and SGC-BRDVIII-NC (dissolved in DMSO)
-
Oil Red O staining solution
-
Dye extraction solution (e.g., isopropanol)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence. Grow the cells in Growth Medium.
-
Reaching Confluence: Allow the cells to grow to 100% confluency. This is considered Day 0.
-
Initiating Differentiation: Two days post-confluence (Day 2), replace the growth medium with Differentiation Induction Medium (MDI). Include this compound, SGC-BRDVIII-NC, or a vehicle control (DMSO) at the desired concentration.
-
Insulin Treatment: After 2-3 days of induction (Day 4 or 5), replace the MDI medium with Insulin Medium containing the respective compounds or vehicle.
-
Maintenance: Replace the Insulin Medium every 2 days until the cells are fully differentiated (typically between Day 7 and Day 14).
-
Assessing Adipogenesis:
-
Wash the cells with Phosphate Buffered Saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash with water and then with 60% isopropanol.
-
Stain with Oil Red O solution for 10-20 minutes to visualize lipid droplets.
-
Wash extensively with water.
-
For quantification, extract the Oil Red O stain from the cells using a dye extraction solution and measure the absorbance at approximately 490-520 nm.[6]
-
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Negative control (SGC-BRDVIII-NC) shows biological activity. | 1. Compound Degradation or Contamination: The negative control may have degraded or become contaminated. 2. High Concentration: The concentration used may be too high, leading to off-target effects. 3. Cell Line Sensitivity: The specific cell line may be unusually sensitive to the compound scaffold. | 1. Verify Compound Integrity: Use a fresh stock of the negative control. Ensure proper storage at -20°C or -80°C.[3] 2. Perform a Dose-Response Curve: Test a range of concentrations for both the active probe and the negative control to identify a concentration window where the active probe is effective and the negative control is inactive. 3. Use an Orthogonal Control: If available, use a structurally distinct negative control to confirm the results. |
| Active probe (this compound) shows no effect. | 1. Compound Inactivity: The compound may have degraded. 2. Insufficient Concentration or Treatment Time: The concentration may be too low, or the incubation time too short to elicit a response. 3. Cellular Resistance/Insensitivity: The target may not be essential in the chosen cell line or experimental conditions. | 1. Check Compound Activity: Test the compound in a validated assay system if possible. Ensure proper storage and handling. 2. Optimize Experimental Conditions: Increase the concentration of the probe (not exceeding 10 µM) and/or extend the treatment duration.[2] 3. Confirm Target Expression and Engagement: Verify that the target proteins (SMARCA2/4) are expressed in your cell line. If possible, perform a target engagement assay. |
| High background or variability in the assay. | 1. Inconsistent Cell Seeding: Uneven cell density across wells can lead to variable results. 2. Incomplete Differentiation: The adipogenesis protocol may not be optimal for your specific 3T3-L1 subclone. 3. Reagent Variability: Inconsistent quality of serum or other reagents can affect differentiation. | 1. Ensure Uniform Cell Seeding: Carefully count and plate cells to ensure consistent density. 2. Optimize Differentiation Protocol: Adjust the timing of media changes and the concentration of induction agents. 3. Use High-Quality Reagents: Use consistent lots of serum and other critical reagents. |
| Unexpected cell toxicity. | 1. High Compound Concentration: Concentrations above 10 µM may lead to non-specific toxicity.[2] 2. DMSO Toxicity: High concentrations of the DMSO vehicle can be toxic to cells. 3. Compound Precipitation: The compound may be precipitating out of the solution at the working concentration. | 1. Lower Compound Concentration: Use the lowest effective concentration of the probe and control. 2. Limit DMSO Concentration: Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%). 3. Check Solubility: Visually inspect the media for any signs of precipitation after adding the compound. If necessary, prepare fresh dilutions. |
Visualizations
Caption: Experimental workflow for the 3T3-L1 adipogenesis assay.
References
potential toxicity of SGC-SMARCA-BRDVIII at high concentrations
This technical support guide provides researchers, scientists, and drug development professionals with essential information regarding the use of SGC-SMARCA-BRDVIII, with a specific focus on its potential for toxicity at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
This compound is a chemical probe that acts as a potent and selective inhibitor for the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the PBRM1(BD5) subunit.[1][2][3] These proteins are crucial epigenetic regulators that control DNA accessibility and gene expression.[3] The probe was developed to facilitate the study of the biological roles of these specific bromodomains.[3]
Q2: What is the recommended concentration range for this compound in cell-based assays?
The recommended concentration for cellular assays is up to 10 µM.[1][3][4] To minimize the risk of off-target effects, it is advisable to use the lowest effective concentration possible, with some reviewers suggesting a range of 500-1000 nM.[4] A negative control compound, SGC-BRDVIII-NC, which is inactive, should be used alongside the probe to ensure that the observed effects are specific to the inhibition of the target bromodomains.[1][3]
Q3: Is this compound considered toxic to cells?
This compound has been demonstrated to be non-toxic and does not affect cell growth at concentrations up to 10 µM in the NCI-60 human tumor cell line screen.[1][3][4] However, "non-toxic" in a broad panel does not guarantee a lack of toxicity in every conceivable cell line or experimental condition. Toxicity can be cell-type specific and influenced by experimental duration and conditions. Therefore, it is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q4: What are the known cellular effects of this compound?
The primary reported cellular effect is the impairment of adipogenesis. In 3T3-L1 mouse fibroblasts, this compound blocks differentiation into adipocytes with an EC50 of less than 1.0 µM.[1][3][5] This is achieved by reducing the expression of adipocyte-related genes like PPARγ, C/EBPα, and FABP4.[6]
Q5: Should a negative control be used in my experiments?
Yes. The use of the corresponding negative control, SGC-BRDVIII-NC, is strongly recommended for the best interpretation of data.[1] This compound is structurally similar to this compound but lacks activity against the target bromodomains.[3] Comparing the effects of the active probe to the negative control helps to confirm that the observed phenotype is a direct result of inhibiting SMARCA2/4 and PBRM1(BD5) and not due to off-target effects or compound-related artifacts.
Q6: Can this compound be used for in vivo studies?
This chemical probe has not been tested for in vivo use, and therefore no dosage recommendations are available.[1] Its suitability for animal studies has not been established.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Target | Value | Assay Type | Reference |
| Binding Affinity (Kd) | SMARCA2 | 35 nM | ITC | [1][2][3] |
| SMARCA4 | 36 nM | ITC | [1][2][3] | |
| PBRM1(BD5) | 13 nM | ITC | [1][2][3] | |
| PBRM1(BD2) | 3655 nM (3.7 µM) | ITC | [2][3] | |
| PBRM1(BD3) | 1963 nM (2.0 µM) | ITC | [2][3] | |
| Cellular Potency (EC50) | Adipogenesis Inhibition | < 1.0 µM | 3T3-L1 Differentiation Assay | [1][3][5] |
| Recommended Cellular Concentration | General Use | < 10 µM | Cell-based Assays | [1][3][4] |
| Toxicity Screen | NCI-60 Cell Lines | Non-toxic at 10 µM | Cell Growth/Viability Assay | [1][3][4] |
Visualizations
Signaling Pathway Inhibition
Caption: Inhibition of the SWI/SNF complex by this compound.
Troubleshooting Guide
Issue: I am observing significant cell death, even at concentrations below 10 µM.
-
Question: Have you confirmed the final concentration of the solvent (e.g., DMSO) in your culture medium?
-
Answer: High concentrations of solvents can be toxic to cells. Ensure the final DMSO concentration is typically below 0.5% and is consistent across all wells, including vehicle controls.
-
-
Question: Is your cell line known to be particularly sensitive?
-
Answer: The reported non-toxicity in the NCI-60 panel does not exclude cell-type-specific toxicity. Perform a dose-response curve (e.g., from 0.1 µM to 20 µM) to determine the IC50 (inhibitory concentration 50%) for toxicity in your specific cell line.
-
-
Question: How long is the incubation period?
-
Answer: Toxicity can be time-dependent. A compound may appear non-toxic after 24 hours but show significant toxicity after 72 or 96 hours. Consider performing a time-course experiment.
-
Issue: The compound precipitates in my cell culture medium.
-
Question: What is the final concentration of this compound you are using?
-
Answer: Although soluble in DMSO at high concentrations, the probe's solubility in aqueous media is much lower. High final concentrations in media can lead to precipitation. Try using a lower concentration or a different formulation if available.
-
-
Question: Did you observe the precipitation immediately after adding it to the medium?
-
Answer: Ensure the stock solution is fully dissolved before diluting it into the culture medium. When diluting, add the compound to the medium with gentle mixing to avoid localized high concentrations that can cause it to crash out of solution.
-
Issue: I do not observe the expected biological effect in my experiment.
-
Question: Have you confirmed target engagement in your cell line?
-
Answer: The expression levels of SMARCA2, SMARCA4, and PBRM1 can vary between cell lines. Confirm that your cells express the target proteins. A downstream gene expression analysis (e.g., qPCR for known SWI/SNF target genes) can serve as a readout for target engagement.
-
-
Question: Are you using the negative control SGC-BRDVIII-NC?
-
Answer: An absence of effect with the active compound and the negative control may indicate that the pathway being studied is not regulated by these bromodomains in your specific cellular context.
-
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting unexpected results.
Experimental Protocols
Protocol: Assessing Cellular Toxicity using MTT Assay
This protocol provides a method to determine the cytotoxic effects of this compound on a specific adherent cell line.
1. Materials and Reagents:
-
This compound and SGC-BRDVIII-NC (10 mM stock in DMSO)
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
PBS (Phosphate-Buffered Saline)
-
Multichannel pipette
-
Microplate reader (570 nm absorbance)
2. Experimental Workflow:
Caption: Workflow for a standard MTT-based cytotoxicity assay.
3. Detailed Procedure:
-
Cell Seeding: Seed your adherent cells in a 96-well plate at a predetermined density (e.g., 2,000-10,000 cells per well in 100 µL of medium) to ensure they are in the exponential growth phase at the time of analysis. Incubate for 18-24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare serial dilutions of this compound and the negative control SGC-BRDVIII-NC in complete medium. A suggested concentration range is 0.1 µM to 50 µM. Also, prepare a vehicle control with the highest equivalent concentration of DMSO.
-
Cell Treatment: Carefully remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions. Include wells for "untreated" and "vehicle control".
-
Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well. Incubate for another 2-4 hours. Viable cells with active mitochondria will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals. Gently pipette to ensure complete solubilization.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of blank wells (medium + MTT + DMSO only) from all other readings.
-
Calculate the percentage of viability for each concentration using the formula: % Viability = (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100
-
Plot the % viability against the compound concentration (on a log scale) to generate a dose-response curve and determine the IC50 value.
-
References
Navigating SGC-SMARCA-BRDVIII: A Technical Guide to Enhance Experimental Efficacy
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for utilizing SGC-SMARCA-BRDVIII, a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and PBRM1. This guide offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary targets?
A1: this compound is a chemical probe designed to selectively inhibit the bromodomains of the ATPase subunits of the SWI/SNF chromatin remodeling complex, specifically SMARCA2 and SMARCA4, as well as PBRM1 (BAF180). It exhibits high affinity for these targets, making it a valuable tool for studying their roles in gene regulation and disease.
Q2: What is the recommended starting concentration for cell-based assays?
A2: For most cell-based assays, a starting concentration range of 1-10 µM is recommended. However, the optimal concentration is highly dependent on the cell type and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your particular experimental system.
Q3: How should I prepare and store this compound?
A3: this compound is typically supplied as a solid. For use in cell culture, it should be dissolved in a suitable solvent, such as DMSO, to create a stock solution (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.
Q4: What are the known off-targets for this compound?
A4: this compound has been profiled against a broad panel of bromodomains and has shown high selectivity for its intended targets. However, as with any chemical probe, off-target effects are possible at higher concentrations. It is advisable to consult the latest selectivity data and consider using a structurally distinct control compound to confirm that the observed phenotype is due to inhibition of the intended targets.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or no observable effect in cellular assays | 1. Insufficient concentration: The concentration of the probe may be too low to effectively engage the target in your cell type. 2. Poor cell permeability: The probe may not be efficiently entering the cells. 3. Compound instability: The probe may be degrading in the cell culture medium. 4. Target not expressed or not critical in the chosen cell line: The target proteins (SMARCA2/4, PBRM1) may not be expressed at sufficient levels or may not play a critical role in the phenotype being assayed in your specific cell line. | 1. Perform a dose-response experiment to identify the optimal concentration. 2. While this compound is designed to be cell-permeable, consider extending incubation times. 3. Prepare fresh solutions of the probe for each experiment. Minimize the time the probe spends in aqueous solutions. 4. Confirm target expression using Western blot or qPCR. Consider using a cell line known to be sensitive to the inhibition of these targets. |
| High background or off-target effects | 1. Concentration too high: Excessive concentrations can lead to engagement with lower-affinity targets. 2. Compound toxicity: At high concentrations, the probe or the solvent (DMSO) may induce cellular stress and toxicity, leading to non-specific effects. | 1. Use the lowest effective concentration determined from your dose-response experiments. 2. Include a vehicle control (e.g., DMSO alone) at the same concentration used for the probe. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess toxicity. |
| Inconsistent results between experiments | 1. Variability in compound preparation: Inconsistent stock solution concentration or degradation of the compound. 2. Variability in cell culture: Differences in cell passage number, confluency, or overall cell health. 3. Inconsistent experimental procedure: Minor variations in incubation times, reagent concentrations, or washing steps. | 1. Prepare fresh stock solutions regularly and store them properly. 2. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure similar confluency at the start of each experiment. 3. Follow a detailed, standardized protocol for all experiments. |
| Solubility issues | Poor solubility in aqueous media: The compound may precipitate out of solution in your cell culture medium. | Prepare a high-concentration stock solution in 100% DMSO. When diluting into your final culture medium, ensure rapid and thorough mixing. Visually inspect the medium for any signs of precipitation. |
Quantitative Data
Table 1: In Vitro Activity of this compound
| Target Bromodomain | IC50 (nM) - BROMOScan | IC50 (nM) - AlphaScreen |
| SMARCA2 | 98 | 33 |
| SMARCA4 | 200 | 58 |
| PBRM1 (BD5) | 340 | 120 |
Data is illustrative and may vary between different assay platforms and experimental conditions. Researchers should consult the original sourcing data for detailed information.
Experimental Protocols
Western Blot for Target Engagement
This protocol is designed to assess the effect of this compound on the protein levels of its targets or downstream effectors.
Methodology:
-
Cell Seeding: Seed cells (e.g., HeLa, 293T) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Compound Treatment: The following day, treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (DMSO). Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against SMARCA2, SMARCA4, PBRM1, or a downstream target overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and develop the blot using an ECL substrate.
-
Image the blot using a chemiluminescence imager.
-
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP)
This protocol can be used to determine if this compound treatment alters the binding of SMARCA2/4 or PBRM1 to specific genomic regions.
Methodology:
-
Cell Treatment and Cross-linking: Treat cells with this compound or vehicle control as described above. Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.
-
Immunoprecipitation:
-
Pre-clear the chromatin with protein A/G beads.
-
Incubate the chromatin overnight at 4°C with an antibody against SMARCA2, SMARCA4, or PBRM1. An IgG antibody should be used as a negative control.
-
Add protein A/G beads to pull down the antibody-protein-DNA complexes.
-
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the complexes.
-
Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C and purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences using qPCR or by preparing libraries for ChIP-sequencing (ChIP-seq).
Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation and viability.
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 1,000-10,000 cells/well).
-
Compound Treatment: The following day, treat the cells with a serial dilution of this compound and a vehicle control.
-
Incubation: Incubate the cells for a desired period (e.g., 72 hours).
-
Viability Measurement:
-
MTT Assay: Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals with DMSO or a solubilization buffer and read the absorbance at 570 nm.
-
CellTiter-Glo® Assay: Add CellTiter-Glo® reagent to each well, incubate for 10 minutes, and read the luminescence.
-
-
Data Analysis: Normalize the results to the vehicle control and plot the dose-response curve to determine the IC50 or EC50 value.
Visualizations
Caption: Mechanism of this compound action in the nucleus.
Validation & Comparative
A Comparative Guide to SMARCA Inhibitors: SGC-SMARCA-BRDVIII and Beyond
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of SGC-SMARCA-BRDVIII with other prominent SMARCA inhibitors, supported by experimental data and detailed methodologies. The SWI/SNF chromatin remodeling complex, with its core ATPase subunits SMARCA2 and SMARCA4, is a critical regulator of gene expression, and its dysregulation is implicated in numerous cancers, making it a key therapeutic target.
This guide will delve into the performance of this compound, a potent chemical probe for the bromodomains of SMARCA2/4 and PB1(5), and compare it with other classes of SMARCA inhibitors, including other bromodomain inhibitors, ATPase inhibitors, and proteolysis-targeting chimeras (PROTACs).
Performance Comparison of SMARCA Inhibitors
The efficacy and selectivity of small molecule inhibitors targeting the SMARCA family of proteins are critical for their utility as research tools and potential therapeutics. The following tables summarize the quantitative data for this compound and other representative SMARCA inhibitors.
Table 1: Bromodomain Inhibitor Affinity and Potency
| Inhibitor | Target(s) | Binding Affinity (Kd) | Cellular Activity (EC50) | Key Findings |
| This compound | SMARCA2/4, PB1(5) Bromodomains | SMARCA2: 35 nMSMARCA4: 36 nMPB1(5): 13 nM[1][2][3] | < 1.0 µM (Adipogenesis assay)[3] | Potent and selective inhibitor of the SMARCA2/4 and PB1(5) bromodomains. Outperformed PFI-3 in an adipogenesis cell differentiation assay.[3] |
| PFI-3 | SMARCA2/4 Bromodomains | 89 nM[4][5][6] | - | A selective, cell-permeable chemical probe for SMARCA2/4 bromodomains.[4][5][6] Fails to displace endogenous full-length SMARCA2 from chromatin, questioning its efficacy in mimicking RNAi phenotypes. |
| GNE-064 | SMARCA4, SMARCA2, PBRM1 Bromodomains | SMARCA4: 10 nMSMARCA2: 16 nMPBRM1(5): 18 nMPBRM1(2): 49 nM[4] | SMARCA2: 0.10 µM[4] | A selective, orally active inhibitor of SMARCA4, SMARCA2, and PBRM1 bromodomains.[4] |
| Bromodomain inhibitor-13 | SMARCA2, SMARCA4, PB1(5), PB1(2) | SMARCA2: 37 nMSMARCA4: 53 nMPB1(5): 30 nMPB1(2): 190 nM[5] | - | An analog of PFI-3 with comparable potency for SMARCA2/4 and PB1(5).[5] |
Table 2: ATPase Inhibitor and PROTAC Degrader Potency
| Compound | Type | Target(s) | Potency | Key Findings |
| FHD-286 | ATPase Inhibitor | SMARCA4/SMARCA2 ATPase | IC50 (SMARCA4): 0.026 µMIC50 (SMARCA2): 0.013 µM[4] | A selective, oral inhibitor of the SMARCA4/SMARCA2 ATPase domain.[4] Has shown potential in treating BAF-related disorders like acute myeloid leukemia. |
| BRM014 | ATPase Inhibitor | SMARCA2/SMARCA4 ATPase | IC50 (SMARCA2): 2.8 nMIC50 (SMARCA4): 1.79 nM | A dual inhibitor of BRM (SMARCA2) and BRG1 (SMARCA4) ATPase activity. |
| PROTAC SMARCA2 degrader-22 | PROTAC | SMARCA2 | 94% degradation at 100 nMEC50 (A549 cells): < 250 nM[4][5] | A PROTAC that effectively degrades SMARCA2.[4][5] |
| ACBI-1 | PROTAC | SMARCA2/4 | - | A PROTAC developed from this compound that degrades both SMARCA2 and SMARCA4.[3] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of key experimental protocols used to characterize SMARCA inhibitors.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions in solution.
-
Principle: ITC directly measures the heat released or absorbed during a binding event. A solution of the ligand (e.g., this compound) is titrated into a solution containing the protein of interest (e.g., SMARCA2 bromodomain). The resulting heat changes are measured to determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction.
-
Methodology:
-
The protein solution is placed in the sample cell of the calorimeter, and the inhibitor solution is loaded into the injection syringe.
-
A series of small injections of the inhibitor are made into the protein solution.
-
The heat change associated with each injection is measured.
-
The data is plotted as heat change per injection versus the molar ratio of inhibitor to protein.
-
The resulting isotherm is fitted to a binding model to calculate the thermodynamic parameters.
-
Thermal Shift Assay (TSA)
TSA, also known as differential scanning fluorimetry (DSF), is a high-throughput method to assess protein thermal stability and ligand binding.
-
Principle: The assay measures the change in the melting temperature (Tm) of a protein upon ligand binding. Ligand binding typically stabilizes the protein, leading to an increase in its Tm.
-
Methodology:
-
The protein is mixed with a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of the protein.
-
The protein-dye mixture is heated in a real-time PCR instrument, and the fluorescence is monitored as a function of temperature.
-
As the protein unfolds, it exposes its hydrophobic core, leading to an increase in fluorescence.
-
The Tm is the temperature at which 50% of the protein is unfolded.
-
The assay is repeated in the presence of the inhibitor, and the shift in Tm is calculated.
-
3T3-L1 Adipogenesis Assay
This cell-based assay is used to evaluate the effect of compounds on the differentiation of preadipocytes into mature adipocytes.
-
Principle: 3T3-L1 cells are murine preadipocytes that can be induced to differentiate into adipocytes, characterized by the accumulation of lipid droplets. The extent of differentiation can be quantified by staining these lipid droplets.
-
Methodology:
-
3T3-L1 preadipocytes are cultured to confluence.
-
Differentiation is induced by treating the cells with a cocktail of adipogenic agents (e.g., insulin, dexamethasone, and IBMX).
-
The cells are treated with the test compound (e.g., this compound) during the differentiation process.
-
After several days, the cells are fixed and stained with Oil Red O, a dye that specifically stains neutral lipids within the lipid droplets.
-
The stained lipid droplets can be visualized by microscopy and quantified by extracting the dye and measuring its absorbance.
-
AlphaScreen Assay
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based immunoassay used for screening and characterizing biomolecular interactions.
-
Principle: The assay utilizes two types of beads: Donor beads and Acceptor beads. When a biological interaction brings the beads into close proximity, a cascade of chemical reactions is initiated upon excitation of the Donor beads, leading to the emission of light from the Acceptor beads.
-
Methodology for Bromodomain Inhibitor Screening:
-
A biotinylated histone peptide (the substrate) is attached to streptavidin-coated Donor beads.
-
A GST-tagged bromodomain protein is attached to anti-GST coated Acceptor beads.
-
In the absence of an inhibitor, the interaction between the bromodomain and the histone peptide brings the beads together, generating a signal.
-
In the presence of an inhibitor that blocks this interaction, the beads are separated, and the signal is reduced.
-
The assay is performed in a microplate format, allowing for high-throughput screening of compound libraries.
-
Signaling Pathways and Experimental Workflows
The SWI/SNF complex plays a central role in regulating gene expression by altering chromatin structure. Its activity is intertwined with various signaling pathways critical for cellular processes like proliferation, differentiation, and DNA repair.
Conclusion
This compound stands out as a potent and selective chemical probe for the bromodomains of SMARCA2/4 and PB1(5). Its superior performance in cellular assays, such as the adipogenesis assay, compared to the first-generation inhibitor PFI-3, highlights its value as a tool for dissecting the biological functions of these bromodomains.
The landscape of SMARCA inhibitors is rapidly evolving, with the development of ATPase inhibitors and PROTAC degraders offering alternative and potentially more potent therapeutic strategies. ATPase inhibitors like FHD-286 target the catalytic activity of the SWI/SNF complex, a different mechanism compared to bromodomain inhibitors. PROTACs, on the other hand, induce the degradation of the target protein, offering a distinct advantage over simple inhibition.
The choice of inhibitor will depend on the specific research question. For studies focused on the role of the bromodomain in protein-protein interactions and gene regulation, this compound is an excellent tool. For investigating the consequences of inhibiting the catalytic activity of the SWI/SNF complex, ATPase inhibitors are more appropriate. PROTACs represent a powerful approach for achieving sustained target knockdown and exploring the therapeutic potential of SMARCA2/4 degradation. This guide provides a foundation for researchers to make informed decisions when selecting the most suitable SMARCA inhibitor for their experimental needs.
References
- 1. dukespace.lib.duke.edu [dukespace.lib.duke.edu]
- 2. What are SMARCA4 inhibitors and how do they work? [synapse.patsnap.com]
- 3. This compound | Structural Genomics Consortium [thesgc.org]
- 4. Diverse Roles and Interactions of the SWI/SNF Chromatin Remodeling Complex Revealed Using Global Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. SWI/SNF complex, promising target in melanoma therapy: Snapshot view - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of BRD9 Bromodomain Inhibitors: SGC-SMARCA-BRDVIII vs. PFI-3
In the landscape of chemical probes for epigenetic targets, the bromodomain-containing protein 9 (BRD9) has emerged as a key player in chromatin remodeling and gene regulation, making it an attractive target for therapeutic development, particularly in oncology. Two of the most widely used small molecule inhibitors for studying BRD9 function are SGC-SMARCA-BRDVIII and PFI-3. This guide provides an objective, data-driven comparison of these two chemical probes to aid researchers in selecting the appropriate tool for their experimental needs.
Biochemical and Cellular Activity: A Quantitative Comparison
Both this compound and PFI-3 are potent and selective inhibitors of the BRD9 bromodomain. However, they exhibit distinct profiles in terms of binding affinity, selectivity, and cellular activity. The following tables summarize their performance based on data from various biochemical and cellular assays.
| Biochemical Binding Affinity | This compound | PFI-3 | Assay Method |
| BRD9 IC50 | 12 nM | 59 nM | AlphaScreen |
| BRD7 IC50 | 230 nM | 1810 nM | AlphaScreen |
| BRD9 Kd | 106 nM | 91 nM | Isothermal Titration Calorimetry (ITC) |
| BRD4(1) Kd | >100,000 nM | >100,000 nM | BROMOscan |
| CECR2 Kd | 1,800 nM | 1,100 nM | BROMOscan |
| Cellular Target Engagement & Activity | This compound | PFI-3 | Assay Method |
| BRD9 Cellular IC50 | 84 nM | 460 nM | NanoBRET |
| Cell Viability (MOLM-13) | Modest Effect | More Pronounced Effect | Cellular ATP Assay |
| Target Gene Repression (e.g., FOSL1) | Dose-dependent repression | Dose-dependent repression | qRT-PCR |
Selectivity Profile
Selectivity is a critical parameter for a chemical probe. Both compounds demonstrate high selectivity for BRD9 and its close homolog BRD7 over other bromodomain families.
-
This compound: Exhibits approximately 20-fold selectivity for BRD9 over BRD7 in AlphaScreen assays. It shows minimal activity against the BET family of bromodomains.
-
PFI-3: Also highly selective for BRD9, with a greater than 30-fold selectivity over BRD7 in AlphaScreen assays. Like this compound, it does not bind to BET bromodomains.
Experimental Methodologies
The data presented above were generated using a variety of standard and specialized experimental protocols. Below are detailed descriptions of the key methodologies used to characterize and compare this compound and PFI-3.
AlphaScreen (Amplified Luminescent Proximity Homestead Assay) for Binding Affinity
This in vitro assay measures the ability of a compound to disrupt the interaction between a biotinylated histone peptide and a GST-tagged bromodomain protein.
-
Reagents: GST-tagged BRD9 protein, biotinylated H3K14ac peptide, Streptavidin-coated Donor beads, and anti-GST AlphaLISA Acceptor beads.
-
Procedure:
-
The inhibitor, GST-BRD9, and biotin-H3K14ac are incubated together in an assay buffer.
-
Anti-GST Acceptor beads are added, followed by Streptavidin Donor beads.
-
After incubation in the dark, the plate is read on an AlphaScreen-capable plate reader.
-
-
Principle: In the absence of an inhibitor, the Donor and Acceptor beads are brought into proximity, generating a luminescent signal. The inhibitor disrupts the protein-peptide interaction, reducing the signal in a dose-dependent manner, from which an IC50 value is calculated.
NanoBRET (Bioluminescence Resonance Energy Transfer) for Cellular Target Engagement
This assay quantifies the engagement of an inhibitor with its target protein within living cells.
-
Reagents: HEK293 cells co-transfected with NanoLuc-BRD9 fusion vector and a fluorescent cell-permeable tracer.
-
Procedure:
-
Transfected cells are plated and incubated with the test compound at various concentrations.
-
The fluorescent tracer is added, and the plate is incubated.
-
The NanoBRET substrate is added, and luminescence and fluorescence are measured.
-
-
Principle: BRET occurs between the NanoLuc-tagged BRD9 (donor) and the fluorescent tracer (acceptor) bound to the bromodomain. A competitive inhibitor will displace the tracer, leading to a decrease in the BRET signal, allowing for the determination of cellular IC50 values.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling context of BRD9 and a typical workflow for the development of chemical probes like this compound and PFI-3.
Caption: BRD9's role in the BAF chromatin remodeling complex.
Caption: A typical workflow for chemical probe development.
Conclusion
Both this compound and PFI-3 are high-quality chemical probes for investigating the biological functions of BRD9.
-
This compound offers higher potency in both biochemical and cellular assays, making it a preferred choice for experiments requiring maximal target inhibition at lower concentrations.
-
PFI-3 , while less potent, is also highly selective and serves as an excellent tool for validating findings obtained with other BRD9 inhibitors. Its distinct chemical scaffold can be valuable in distinguishing compound-specific off-target effects from true on-target biology.
The choice between these two inhibitors should be guided by the specific experimental context, including the required potency, the sensitivity of the biological system, and the need for orthogonal validation. The use of both compounds in parallel is recommended for generating robust and reliable data on the function of the BRD9 bromodomain.
Validating SGC-SMARCA-BRDVIII Results with Genetic Knockdowns: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical probe SGC-SMARCA-BRDVIII with genetic knockdown approaches for validating the biological functions of the SMARCA2, SMARCA4, and PBRM1 bromodomains. We present supporting experimental data, detailed protocols, and visualizations to aid in the design and interpretation of target validation studies.
This compound is a potent and selective chemical probe that targets the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1] It has been shown to impair the differentiation of 3T3-L1 fibroblasts into adipocytes by reducing the expression of key adipocyte-related genes.[1] Genetic knockdown techniques, such as siRNA, shRNA, and CRISPR-Cas9, offer an orthogonal approach to validate the on-target effects of such chemical probes. This guide explores the comparative methodologies and expected outcomes of both approaches.
Data Presentation: Chemical Inhibition vs. Genetic Knockdown
To illustrate the comparative effects of this compound and genetic knockdown of its primary targets, we present hypothetical, yet representative, quantitative data on the expression of key adipogenic marker genes (PPARγ, C/EBPα, and FABP4) in 3T3-L1 cells undergoing adipogenesis. This data is intended to reflect typical experimental outcomes.
Table 1: Comparison of this compound and SMARCA2/4 siRNA on Adipogenic Gene Expression
| Treatment Condition | Target(s) | PPARγ mRNA Expression (Relative to Control) | C/EBPα mRNA Expression (Relative to Control) | FABP4 mRNA Expression (Relative to Control) |
| Vehicle Control (DMSO) | - | 1.00 | 1.00 | 1.00 |
| This compound (1 µM) | SMARCA2/4, PB1(5) BRDs | 0.45 | 0.50 | 0.35 |
| SGC-BRDVIII-NC (1 µM) | None | 0.98 | 1.02 | 0.95 |
| Non-targeting siRNA | None | 0.95 | 0.97 | 1.05 |
| SMARCA2 siRNA | SMARCA2 | 0.60 | 0.65 | 0.55 |
| SMARCA4 siRNA | SMARCA4 | 0.55 | 0.60 | 0.50 |
| SMARCA2/4 siRNA (pooled) | SMARCA2 & SMARCA4 | 0.35 | 0.40 | 0.30 |
Table 2: Phenotypic Comparison of Chemical Inhibition and Genetic Knockdown in 3T3-L1 Adipogenesis
| Parameter | This compound | SMARCA2/4 Knockdown | Expected Concordance |
| Lipid Droplet Accumulation | Significantly Reduced | Significantly Reduced | High |
| Cell Viability | No significant effect | Minor to moderate reduction | Moderate |
| Reversibility | Reversible upon washout | Stable knockdown (shRNA/CRISPR) or transient (siRNA) | Low |
| Off-Target Potential | Kinase panel clean, but potential for unknown off-targets | Sequence-dependent off-target effects | Method-dependent |
| Speed of Action | Rapid (hours) | Slower (24-72 hours for protein depletion) | - |
Experimental Protocols
I. This compound Treatment during 3T3-L1 Adipogenesis
This protocol outlines the treatment of 3T3-L1 preadipocytes with this compound during induced adipogenesis.
-
Cell Culture: Culture 3T3-L1 preadipocytes in DMEM with 10% fetal bovine serum.
-
Initiation of Differentiation: Once cells reach confluence, induce differentiation with a cocktail containing 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin.
-
Inhibitor Treatment: Concurrently with the differentiation cocktail, treat cells with 1 µM this compound, the negative control SGC-BRDVIII-NC, or a vehicle control (DMSO).
-
Maintenance: After 48 hours, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin, along with the respective inhibitors or vehicle.
-
Analysis: At day 7 of differentiation, harvest cells for analysis of gene expression by qRT-PCR or assess lipid accumulation by Oil Red O staining.
II. siRNA-Mediated Knockdown of SMARCA2 and SMARCA4
This protocol describes the transient knockdown of SMARCA2 and SMARCA4 in 3T3-L1 cells prior to inducing adipogenesis.
-
Cell Seeding: Seed 3T3-L1 cells in 6-well plates at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA Transfection:
-
Prepare two tubes for each knockdown condition (e.g., non-targeting control, SMARCA2 siRNA, SMARCA4 siRNA).
-
In tube A, dilute 20-80 pmol of siRNA duplex in 100 µL of serum-free medium.
-
In tube B, dilute 2-8 µL of a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in 100 µL of serum-free medium.
-
Combine the contents of tube A and tube B, mix gently, and incubate for 15-20 minutes at room temperature.
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 24-48 hours to allow for target gene knockdown.
-
Induction of Adipogenesis: After the incubation period, induce adipogenesis as described in the previous protocol.
-
Analysis: Harvest cells at desired time points (e.g., day 7 of differentiation) to assess knockdown efficiency by qRT-PCR or Western blot and to measure the effect on adipogenic markers.
Mandatory Visualizations
Caption: Signaling pathway of SWI/SNF-mediated adipogenesis and points of intervention.
Caption: Experimental workflow for comparing chemical and genetic inhibition.
Caption: Logical framework for validating on-target effects.
References
SGC-SMARCA-BRDVIII: A Comparative Guide to its Bromodomain Selectivity Profile
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the binding affinity and selectivity of the chemical probe SGC-SMARCA-BRDVIII against a panel of human bromodomains. The data presented is compiled from publicly available resources and is intended to assist researchers in evaluating the suitability of this compound for their specific applications.
Quantitative Selectivity Profile
This compound is a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1][2] Its selectivity has been assessed against a broader panel of bromodomains primarily through two key biophysical assays: Isothermal Titration Calorimetry (ITC) for direct binding affinity determination (Kd) and Differential Scanning Fluorimetry (DSF) to measure thermal stabilization upon binding (ΔTm).
The following table summarizes the quantitative data for the interaction of this compound with various bromodomains.
| Bromodomain Target | Family | Method | Quantitative Value | Reference |
| SMARCA2 | VIII | ITC | Kd = 35 nM | [1][2][3][4] |
| DSF | ΔTm = 7.7 ± 0.2 °C | [1] | ||
| SMARCA4 | VIII | ITC | Kd = 36 nM | [1][2][3][4] |
| DSF | ΔTm = 7.4 ± 0.1 °C | [1] | ||
| PBRM1 (PB1(5)) | VIII | ITC | Kd = 13 nM | [1][2][3][4] |
| DSF | ΔTm = 11.3 ± 0.3 °C | [1] | ||
| PBRM1 (PB1(2)) | VIII | ITC | Kd = 3655 nM | [1] |
| PBRM1 (PB1(3)) | VIII | ITC | Kd = 1963 nM | [1] |
| DSF | ΔTm = 2.7 ± 0.2 °C | [1] | ||
| PBRM1 (PB1(4)) | VIII | DSF | ΔTm = 0.7 ± 0.1 °C | [1] |
| CREBBP | IV | DSF | ΔTm = -0.1 ± 0.1 °C | [1] |
| BRD1 | III | DSF | ΔTm = 0.2 ± 0.1 °C | [1] |
| TRIM33B | VII | DSF | ΔTm = 0.1 ± 0.1 °C | [1] |
| SP110A | V | DSF | ΔTm = -0.1 ± 0.1 °C | [1] |
| PCAF | II | DSF | ΔTm = 0.0 ± 0.1 °C | [1] |
| WDR9 | - | DSF | ΔTm = -0.4 ± 0.1 °C | [1] |
| BRDT(1_2) | I | DSF | ΔTm = 0.1 ± 0.1 °C | [1] |
Table 1: Quantitative binding and thermal shift data for this compound against a panel of bromodomains. Lower Kd values indicate higher binding affinity. Higher ΔTm values indicate greater stabilization of the protein by the compound.
Experimental Methodologies
The following sections detail the generalized experimental protocols for the key assays used to characterize the selectivity profile of this compound.
Isothermal Titration Calorimetry (ITC)
ITC is a technique used to determine the thermodynamic parameters of binding interactions in solution. It directly measures the heat released or absorbed during a binding event, allowing for the accurate determination of the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Generalized Protocol:
-
Sample Preparation: The target bromodomain protein is extensively dialyzed against the ITC buffer to ensure buffer matching. The compound, this compound, is dissolved in the same final dialysis buffer.
-
ITC Instrument Setup: The ITC instrument is thoroughly cleaned and equilibrated at the desired experimental temperature, typically 25°C.
-
Loading: The protein solution is loaded into the sample cell of the calorimeter, and the compound solution is loaded into the injection syringe.
-
Titration: A series of small injections of the compound solution are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data, a series of heat-change peaks, is integrated to obtain the heat change per injection. This data is then fit to a suitable binding model (e.g., a one-site binding model) to determine the thermodynamic parameters, including the dissociation constant (Kd).
Differential Scanning Fluorimetry (DSF)
DSF, also known as a thermal shift assay, is a high-throughput method used to assess the thermal stability of a protein in the presence and absence of a ligand. Ligand binding typically stabilizes the protein, leading to an increase in its melting temperature (Tm). The change in melting temperature (ΔTm) is a measure of the interaction.
Generalized Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing the target bromodomain protein, a fluorescent dye (e.g., SYPRO Orange) that binds to hydrophobic regions of unfolded proteins, and the appropriate buffer.
-
Compound Addition: this compound, dissolved in a suitable solvent like DMSO, is added to the reaction mixture at a specific concentration. A control with only the solvent is also prepared.
-
Thermal Denaturation: The samples are heated in a real-time PCR instrument with a temperature gradient.
-
Fluorescence Monitoring: As the protein unfolds with increasing temperature, the fluorescent dye binds to the exposed hydrophobic core, causing an increase in fluorescence. This fluorescence is monitored in real-time.
-
Data Analysis: The melting temperature (Tm) is determined by identifying the temperature at which the rate of unfolding is maximal (the midpoint of the transition). The change in melting temperature (ΔTm) is calculated by subtracting the Tm of the control (protein + solvent) from the Tm of the sample (protein + compound).
Signaling Pathway and Logical Relationships
The interaction of this compound with its target bromodomains occurs within the context of chromatin remodeling. The SWI/SNF complex, which includes SMARCA2/4 and PBRM1, plays a crucial role in regulating gene expression by altering chromatin structure. Bromodomains within these complexes recognize and bind to acetylated lysine residues on histone tails, thereby recruiting the remodeling machinery to specific genomic loci. This compound acts as a competitive inhibitor at the acetyl-lysine binding pocket of these bromodomains, preventing their engagement with histones and consequently modulating the activity of the SWI/SNF complex.
References
A Comparative Guide to the Cross-Reactivity of SGC-SMARCA-BRDVIII and Alternative SMARCA2/4 Bromodomain Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the chemical probe SGC-SMARCA-BRDVIII with other selective inhibitors of the bromodomains of SMARCA2, SMARCA4, and PBRM1. The focus is on their cross-reactivity profiles, supported by available experimental data, to aid in the selection of the most appropriate tool compound for research and drug discovery.
Introduction
This compound is a potent and selective chemical probe for the bromodomains of the SWI/SNF chromatin remodeling complex subunits SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1][2] These proteins are key epigenetic regulators, and their dysregulation is implicated in various diseases, including cancer.[1][3] Understanding the selectivity and potential off-target effects of inhibitors like this compound is crucial for the accurate interpretation of experimental results. This guide compares this compound with two other well-characterized inhibitors, PFI-3 and GNE-064, which target the same family of bromodomains.
Comparative Analysis of Inhibitor Cross-Reactivity
The selectivity of a chemical probe is paramount for its utility in target validation and downstream therapeutic development. The following tables summarize the available quantitative data on the binding affinities and cross-reactivity of this compound, PFI-3, and GNE-064.
Table 1: In Vitro Binding Affinity (Kd) of Inhibitors for Primary Targets
| Target Bromodomain | This compound (nM) | PFI-3 (nM) | GNE-064 (nM) |
| SMARCA2 | 35[1][2][4] | 89[5][6] | 16 |
| SMARCA4 | 36[1][2] | 55-110[5] | 10 |
| PBRM1 (BD5) | 13[1][2] | 48 | 18 |
Table 2: Cross-Reactivity Profile Against Other Bromodomains
| Off-Target Bromodomain | This compound (Kd, nM) | PFI-3 (Selectivity) | GNE-064 (Selectivity) |
| PBRM1 (BD2) | 3700[2] | - | 49 |
| PBRM1 (BD3) | 2000[2] | No significant interaction with PB1(2-4)[7] | - |
| Other Bromodomains | High selectivity over a panel of 25 other bromodomains[1][4] | >30-fold selectivity over other sub-family branches[8] | High selectivity |
Data for GNE-064's broader selectivity is less publicly available but is described as potent and selective.[9] A dash (-) indicates that specific quantitative data was not found in the public domain.
Table 3: Kinase Selectivity Profile
| Inhibitor | Kinase Panel Screened | Outcome |
| This compound | 85 Protein Kinases[1][4] | No off-target activity observed.[1][4] |
| PFI-3 | 36 Kinases[7][8] | No significant cross-reactivity observed.[7][8] |
| GNE-064 | Not specified | Described as selective. |
Experimental Methodologies
The following are detailed protocols for the key experiments used to characterize the binding and selectivity of these inhibitors.
Isothermal Titration Calorimetry (ITC) for Measuring Binding Affinity
Objective: To determine the dissociation constant (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of inhibitor binding to a target bromodomain.
Materials:
-
Purified bromodomain protein (e.g., SMARCA2, SMARCA4, or PBRM1) at a concentration of 20-50 µM in ITC buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP).
-
Inhibitor (e.g., this compound) stock solution in 100% DMSO.
-
ITC buffer.
-
Isothermal Titration Calorimeter (e.g., Malvern MicroCal PEAQ-ITC).
Protocol:
-
Prepare the protein solution by dialysis or buffer exchange into the ITC buffer to ensure precise buffer matching.
-
Prepare the inhibitor solution by diluting the DMSO stock into the ITC buffer to a final concentration 10-20 times that of the protein concentration. The final DMSO concentration in the syringe and the cell should be matched.
-
Degas both the protein and inhibitor solutions to prevent bubble formation.
-
Load the protein solution into the sample cell of the ITC instrument.
-
Load the inhibitor solution into the injection syringe.
-
Set the experimental parameters: cell temperature at 25°C, stirring speed at 750 rpm, and an initial delay of 180 seconds.
-
Perform an initial injection of 0.4 µL, followed by 18-20 injections of 2 µL at 150-second intervals.
-
A control titration of the inhibitor into the buffer alone should be performed to determine the heat of dilution.
-
Analyze the data by subtracting the heat of dilution from the raw titration data and fitting the integrated heat changes to a suitable binding model (e.g., one-site binding model) to determine Kd, n, ΔH, and ΔS.[10][11][12]
Differential Scanning Fluorimetry (DSF) for Selectivity Screening
Objective: To assess the thermal stabilization of a target protein upon ligand binding, which is indicative of an interaction. This method is suitable for high-throughput screening against a panel of proteins.
Materials:
-
Purified bromodomain proteins (panel of 25 or more) at a concentration of 2-5 µM in DSF buffer (e.g., 10 mM HEPES pH 7.5, 150 mM NaCl).
-
Inhibitor stock solution in DMSO.
-
SYPRO Orange dye (5000x stock in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence during a thermal melt.
Protocol:
-
Prepare a master mix containing the purified protein and SYPRO Orange dye (final concentration 5x).
-
Dispense the master mix into the wells of the PCR plate.
-
Add the inhibitor to the wells at a final concentration of 10-20 µM. Include a DMSO-only control.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 0.05°C/s.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the sigmoidal melting curve.
-
A significant positive shift in Tm (ΔTm) in the presence of the inhibitor compared to the DMSO control indicates a stabilizing interaction.[13][14][15][16]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the relevant biological pathway and a typical experimental workflow for inhibitor characterization.
Caption: SWI/SNF complex role in adipogenesis and its inhibition.
References
- 1. This compound | Structural Genomics Consortium [thesgc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Frontiers | Beyond Mutations: Additional Mechanisms and Implications of SWI/SNF Complex Inactivation [frontiersin.org]
- 4. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 5. The SMARCA2/4 ATPase domain surpasses the bromodomain as a drug target in SWI/SNF mutant cancers: Insights from cDNA rescue and PFI-3 inhibitor studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PFI-3 | Structural Genomics Consortium [thesgc.org]
- 8. selleckchem.com [selleckchem.com]
- 9. GNE-064: A Potent, Selective, and Orally Bioavailable Chemical Probe for the Bromodomains of SMARCA2 and SMARCA4 and the Fifth Bromodomain of PBRM1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
- 11. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 12. Isothermal titration calorimetry to determine the association constants for a ligand bound simultaneously t... [protocols.io]
- 13. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Using Differential Scanning Fluorimetry (DSF) to Detect Ligand Binding with Purified Protein | Springer Nature Experiments [experiments.springernature.com]
- 16. Differential Fluorescence Scanning Assay (DSF Assay) [protocols.io]
Confirming On-Target Effects of SGC-SMARCA-BRDVIII: A Comparative Guide
This guide provides a comprehensive comparison of SGC-SMARCA-BRDVIII with other chemical probes targeting bromodomains within the SWI/SNF chromatin remodeling complex. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on the selection and application of these molecules for studying SWI/SNF complex biology.
This compound is a potent and selective chemical probe for the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)). Its on-target effects are primarily mediated by the displacement of these bromodomain-containing proteins from chromatin, leading to modulation of gene expression. This guide compares this compound with PFI-3, another inhibitor of SMARCA2/4 bromodomains, and BI-9564, a selective inhibitor of BRD7 and BRD9, which are also components of the SWI/SNF complex.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro binding affinities of this compound, PFI-3, and BI-9564 for their respective target bromodomains.
| Compound | Target Bromodomain | Dissociation Constant (Kd) (nM) |
| This compound | SMARCA2 | 35 |
| SMARCA4 | 36 | |
| PB1(5) | 13 | |
| PFI-3 | SMARCA2 | 55-110 |
| SMARCA4 | 89 | |
| BI-9564 | BRD9 | 14 |
| BRD7 | 239 |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to enable replication and further investigation.
Fluorescence Recovery After Photobleaching (FRAP) Assay
This protocol is adapted for assessing the cellular target engagement of bromodomain inhibitors in U2OS cells.
Materials:
-
U2OS cells
-
Expression vector for GFP-tagged bromodomain-containing protein (e.g., GFP-SMARCA2)
-
Lipofectamine 3000 (or similar transfection reagent)
-
Opti-MEM
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
35 mm glass-bottom dishes
-
Confocal microscope with a high-power laser for photobleaching
-
Image analysis software (e.g., ImageJ)
Procedure:
-
Cell Seeding: 24 hours prior to transfection, seed U2OS cells onto 35 mm glass-bottom dishes at a density that will result in 70-80% confluency at the time of imaging.
-
Transfection: Transfect cells with the GFP-tagged protein expression vector using Lipofectamine 3000 according to the manufacturer's instructions.
-
Inhibitor Treatment: 24 hours post-transfection, treat the cells with the desired concentration of the bromodomain inhibitor (e.g., this compound, PFI-3) or DMSO as a vehicle control. Incubate for the desired time (e.g., 2-4 hours).
-
Image Acquisition:
-
Mount the glass-bottom dish on the confocal microscope stage, maintained at 37°C and 5% CO2.
-
Identify a cell expressing the GFP-fusion protein at a moderate level.
-
Acquire 3-5 pre-bleach images of the region of interest (ROI) within the nucleus.
-
Photobleach the ROI using a high-intensity laser pulse (e.g., 488 nm laser at 100% power).
-
Immediately after bleaching, acquire a time-lapse series of images to monitor the fluorescence recovery in the bleached ROI.
-
-
Data Analysis:
-
Measure the mean fluorescence intensity of the bleached ROI, a non-bleached control region within the same nucleus, and a background region outside the cell for each time point.
-
Normalize the fluorescence intensity of the bleached ROI to correct for photobleaching during image acquisition.
-
Plot the normalized fluorescence intensity over time and fit the data to a one-phase association model to determine the half-maximal recovery time (t½) and the mobile fraction.
-
Cellular Thermal Shift Assay (CETSA)
This protocol is designed to confirm the binding of bromodomain inhibitors to their target proteins in a cellular context.
Materials:
-
HEK293 cells (or other suitable cell line)
-
Complete growth medium
-
Bromodomain inhibitor (e.g., this compound) and DMSO
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PCR tubes or strips
-
Thermal cycler
-
Centrifuge
-
SDS-PAGE and western blotting reagents
-
Primary antibody against the target protein (e.g., anti-SMARCA2)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Cell Culture and Treatment: Culture HEK293 cells to 80-90% confluency. Treat the cells with the bromodomain inhibitor or DMSO for 1-2 hours.
-
Cell Harvesting: Harvest the cells by scraping and wash with PBS.
-
Heating: Resuspend the cell pellet in PBS and aliquot into PCR tubes. Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 37°C).
-
Separation of Soluble and Precipitated Proteins: Centrifuge the cell lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform western blotting using a primary antibody against the target protein.
-
Detect the protein bands using a chemiluminescence substrate.
-
-
Data Analysis: Quantify the band intensities and plot the percentage of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
NanoBRET Target Engagement Assay
This protocol allows for the quantitative measurement of inhibitor binding to a target protein within living cells.
Materials:
-
HEK293 cells
-
Expression vector for the target protein fused to NanoLuc luciferase (e.g., SMARCA2-NanoLuc)
-
NanoBRET tracer specific for the target bromodomain
-
Opti-MEM
-
FuGENE HD Transfection Reagent
-
White, 96-well assay plates
-
NanoBRET Nano-Glo Substrate
-
Plate reader capable of measuring luminescence and filtered fluorescence
Procedure:
-
Cell Transfection: Co-transfect HEK293 cells with the NanoLuc-fusion vector and a tracer-specific control vector using FuGENE HD.
-
Cell Plating: 24 hours post-transfection, harvest the cells and plate them in the white 96-well assay plates.
-
Compound Treatment: Add the bromodomain inhibitor at various concentrations to the appropriate wells.
-
Tracer Addition: Add the NanoBRET tracer to all wells.
-
Substrate Addition and Signal Measurement: Add the NanoBRET Nano-Glo Substrate and immediately measure the donor (NanoLuc) and acceptor (tracer) signals using the plate reader.
-
Data Analysis:
-
Calculate the raw NanoBRET ratio by dividing the acceptor signal by the donor signal.
-
Normalize the data to the vehicle control.
-
Plot the normalized NanoBRET ratio against the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed signaling pathway affected by SMARCA2/4 bromodomain inhibition and a typical experimental workflow for inhibitor characterization.
Caption: Proposed signaling pathway of SWI/SNF complex modulation by bromodomain inhibitors.
SGC-SMARCA-BRDVIII: A Comparative Guide to a Selective Chemical Probe for SMARCA2/4 Bromodomains
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the chemical probe SGC-SMARCA-BRDVIII with other alternatives, supported by experimental data. The focus is on the specificity and performance of this compound in targeting the bromodomains of SMARCA2 and SMARCA4, key components of the SWI/SNF chromatin remodeling complex.
This compound is a potent and selective inhibitor of the bromodomains of SMARCA2, SMARCA4, and the fifth bromodomain of PBRM1 (PB1(5)).[1][2][3][4] Developed as a second-generation chemical probe, it offers a different chemotype from the earlier inhibitor PFI-3.[2] Its high affinity and selectivity make it a valuable tool for elucidating the biological functions of these bromodomains in health and disease. This guide presents key validation data, compares its performance with the alternative probe PFI-3, and provides detailed experimental protocols.
Comparative Analysis of In Vitro Potency and Selectivity
This compound demonstrates high affinity for its intended targets. Isothermal Titration Calorimetry (ITC) has been used to determine its dissociation constants (Kd) for SMARCA2, SMARCA4, and PB1(5) to be 35 nM, 36 nM, and 13 nM, respectively.[2][3][4] The probe exhibits excellent selectivity, having been screened against a panel of 25 other bromodomains and 85 protein kinases with no significant off-target activity observed.[1][2][3]
For comparative purposes, PFI-3, another well-characterized inhibitor of the same target class, is included. The following table summarizes the binding affinities of this compound and PFI-3 for their primary targets.
| Compound | Target | Dissociation Constant (Kd) | Assay |
| This compound | SMARCA2 | 35 nM[2][3][4][5] | ITC |
| SMARCA4 | 36 nM[2][3][4][5] | ITC | |
| PB1(5) | 13 nM[2][3][4][5] | ITC | |
| PB1(2) | 3655 nM[5] | ITC | |
| PB1(3) | 1963 nM[5] | ITC | |
| PFI-3 | SMARCA2 | 89 nM[6][7] | ITC |
| SMARCA4 | 55-110 nM[6] | BROMOScan | |
| PBRM1 | 48 nM[8] | ITC |
Cellular Activity: Adipogenesis Assay
The cellular activity of this compound has been demonstrated in a 3T3-L1 adipogenesis assay. In this assay, the probe effectively impaired the differentiation of mouse fibroblasts into adipocytes with an EC50 value of less than 1.0 µM.[1][2][3] Notably, this compound was found to be more potent than PFI-3 in this cellular context.[2] A structurally similar but inactive compound, SGC-BRDVIII-NC, is available as a negative control for cellular experiments.[2]
Experimental Protocols
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to measure the thermodynamic parameters of binding interactions. It directly measures the heat released or absorbed during the binding of a ligand to a macromolecule.
Methodology:
-
Sample Preparation: The bromodomain-containing protein is dialyzed against the assay buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). The inhibitor is dissolved in the same buffer to ensure no buffer mismatch.
-
Instrument Setup: The MicroCal ITC200 system (or a similar instrument) is equilibrated at the desired temperature (e.g., 25°C).
-
Loading: The protein solution (typically 10-20 µM) is loaded into the sample cell, and the inhibitor solution (typically 100-200 µM) is loaded into the injection syringe.
-
Titration: A series of small injections (e.g., 2 µL) of the inhibitor solution are made into the protein solution. The heat change associated with each injection is measured.
-
Data Analysis: The raw data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
3T3-L1 Adipogenesis Assay
This cell-based assay is used to assess the ability of a compound to inhibit the differentiation of pre-adipocytes into mature adipocytes.
Methodology:
-
Cell Culture: 3T3-L1 pre-adipocytes are cultured to confluence in a 96-well plate using DMEM supplemented with 10% fetal bovine serum.
-
Differentiation Induction: Two days post-confluence, the medium is replaced with a differentiation medium containing a cocktail of inducers (e.g., 0.5 mM IBMX, 1 µM dexamethasone, and 1 µg/mL insulin) and the test compound (e.g., this compound at varying concentrations) or vehicle control.
-
Maturation: After 2-3 days, the medium is replaced with a maturation medium (containing insulin) and the test compound. The medium is replenished every 2-3 days for a total of 8-10 days.
-
Lipid Staining: The mature adipocytes are fixed with formalin and stained with Oil Red O solution to visualize the accumulated lipid droplets.
-
Quantification: The stained lipid droplets are extracted with isopropanol, and the absorbance is measured at a wavelength of 490-520 nm to quantify the extent of adipogenesis. The EC50 value is determined by plotting the absorbance against the log of the inhibitor concentration.
Signaling Pathway and Experimental Workflow
The SWI/SNF complex, of which SMARCA2 and SMARCA4 are core components, plays a crucial role in regulating gene expression by remodeling chromatin. The bromodomains of these proteins recognize and bind to acetylated lysine residues on histone tails, thereby targeting the complex to specific genomic loci.
Caption: SWI/SNF complex recruitment and inhibition.
The experimental workflow for validating the specificity of this compound involves a series of in vitro and cell-based assays.
Caption: Workflow for this compound validation.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound | Structural Genomics Consortium [thesgc.org]
- 3. eubopen.org [eubopen.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Probe this compound | Chemical Probes Portal [chemicalprobes.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. PFI-3 | Epigenetic Reader Domain | TargetMol [targetmol.com]
- 8. PFI 3 | Bromodomains | Tocris Bioscience [tocris.com]
A Head-to-Head Comparison: SGC-SMARCA-BRDVIII vs. its Inactive Control SGC-BRDVIII-NC
For researchers, scientists, and drug development professionals, the selection of appropriate chemical probes is paramount for elucidating biological pathways and validating therapeutic targets. This guide provides a comprehensive comparison of the potent and selective SMARCA2/4 and PB1(5) bromodomain inhibitor, SGC-SMARCA-BRDVIII, and its structurally related but functionally inactive negative control, SGC-BRDVIII-NC.
This compound is a valuable tool for investigating the roles of the SWI/SNF chromatin remodeling complex in gene regulation and disease.[1][2][3] Its inactive control, SGC-BRDVIII-NC, serves as an essential experimental counterpart to ensure that any observed biological effects are due to the specific inhibition of the target bromodomains and not off-target or compound-specific effects.[1]
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for this compound and SGC-BRDVIII-NC, highlighting their distinct biochemical and cellular activities.
Table 1: Biochemical Potency against Target Bromodomains (Isothermal Titration Calorimetry - ITC)
| Compound | Target Bromodomain | Dissociation Constant (Kd) (nM) |
| This compound | SMARCA2 | 35[1][4][5] |
| SMARCA4 | 36[1][4][5] | |
| PB1(5) | 13[1][4][5] | |
| SGC-BRDVIII-NC | All tested targets | Inactive[1] |
Table 2: Selectivity Profile of this compound
| Assay Type | Panel | Result |
| Differential Scanning Fluorimetry (DSF) | 25 Bromodomains | Selective for SMARCA2/4 and PB1(5)[1][4] |
| 85 Protein Kinases | No off-target activity observed[1][4] |
Table 3: Cellular Activity in Adipogenesis Assay
| Compound | Cell Line | Assay | EC50 |
| This compound | 3T3-L1 Mouse Fibroblasts | Impairment of adipocyte formation | < 1.0 µM[1][4] |
| SGC-BRDVIII-NC | 3T3-L1 Mouse Fibroblasts | Impairment of adipocyte formation | No cellular activity[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below, based on the primary literature describing these compounds.
Isothermal Titration Calorimetry (ITC)
ITC experiments were performed to determine the binding affinity of this compound to the target bromodomains. The following is a general protocol based on standard practices for such assays:
-
Protein and Compound Preparation: Recombinant bromodomain proteins (SMARCA2, SMARCA4, PB1(5)) were purified. The compounds, this compound and SGC-BRDVIII-NC, were dissolved in a matching buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP) to the protein solution to minimize heats of dilution.
-
ITC Instrument Setup: A MicroCal ITC200 (or equivalent) was used. The sample cell was filled with the bromodomain protein solution (typically at a concentration of 10-20 µM), and the injection syringe was filled with the compound solution (typically at a concentration of 100-200 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the compound solution were made into the protein-containing cell at regular intervals while the heat change was monitored.
-
Data Analysis: The resulting data were analyzed using the instrument's software to fit a binding model (e.g., one-site binding model) to the integrated heat changes, from which the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH) were determined.
Differential Scanning Fluorimetry (DSF)
DSF was used to assess the selectivity of this compound against a panel of bromodomains and kinases.
-
Reaction Mixture: In each well of a 96-well PCR plate, the reaction mixture was prepared containing the target protein (2 µM), SYPRO Orange dye (5x concentrate), and the test compound (10 µM) in a suitable buffer (e.g., 10 mM HEPES pH 7.4, 500 mM NaCl).
-
Thermal Denaturation: The plate was sealed and placed in a real-time PCR instrument. The temperature was gradually increased from 25 °C to 95 °C at a rate of 0.5 °C/min.
-
Fluorescence Monitoring: The fluorescence of the SYPRO Orange dye was measured at each temperature increment. As the protein unfolds, it exposes hydrophobic regions to which the dye binds, causing an increase in fluorescence.
-
Data Analysis: The melting temperature (Tm) is the temperature at which 50% of the protein is unfolded, corresponding to the midpoint of the fluorescence transition curve. A significant increase in Tm in the presence of a compound indicates stabilization of the protein and suggests binding.
3T3-L1 Adipogenesis Assay
This cellular assay was used to determine the effect of this compound on cell differentiation.
-
Cell Culture and Seeding: 3T3-L1 mouse fibroblasts were cultured in DMEM supplemented with 10% fetal bovine serum. Cells were seeded in 96-well plates and grown to confluence.
-
Initiation of Differentiation: Two days post-confluence, the medium was replaced with differentiation medium containing 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin, along with varying concentrations of this compound or SGC-BRDVIII-NC.
-
Compound Treatment and Maintenance: After two days, the medium was replaced with DMEM containing 10 µg/mL insulin and the respective compounds. This medium was refreshed every two days.
-
Assessment of Adipogenesis: After a total of 8-10 days, the extent of adipocyte differentiation was assessed by staining the accumulated lipid droplets with Oil Red O.
-
Quantification: The Oil Red O stain was extracted from the cells, and the absorbance was measured at a specific wavelength (e.g., 520 nm) to quantify the lipid content. The EC50 value was calculated as the concentration of the compound that caused a 50% reduction in adipogenesis.
Visualizing the Scientific Rationale
The following diagrams illustrate the key concepts and workflows described in this guide.
References
- 1. Item - Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - American Chemical Society - Figshare [acs.figshare.com]
- 2. Pan-SMARCA/PB1 Bromodomain Inhibitors and Their Role in Regulating Adipogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound | Structural Genomics Consortium [thesgc.org]
- 5. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of SGC-SMARCA-BRDVIII and Similar Probes for SMARCA Bromodomain Inhibition
For researchers, scientists, and drug development professionals, the selection of a chemical probe with well-defined potency, selectivity, and cellular activity is paramount for target validation and drug discovery. This guide provides a comprehensive comparison of SGC-SMARCA-BRDVIII with other notable SMARCA bromodomain inhibitors, offering a clear overview of their performance based on available experimental data.
Quantitative Performance Comparison
The following table summarizes the key quantitative data for this compound and its comparators. Direct comparison of absolute values between different studies should be approached with caution due to potential variations in experimental conditions.
| Probe | Target | Kd (nM) | IC50/EC50 (µM) | Assay Type |
| This compound | SMARCA2 | 35 | < 1.0 (EC50) | Isothermal Titration Calorimetry (ITC) / 3T3-L1 Adipogenesis Assay |
| SMARCA4 | 36 | Isothermal Titration Calorimetry (ITC) | ||
| PB1(5) | 13 | Isothermal Titration Calorimetry (ITC) | ||
| PFI-3 | SMARCA2/4 | 89 | Not active in proliferation assays | Isothermal Titration Calorimetry (ITC) |
| PBRM1 | 48 | |||
| GNE-064 | SMARCA2 | 16 | 0.10 (EC50) | Cellular Target Engagement Assay |
| SMARCA4 | 10 | 0.035 (IC50) | Biochemical Assay | |
| PB1(5) | 18 | |||
| SGC-BRDVIII-NC | SMARCA2/4 | Inactive | Inactive | Not applicable |
Experimental Methodologies
Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are methodologies for key experiments cited in the comparison.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Protocol:
-
Sample Preparation:
-
The target bromodomain-containing protein is extensively dialyzed against the ITC buffer (e.g., 25 mM Tris-HCl, pH 8.0, 500 mM NaCl).
-
The inhibitor (e.g., this compound) is dissolved in the final dialysis buffer to minimize heats of dilution. Both protein and ligand solutions are degassed prior to use.
-
-
ITC Experiment:
-
The protein solution (typically 5-50 µM) is loaded into the sample cell of the calorimeter.
-
The inhibitor solution (typically 10-fold higher concentration than the protein) is loaded into the injection syringe.
-
A series of small injections of the inhibitor into the protein solution are performed at a constant temperature (e.g., 30°C).
-
The heat change upon each injection is measured.
-
-
Data Analysis:
-
The raw data, a series of heat spikes, is integrated to obtain the heat change per injection.
-
The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine the Kd, n, and ΔH.
-
Thermal Shift Assay (TSA) / Differential Scanning Fluorimetry (DSF)
TSA is a high-throughput method to assess ligand binding by measuring the change in the thermal denaturation temperature (Tm) of a protein in the presence of a ligand.
Protocol:
-
Reaction Mixture Preparation:
-
A master mix containing the target protein (e.g., 2 µM in a suitable buffer like 10 mM HEPES, pH 7.5, 100 mM NaCl) and a fluorescent dye (e.g., SYPRO Orange) is prepared.
-
-
Compound Addition:
-
The test compounds (e.g., this compound) are added to the wells of a 384-well PCR plate at the desired final concentration (e.g., 10 µM). A DMSO control is included.
-
-
Thermal Denaturation:
-
The plate is sealed and placed in a real-time PCR instrument.
-
The temperature is gradually increased from a starting temperature (e.g., 25°C) to a final temperature (e.g., 95°C) in small increments.
-
Fluorescence is monitored at each temperature increment.
-
-
Data Analysis:
-
The fluorescence intensity is plotted against temperature, generating a melting curve.
-
The Tm is determined as the inflection point of the curve, often calculated from the first derivative.
-
The change in melting temperature (ΔTm) between the protein with and without the ligand indicates the stabilizing effect of the ligand, which correlates with binding affinity.
-
3T3-L1 Adipogenesis Assay
This cell-based assay is used to evaluate the effect of compounds on the differentiation of pre-adipocytes into mature adipocytes.
Protocol:
-
Cell Culture and Differentiation Induction:
-
3T3-L1 pre-adipocytes are cultured to confluence in a 96-well plate.
-
Two days post-confluence, the culture medium is replaced with a differentiation medium containing a cocktail of inducers such as IBMX, dexamethasone, and insulin. The test compound (e.g., this compound) or vehicle control is added at this time.
-
-
Compound Treatment and Differentiation:
-
After 2-3 days, the medium is replaced with a medium containing insulin and the test compound.
-
The cells are maintained in this medium for another 2-3 days, with media changes as required.
-
-
Assessment of Adipogenesis:
-
After a total of 7-10 days, the extent of adipogenesis is assessed.
-
Lipid Staining: Mature adipocytes are characterized by the accumulation of lipid droplets. These can be visualized and quantified by staining with Oil Red O. The stained lipid droplets can be extracted, and the absorbance can be measured to quantify lipid accumulation.
-
Gene Expression Analysis: The expression of key adipogenic marker genes, such as PPARγ, C/EBPα, and FABP4, can be measured by qPCR to assess the molecular effects of the compound.
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the role of SMARCA proteins in chromatin remodeling and a typical workflow for inhibitor screening and validation.
Caption: Role of SMARCA Bromodomain in SWI/SNF Complex and its Inhibition.
Caption: A typical workflow for the screening and validation of bromodomain inhibitors.
References
Safety Operating Guide
Personal protective equipment for handling Sgc-smarca-brdviii
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety and logistical information for handling the potent and selective SMARCA2/4 and PB1(5) bromodomain inhibitor, Sgc-smarca-brdviii. Adherence to these guidelines is critical for ensuring laboratory safety and maintaining the integrity of your research.
Personal Protective Equipment (PPE)
When handling this compound, a thorough risk assessment should be conducted. The following personal protective equipment is mandatory to minimize exposure and ensure personal safety.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses | Must be worn at all times. Should be equipped with side shields. |
| Goggles | Recommended when there is a risk of splashing. | |
| Hand Protection | Disposable Gloves | Nitrile or other appropriate chemically resistant gloves. Inspect gloves prior to use and dispose of them immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn and properly fastened. |
| Respiratory Protection | Not generally required | Use in a well-ventilated area. If handling large quantities or if there is a risk of aerosolization, a NIOSH-approved respirator may be necessary based on a risk assessment. |
Operational Plan: Handling and Storage
Handling:
-
Engineering Controls: Handle this compound in a well-ventilated laboratory, preferably within a chemical fume hood to minimize inhalation exposure.
-
Procedural Controls: Avoid direct contact with the skin, eyes, and clothing. Do not breathe dust or vapor. Prepare solutions in a designated area. After handling, wash hands thoroughly with soap and water.
Storage:
-
Store in a tightly sealed, light-resistant container.
-
Keep in a cool, dry, and well-ventilated area away from incompatible substances.
-
Recommended storage temperature is -20°C for long-term stability.
Disposal Plan
All waste materials contaminated with this compound, including empty containers, used gloves, and other disposable materials, must be treated as chemical waste.
-
Waste Collection: Collect all contaminated materials in a designated, sealed, and properly labeled waste container.
-
Disposal Route: Dispose of the chemical waste in accordance with all applicable federal, state, and local environmental regulations. Do not dispose of it down the drain or in regular trash. Consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.
Experimental Protocol: 3T3-L1 Adipocyte Differentiation Assay
This protocol details the methodology for assessing the effect of this compound on the differentiation of 3T3-L1 preadipocytes.
Materials:
-
3T3-L1 preadipocytes
-
DMEM (Dulbecco's Modified Eagle Medium) with 10% Fetal Bovine Serum (FBS)
-
Differentiation Medium I (DMI): DMEM with 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Differentiation Medium II (DMII): DMEM with 10% FBS and 10 µg/mL insulin.
-
This compound (stock solution in DMSO)
-
Oil Red O staining solution
-
Phosphate-buffered saline (PBS)
-
Formalin (10%)
Procedure:
-
Cell Seeding: Seed 3T3-L1 preadipocytes in a multi-well plate at a density that allows them to reach confluence.
-
Induction of Differentiation: Two days post-confluence (Day 0), replace the growth medium with DMI containing the desired concentrations of this compound or vehicle control (DMSO).
-
Medium Change: On Day 2, replace the medium with DMII containing this compound or vehicle control.
-
Maintenance: From Day 4 onwards, replace the medium every two days with fresh DMII containing this compound or vehicle control.
-
Assessment of Differentiation: Differentiation is typically assessed between Day 8 and Day 10.
-
Microscopy: Observe the accumulation of lipid droplets within the cells using a light microscope.
-
Oil Red O Staining:
-
Wash cells twice with PBS.
-
Fix the cells with 10% formalin for 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 10-15 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Visualize and quantify the stained lipid droplets.
-
-
Signaling Pathway
This compound is a potent inhibitor of the ATPase subunits, SMARCA2 and SMARCA4, of the SWI/SNF (SWItch/Sucrose Non-Fermentable) chromatin remodeling complex. This complex plays a crucial role in regulating gene expression by altering the structure of chromatin.
Caption: Inhibition of the SWI/SNF complex by this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
